BI 689648
Description
Structure
3D Structure
Propriétés
IUPAC Name |
6-[5-(methoxymethyl)pyridin-3-yl]-3,4-dihydro-2H-1,8-naphthyridine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-22-10-11-5-13(8-18-7-11)14-6-12-3-2-4-20(16(17)21)15(12)19-9-14/h5-9H,2-4,10H2,1H3,(H2,17,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJFDCVNQDFICKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=CN=C1)C2=CC3=C(N=C2)N(CCC3)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
BI 689648: A Technical Guide to its Mechanism of Action as a Highly Selective Aldosterone Synthase Inhibitor
This technical guide provides an in-depth overview of the mechanism of action of BI 689648, a potent and highly selective inhibitor of aldosterone synthase (AS), also known as CYP11B2. The information is tailored for researchers, scientists, and drug development professionals, offering detailed insights into the compound's biochemical activity, preclinical evaluation, and the underlying signaling pathways it modulates.
Core Mechanism of Action
This compound exerts its pharmacological effect by selectively inhibiting the enzyme aldosterone synthase (CYP11B2).[1] This enzyme is a critical component of the renin-angiotensin-aldosterone system (RAAS) and is responsible for the terminal steps of aldosterone biosynthesis in the zona glomerulosa of the adrenal cortex.[1] Specifically, CYP11B2 catalyzes the conversion of 11-deoxycorticosterone to aldosterone through a series of hydroxylation and oxidation reactions. By inhibiting this enzyme, this compound effectively reduces the production of aldosterone.
The high selectivity of this compound for aldosterone synthase over the closely related enzyme cortisol synthase (CYP11B1), which is responsible for cortisol production, is a key feature of its pharmacological profile. This selectivity minimizes the risk of off-target effects related to cortisol deficiency. The discovery of highly selective aldosterone synthase inhibitors like this compound is a significant advancement in the development of therapies for conditions associated with excess aldosterone, such as certain forms of hypertension and cardiovascular disease.[1]
Data Presentation
The following tables summarize the key quantitative data for this compound and comparator compounds from in vitro and in vivo preclinical studies.
Table 1: In Vitro Inhibitory Activity of this compound and Comparator Compounds
| Compound | Aldosterone Synthase (CYP11B2) IC50 (nM) | Cortisol Synthase (CYP11B1) IC50 (nM) | Selectivity (CYP11B1 IC50 / CYP11B2 IC50) |
| This compound | 2 | 300 | 150-fold |
| FAD286 | 3 | 90 | 40-fold |
| LCI699 | 10 | 80 | 8-fold |
Data obtained from in vitro assays using cynomolgus monkey-based models.[1]
Table 2: In Vivo Pharmacokinetic and Pharmacodynamic Parameters of this compound in Cynomolgus Monkeys
| Parameter | Value | Conditions |
| Peak Plasma Concentration (Cmax) | ~500 nM | Following a 5 mg/kg oral dose |
| In vivo Selectivity | >20-fold | Compared to FAD286 and LCI699 in an adrenocorticotropin-challenge model |
Data from in vivo studies in cynomolgus monkeys.[1]
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in this guide.
In Vitro Aldosterone Synthase Inhibition Assay
Objective: To determine the 50% inhibitory concentration (IC50) of this compound against aldosterone synthase (CYP11B2) and cortisol synthase (CYP11B1).
Methodology:
-
Enzyme Source: Homogenized adrenal glands from cynomolgus monkeys are used as the source of aldosterone synthase and cortisol synthase.
-
Assay Setup: The assay is performed in a 96-well plate format. A mixture of the concentrated adrenal homogenate and the appropriate substrate is added to dilutions of the test compound (this compound or comparator compounds).
-
Substrates:
-
For the aldosterone synthase assay, 11-deoxycorticosterone is used as the substrate.
-
For the cortisol synthase assay, 11-deoxycortisol is used as the substrate.
-
-
Incubation: The plates are incubated to allow the enzymatic reaction to proceed.
-
Quantification: The concentration of the product (aldosterone or cortisol) is measured using a validated analytical method, typically high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The concentration of the test compound required to inhibit the enzyme activity by 50% (IC50) is calculated by fitting the data to a dose-response curve.
In Vivo Adrenocorticotropin (ACTH) Challenge Model in Cynomolgus Monkeys
Objective: To evaluate the in vivo efficacy and selectivity of this compound in inhibiting aldosterone production.
Methodology:
-
Animal Model: Conscious, non-chaired male cynomolgus monkeys are used.
-
Dosing: Animals are administered this compound or a vehicle control orally. A range of doses is typically used to establish a dose-response relationship.
-
ACTH Challenge: At a specified time after drug administration, a maximal stimulus of adrenocorticotropin (ACTH) is administered to stimulate the adrenal production of aldosterone and cortisol. This is typically done within 15 minutes of the expected peak plasma concentration of the test compound.
-
Blood Sampling: Blood samples are collected at baseline (pre-dose) and at various time points after the ACTH challenge.
-
Bioanalysis: Plasma concentrations of aldosterone, cortisol, and the test compound (this compound) are measured using a validated LC-MS/MS method.
-
Data Analysis: The in vivo effective concentration (EC) values for the inhibition of aldosterone and cortisol production are derived by curve-fitting the data. The selectivity is determined by comparing the potency of the compound in inhibiting aldosterone versus cortisol production.
Mandatory Visualization
The following diagrams illustrate the key signaling pathways and experimental workflows related to the mechanism of action of this compound.
References
BI 689648: A Technical Whitepaper on the Highly Selective Aldosterone Synthase (CYP11B2) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Excess aldosterone is a key driver in the pathophysiology of numerous cardiovascular and renal diseases, including resistant hypertension and heart failure. While mineralocorticoid receptor antagonists (MRAs) are effective, they are associated with side effects that limit their use. Direct inhibition of aldosterone synthase (CYP11B2), the terminal enzyme in aldosterone biosynthesis, represents a more targeted therapeutic strategy. The primary challenge in this approach has been achieving selectivity over the highly homologous enzyme cortisol synthase (CYP11B1), inhibition of which can lead to adrenal insufficiency. This document provides a comprehensive technical overview of BI 689648, a novel, potent, and highly selective competitive inhibitor of CYP11B2, based on extensive preclinical evaluation.
Introduction: The Need for Selective Aldosterone Synthase Inhibition
The mineralocorticoid aldosterone plays a crucial role in regulating blood pressure and electrolyte balance through its actions on the mineralocorticoid receptor in the kidney. However, chronically elevated aldosterone levels contribute to vascular remodeling, tissue fibrosis, inflammation, and insulin resistance, exacerbating cardiometabolic diseases.[1]
The development of aldosterone synthase inhibitors (ASIs) has been hampered by the 93% amino acid sequence identity between aldosterone synthase (CYP11B2) and cortisol synthase (CYP11B1).[1][2] Earlier-generation ASIs, such as FAD286 and LCI699, failed to demonstrate adequate selectivity in clinical settings, leading to dose-limiting suppression of cortisol, a hormone essential for the stress response.[2][3] this compound was developed to overcome this limitation, offering a significant selectivity margin for CYP11B2 over CYP11B1, thereby promising a safer therapeutic window.
Mechanism of Action
This compound is a competitive inhibitor of the cytochrome P450 enzyme aldosterone synthase (CYP11B2). This enzyme is located in the zona glomerulosa of the adrenal glands and is responsible for the final and rate-limiting steps in aldosterone biosynthesis: the conversion of 11-deoxycorticosterone to corticosterone, then to 18-hydroxycorticosterone, and finally to aldosterone. By selectively blocking CYP11B2, this compound directly reduces the production of aldosterone. Its high selectivity minimizes the inhibition of CYP11B1, which is located in the zona fasciculata and catalyzes the final step of cortisol synthesis (conversion of 11-deoxycortisol to cortisol).[4] This selective mechanism is designed to lower pathologic aldosterone levels without impairing the critical cortisol stress response.
Preclinical Data
This compound has been extensively profiled in preclinical models, demonstrating superior potency and selectivity compared to earlier ASIs.
In Vitro Potency and Selectivity
The inhibitory activity of this compound was assessed using a cynomolgus monkey adrenal homogenate (CAH) assay, which serves as a physiologically relevant model for the human enzymes.[4]
Table 1: In Vitro Inhibitory Potency (IC50) and Selectivity
| Compound | CYP11B2 (Aldosterone Synthase) IC50 [nM] | CYP11B1 (Cortisol Synthase) IC50 [nM] | Selectivity Factor (CYP11B1 IC50 / CYP11B2 IC50) |
|---|---|---|---|
| This compound | 2.1 [3] | 310 [5] | ~149 [3][5] |
| FAD286 | 2.5[3] | 94[5] | ~38[3][5] |
| LCI699 | 10[2] | 80[2] | ~8[2][3] |
As shown in Table 1, this compound is a potent inhibitor of CYP11B2 with an IC50 of 2.1 nM.[3] Crucially, it exhibits a selectivity factor of approximately 149-fold over CYP11B1, which is about 4-fold more selective than FAD286 and nearly 19-fold more selective than LCI699.[3][5]
In Vivo Efficacy and Pharmacokinetics
The in vivo profile of this compound was evaluated in conscious cynomolgus monkeys using an adrenocorticotropin (ACTH) challenge model.
Table 2: Pharmacokinetic and In Vivo Selectivity Profile in Cynomolgus Monkeys
| Parameter | Value | Reference |
|---|---|---|
| Oral Dose | 5 mg/kg | [1][2] |
| Peak Plasma Concentration (Cmax) | ~500 nM | [1][2] |
| Time to Peak (Tmax) | 0.3 hours | [3] |
| In Vivo Selectivity vs. FAD286/LCI699 | >20-fold more selective | [2][3] |
| Therapeutic Index (EC75 Aldo / EC10 Cortisol) | ~400-fold | |
Following a 5 mg/kg oral dose, this compound achieved a peak plasma concentration of approximately 500 nM.[1][2] In the ACTH challenge model, this compound demonstrated over 20-fold greater selectivity for inhibiting aldosterone versus cortisol production compared to FAD286 and LCI699.[2][3] When applying a more stringent therapeutic index (TI) — defined as the plasma concentration required for 75% aldosterone inhibition versus 10% cortisol inhibition — this compound maintained a substantial selectivity of approximately 400-fold. Consistent with its mechanism, this compound treatment led to an increase in the aldosterone precursor 11-deoxycorticosterone (DOC), but only at plasma concentrations far exceeding those required for near-complete aldosterone inhibition.[5]
Experimental Protocols
In Vitro: Cynomolgus Adrenal Homogenate (CAH) Assay
This assay provides a physiologically relevant ex vivo environment to assess enzyme inhibition.
Methodology:
-
Tissue Preparation: Adrenal glands from cynomolgus monkeys are homogenized to create a preparation containing active CYP11B1 and CYP11B2 enzymes in their native environment.[4]
-
Assay Setup: The homogenate is dispensed into a 96-well plate.
-
Compound Addition: Serial dilutions of this compound (or other test compounds) are added to the wells.
-
Reaction Initiation: The enzymatic reaction is initiated by adding a specific substrate: corticosterone for the CYP11B2 assay or 11-deoxycortisol for the CYP11B1 assay.[5]
-
Incubation: The plate is incubated to allow the enzymatic conversion to proceed.
-
Analysis: The reaction is quenched, and the concentration of the product (aldosterone or cortisol) is quantified using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
Data Analysis: The concentration of inhibitor required to reduce enzyme activity by 50% (IC50) is calculated from the dose-response curve.
In Vivo: ACTH Challenge Model in Cynomolgus Monkeys
This model assesses the in vivo efficacy and selectivity of ASIs by stimulating the entire hypothalamic-pituitary-adrenal axis.
Methodology:
-
Animal Acclimation: Healthy, conscious, non-chaired cynomolgus monkeys are used for the study. Animals are allowed a washout period of at least two weeks between studies.[5]
-
Compound Administration: Monkeys are randomized into groups and receive a single oral gavage of either vehicle or this compound at doses ranging from 0.003 to 10 mg/kg.[3]
-
ACTH Challenge: At a specified time post-dose (e.g., 1 hour), a synthetic ACTH analogue (e.g., Synacthen) is administered via intramuscular injection to stimulate adrenal steroid production.[3][6]
-
Blood Sampling: Blood samples are collected at baseline (pre-dose) and at specific time points after the ACTH challenge (e.g., 15 minutes post-challenge).[3]
-
Bioanalysis: Plasma is analyzed for concentrations of aldosterone, cortisol, their precursors, and the test compound using LC-MS/MS.
-
Data Analysis: In vivo effective concentration (EC) values for aldosterone and cortisol inhibition are derived by fitting the plasma drug concentration to the hormonal response data.
Clinical Development Status
Based on the available scientific literature, this compound is a preclinical candidate that has demonstrated a highly promising profile in non-human primate models.[1] To date, no clinical trial data for this compound in humans has been published. The successful demonstration of selective aldosterone suppression in humans with other novel ASIs suggests a viable clinical path for compounds with this mechanism of action.[6]
Conclusion
This compound is a novel, orally active aldosterone synthase inhibitor with exceptional potency and, most importantly, a high degree of selectivity for CYP11B2 over CYP11B1. Preclinical studies in physiologically relevant non-human primate models have confirmed that its superior in vitro selectivity translates into a wide in vivo therapeutic window, allowing for robust suppression of aldosterone without significantly affecting cortisol production. These characteristics position this compound as a promising candidate for the treatment of diseases driven by excess aldosterone, potentially overcoming the critical safety limitations of previous agents in its class.
References
- 1. researchgate.net [researchgate.net]
- 2. Selectivity of this compound, a Novel, Highly Selective Aldosterone Synthase Inhibitor: Comparison with FAD286 and LCI699 in Nonhuman Primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Development of CYP11B1 and CYP11B2 assays utilizing homogenates of adrenal glands: Utility of monkey as a surrogate for human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Preclinical and Early Clinical Profile of a Highly Selective and Potent Oral Inhibitor of Aldosterone Synthase (CYP11B2) - PMC [pmc.ncbi.nlm.nih.gov]
BI 689648: A Technical Overview of a Highly Selective Aldosterone Synthase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental evaluation of BI 689648, a novel and highly selective aldosterone synthase inhibitor. The information is intended for researchers, scientists, and professionals involved in drug development and cardiovascular or metabolic disease research.
Core Chemical and Physical Properties
This compound is a non-steroidal small molecule inhibitor of aldosterone synthase. Its fundamental properties are summarized below.
| Property | Value |
| IUPAC Name | 6-(5-(methoxymethyl)pyridin-3-yl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxamide[1] |
| CAS Number | 1633009-87-6 |
| Molecular Formula | C₁₆H₁₈N₄O₂[1] |
| Molecular Weight | 298.34 g/mol [2] |
| Canonical SMILES | O=C(N1CCCC2=C1N=CC(C3=CC(COC)=CN=C3)=C2)N[3] |
| Solubility | Soluble in DMSO |
Mechanism of Action: Selective Inhibition of Aldosterone Synthase
This compound functions as a potent and highly selective inhibitor of aldosterone synthase (AS), the enzyme responsible for the final and rate-limiting step in aldosterone biosynthesis. Aldosterone synthase, also known as CYP11B2, is a mitochondrial cytochrome P450 enzyme that converts 11-deoxycorticosterone to aldosterone.[4] Due to the high sequence homology (93%) between aldosterone synthase (CYP11B2) and cortisol synthase (CYP11B1), developing selective inhibitors has been a significant challenge.[4][5] Non-selective inhibition can lead to off-target effects by disrupting cortisol production.[4]
This compound demonstrates remarkable selectivity for aldosterone synthase over cortisol synthase, a critical attribute for a therapeutic candidate. This selectivity minimizes the risk of interfering with the hypothalamic-pituitary-adrenal (HPA) axis and cortisol-mediated physiological processes.
Aldosterone Synthesis Signaling Pathway and Inhibition by this compound
The production of aldosterone in the zona glomerulosa of the adrenal cortex is primarily regulated by the renin-angiotensin-aldosterone system (RAAS) and plasma potassium levels. Angiotensin II, the main effector of the RAAS, binds to its receptor on adrenal cells, initiating a signaling cascade that upregulates the expression and activity of aldosterone synthase.[6][7] Adrenocorticotropic hormone (ACTH) can also stimulate aldosterone production, though it is the primary regulator of cortisol synthesis in the zona fasciculata.[8] this compound exerts its effect by directly inhibiting the enzymatic activity of aldosterone synthase, thereby blocking the synthesis of aldosterone.
In Vitro Efficacy and Selectivity
The inhibitory potency and selectivity of this compound were evaluated in vitro and compared with other aldosterone synthase inhibitors.
| Compound | Aldosterone Synthase (CYP11B2) IC₅₀ (nM) | Cortisol Synthase (CYP11B1) IC₅₀ (nM) | Selectivity (CYP11B1/CYP11B2) |
| This compound | 2.1[6] | 310[6] | 149-fold[6] |
| FAD286 | 2.5[6] | 94[6] | 38-fold[6] |
| LCI699 | 10[5] | 80[5] | 8-fold[5] |
Experimental Protocol: In Vitro Enzyme Inhibition Assay
The in vitro inhibitory activity of this compound was determined using an assay with homogenized adrenal glands.[2]
Methodology:
-
Preparation of Adrenal Gland Homogenate: Adrenal glands are homogenized to release the mitochondrial enzymes, including aldosterone synthase and cortisol synthase.
-
Compound Dilution: this compound and other test compounds are prepared in a series of dilutions.
-
Enzyme Reaction: The assay is conducted in a 96-well plate format. A mixture of the concentrated adrenal gland homogenate and a suitable substrate (e.g., 11-deoxycorticosterone for aldosterone synthase) is added to the wells containing the compound dilutions.[2]
-
Incubation: The plates are incubated to allow the enzymatic reaction to proceed.
-
Quantification: The product of the enzymatic reaction (e.g., aldosterone) is quantified, typically using a sensitive analytical method like LC-MS/MS.
-
Data Analysis: The concentration of the product is measured for each compound concentration. The half-maximal inhibitory concentration (IC₅₀) is calculated by fitting the data to a dose-response curve. This value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[2]
In Vivo Pharmacokinetics and Pharmacodynamics
The in vivo properties of this compound were assessed in cynomolgus monkeys, a relevant preclinical model for human studies.
| Parameter | Value |
| Animal Model | Cynomolgus Monkey |
| Dose (Oral) | 5 mg/kg[5] |
| Peak Plasma Concentration (Cₘₐₓ) | ~500 nM[5][9] |
Experimental Protocol: In Vivo ACTH-Challenge Model
An adrenocorticotropin (ACTH)-challenge model was utilized to evaluate the in vivo efficacy and selectivity of this compound.[5][9]
Methodology:
-
Animal Acclimation and Dosing: Conscious, non-chaired cynomolgus monkeys are administered an oral dose of this compound or a vehicle control.[2]
-
ACTH Challenge: To stimulate the adrenal production of aldosterone and cortisol, a maximal dose of ACTH is administered.[2]
-
Blood Sampling: Blood samples are collected shortly after the ACTH challenge (typically within 15 minutes) to measure the peak concentrations of aldosterone, cortisol, and the test compound.[2]
-
Hormone Analysis: Plasma concentrations of aldosterone and cortisol are determined using appropriate analytical methods.
-
Pharmacodynamic Analysis: The in vivo effective concentrations (EC) for the inhibition of aldosterone and cortisol production are derived by curve-fitting the data from multiple studies.[2] The selectivity of the compound is assessed by comparing its effect on aldosterone versus cortisol levels.
Conclusion
This compound is a potent inhibitor of aldosterone synthase with a high degree of selectivity over cortisol synthase. Its favorable in vitro and in vivo profiles in preclinical models suggest its potential as a therapeutic agent for diseases associated with excess aldosterone, such as resistant hypertension and heart failure. The high selectivity of this compound represents a significant advancement in the development of aldosterone synthase inhibitors, potentially offering a safer alternative to less selective compounds and mineralocorticoid receptor antagonists. Further clinical investigation is warranted to establish its efficacy and safety in human subjects.
References
- 1. medkoo.com [medkoo.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Prediction of pharmacokinetic/pharmacodynamic properties of aldosterone synthase inhibitors at drug discovery stage using an artificial intelligence-physiologically based pharmacokinetic model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Aldosterone biosynthesis, regulation, and classical mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Aldosterone synthesis and secretion - Endocrine system - Immunoway [immunoway.com]
- 9. Selectivity of this compound, a Novel, Highly Selective Aldosterone Synthase Inhibitor: Comparison with FAD286 and LCI699 in Nonhuman Primates - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Potency of BI 689648: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro potency of BI 689648, a highly selective inhibitor of aldosterone synthase. The information is compiled from publicly available research, focusing on quantitative data, experimental methodologies, and the underlying biochemical pathways.
Core Data Presentation
The in vitro potency of this compound has been primarily characterized by its half-maximal inhibitory concentration (IC50) against its target enzyme, aldosterone synthase (CYP11B2), and its primary off-target enzyme, cortisol synthase (CYP11B1). The selectivity of the compound is a key feature, demonstrated by the significant difference in its potency against these two highly homologous enzymes.[1]
| Parameter | This compound | FAD286 | LCI699 |
| Aldosterone Synthase (CYP11B2) IC50 | 2 nM[1] | 3 nM[1] | 10 nM[1] |
| Cortisol Synthase (CYP11B1) IC50 | 300 nM[1] | 90 nM[1] | 80 nM[1] |
| Selectivity (CYP11B1 IC50 / CYP11B2 IC50) | 150-fold[1] | 30-fold[1] | 8-fold[1] |
Note: Data for FAD286 and LCI699 are provided for comparison as they are other well-characterized aldosterone synthase inhibitors.
Information regarding the inhibition constant (Ki) for this compound was not available in the reviewed public literature.
Experimental Protocols
The in vitro potency data for this compound was primarily generated using a Cynomolgus Monkey Adrenal Homogenate (CAH) Assay .[2] This assay provides a physiologically relevant environment for assessing the inhibition of both aldosterone synthase and cortisol synthase.
Cynomolgus Monkey Adrenal Homogenate (CAH) Assay
Objective: To determine the IC50 values of test compounds against aldosterone synthase (CYP11B2) and cortisol synthase (CYP11B1) using a homogenate of cynomolgus monkey adrenal glands as the enzyme source.
Methodology Overview:
-
Preparation of Adrenal Homogenate: Adrenal glands from cynomolgus monkeys are homogenized to create a crude cell lysate containing the mitochondrial enzymes CYP11B1 and CYP11B2.[2]
-
Assay Setup: The assay is typically performed in a 96-well plate format.[3][4]
-
Reaction Mixture: Each well contains the adrenal homogenate, a specific substrate, and varying concentrations of the inhibitor (e.g., this compound).
-
For the CYP11B2 (aldosterone synthase) assay , the substrate used is corticosterone.
-
For the CYP11B1 (cortisol synthase) assay , the substrate used is 11-deoxycortisol.[2]
-
-
Incubation: The reaction plates are incubated to allow the enzymatic conversion of the substrate to the product. Specific incubation times and temperatures are optimized for linear product formation.
-
Reaction Termination and Product Quantification: The enzymatic reaction is stopped, and the concentration of the product (aldosterone or cortisol) is quantified. The preferred method for quantification is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and specificity for steroid hormones.
-
Data Analysis: The product concentrations are plotted against the inhibitor concentrations, and the IC50 value is calculated using a suitable nonlinear regression model.
Below is a generalized workflow for this type of assay.
Signaling Pathway
This compound targets a key enzymatic step in the steroidogenesis pathway, specifically the final steps in the synthesis of aldosterone. This pathway occurs primarily in the adrenal glands. The diagram below illustrates the synthesis of aldosterone and cortisol from their common precursor, cholesterol, highlighting the enzymes targeted by this compound.
References
- 1. Selectivity of this compound, a Novel, Highly Selective Aldosterone Synthase Inhibitor: Comparison with FAD286 and LCI699 in Nonhuman Primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of CYP11B1 and CYP11B2 assays utilizing homogenates of adrenal glands: Utility of monkey as a surrogate for human [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
A Deep Dive into the Selectivity of BI 689648: A Next-Generation Aldosterone Synthase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the remarkable selectivity of BI 689648, a potent and highly specific inhibitor of aldosterone synthase (CYP11B2), for its intended target over the closely related 11β-hydroxylase (CYP11B1). Understanding this selectivity is paramount for the development of safer and more effective therapies for cardiovascular and renal diseases driven by excess aldosterone. This document provides a comprehensive overview of the quantitative data, detailed experimental methodologies for assessing selectivity, and visual representations of the relevant biochemical pathways.
The Critical Challenge of Selectivity: CYP11B2 vs. CYP11B1
Aldosterone synthase (CYP11B2) and 11β-hydroxylase (CYP11B1) are two key enzymes in the adrenal steroidogenesis pathway. While CYP11B2 is the terminal enzyme in aldosterone production, CYP11B1 is essential for cortisol synthesis. These two enzymes share a high degree of sequence homology (approximately 93%), making the development of selective inhibitors a significant challenge.[1][2] Non-selective inhibition can lead to adrenal insufficiency due to the suppression of cortisol, a hormone vital for numerous physiological functions, including stress response and metabolism.[3]
This compound has emerged as a promising drug candidate due to its exceptional selectivity for CYP11B2, offering the potential to reduce aldosterone levels without significantly impacting cortisol production.[1][2]
Quantitative Assessment of this compound Selectivity
The selectivity of an inhibitor is quantified by comparing its inhibitory potency against the target enzyme (CYP11B2) versus a closely related off-target enzyme (CYP11B1). This is typically expressed as a selectivity ratio, calculated from the half-maximal inhibitory concentrations (IC50).
| Compound | CYP11B2 (AS) IC50 (nM) | CYP11B1 (CS) IC50 (nM) | Selectivity Ratio (CYP11B1/CYP11B2) |
| This compound | 2.0 [2] | 300 [2] | 150-fold [1][2] |
| FAD286 | 3.0[2] | 90[2] | 30-fold[2] |
| LCI699 | 10[2] | 80[2] | 8-fold[2] |
AS: Aldosterone Synthase; CS: Cortisol Synthase
As the data clearly indicates, this compound demonstrates a significantly higher selectivity for CYP11B2 compared to other known inhibitors like FAD286 and LCI699.[1][2]
Experimental Protocols for Determining In Vitro Selectivity
The following provides a detailed methodology for assessing the in vitro inhibitory activity of compounds against CYP11B1 and CYP11B2, based on established protocols.
Enzyme Source Preparation
-
Recombinant Enzymes: Human CYP11B1 and CYP11B2 enzymes can be expressed in suitable host cells, such as V79 Chinese hamster lung cells.
-
Adrenal Gland Homogenates: Cynomolgus monkey or human adrenal glands can be used as a source of native enzymes.[3] The tissue is homogenized in a suitable buffer (e.g., phosphate buffer with protease inhibitors) to create a crude enzyme preparation.
In Vitro Inhibition Assay
This protocol outlines a typical procedure for determining the IC50 values of an inhibitor.
Materials:
-
Enzyme preparation (recombinant or homogenate)
-
Substrate:
-
For CYP11B2: 11-Deoxycorticosterone (DOC)
-
For CYP11B1: 11-Deoxycortisol
-
-
Test inhibitor (e.g., this compound) at various concentrations
-
Cofactor: NADPH
-
Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Quenching solution (e.g., acetonitrile or methanol)
-
96-well microtiter plates
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
Reaction Mixture Preparation: In each well of the microtiter plate, add the incubation buffer, enzyme preparation, and the test inhibitor at the desired final concentrations.
-
Pre-incubation: Pre-incubate the reaction mixture for a short period (e.g., 5-10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate and NADPH.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes). The incubation time should be within the linear range of product formation.
-
Reaction Termination: Stop the reaction by adding a quenching solution.
-
Product Analysis: Centrifuge the plates to pellet any precipitated protein. Analyze the supernatant for the formation of the respective products (corticosterone for CYP11B2 and cortisol for CYP11B1) using a validated analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to a vehicle control. Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
Experimental Workflow Diagram
Caption: Workflow for determining in vitro enzyme inhibition.
Signaling Pathways and Points of Inhibition
The following diagrams illustrate the steroidogenesis pathways for aldosterone and cortisol, highlighting the specific enzymatic steps catalyzed by CYP11B2 and CYP11B1 and the point of inhibition by selective inhibitors like this compound.
Aldosterone Synthesis Pathway
Caption: Aldosterone synthesis pathway and inhibition point.
Cortisol Synthesis Pathway
Caption: Cortisol synthesis pathway with minimal inhibition.
Conclusion
This compound stands out as a highly selective inhibitor of aldosterone synthase (CYP11B2) with a 150-fold greater potency for CYP11B2 over CYP11B1.[1][2] This remarkable selectivity, as demonstrated by in vitro assays, is a critical attribute that minimizes the risk of disrupting the essential cortisol synthesis pathway. The detailed experimental protocols and pathway diagrams provided in this guide offer valuable resources for researchers in the field of cardiovascular and renal drug discovery. The superior selectivity profile of this compound positions it as a promising therapeutic agent for the treatment of conditions associated with elevated aldosterone levels, potentially offering a safer alternative to less selective inhibitors. Further clinical investigation is warranted to fully elucidate its therapeutic potential.
References
BI 689648: A Technical Guide for Cardiometabolic Disease Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of BI 689648, a novel and highly selective aldosterone synthase inhibitor, for its application in cardiometabolic disease research. This document outlines its mechanism of action, presents key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways.
Introduction to this compound
This compound is a potent and highly selective inhibitor of aldosterone synthase (AS), the key enzyme responsible for the final steps of aldosterone biosynthesis.[1][2] In the context of cardiometabolic diseases, excessive aldosterone production is a significant driver of pathology, contributing to hypertension, vascular remodeling, and tissue fibrosis.[1][3] By directly inhibiting aldosterone production, this compound offers a targeted therapeutic strategy to mitigate the detrimental effects of hyperaldosteronism. Its high selectivity for aldosterone synthase over the structurally similar cortisol synthase (CS) is a critical feature, suggesting a lower potential for off-target effects on cortisol levels, a challenge faced by earlier generations of aldosterone synthase inhibitors.[1][2]
Mechanism of Action
This compound exerts its pharmacological effect by selectively binding to and inhibiting the enzymatic activity of aldosterone synthase (cytochrome P450 11B2, CYP11B2). This enzyme is located in the zona glomerulosa of the adrenal cortex and catalyzes the conversion of 11-deoxycorticosterone to aldosterone. By blocking this crucial step, this compound effectively reduces the circulating levels of aldosterone. This targeted inhibition is central to its potential in treating cardiometabolic diseases where aldosterone is a key pathogenic mediator.
Quantitative Data
The preclinical data for this compound highlights its potency and selectivity, particularly in comparison to other aldosterone synthase inhibitors.
Table 1: In Vitro Inhibitory Activity of Aldosterone Synthase Inhibitors
| Compound | Aldosterone Synthase (AS) IC50 (nM) | Cortisol Synthase (CS) IC50 (nM) | Selectivity (CS IC50 / AS IC50) |
| This compound | 2 | 300 | 150-fold |
| FAD286 | 3 | 90 | 40-fold |
| LCI699 | 10 | 80 | 8-fold |
Data sourced from studies in cynomolgus monkey-based models.[1][2][4]
Table 2: In Vivo Pharmacokinetics of this compound in Cynomolgus Monkeys
| Dose (Oral) | Peak Plasma Concentration (Cmax) |
| 5 mg/kg | ~500 nM |
This plasma concentration is well above the IC50 for aldosterone synthase, suggesting sufficient target engagement in vivo.[1][2][4]
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the evaluation of this compound and other aldosterone synthase inhibitors.
In Vitro Enzyme Inhibition Assay
Objective: To determine the in vitro potency and selectivity of a compound against aldosterone synthase and cortisol synthase.
Methodology:
-
Enzyme Source: Recombinant human aldosterone synthase (CYP11B2) and cortisol synthase (CYP11B1) are expressed in a suitable host system (e.g., E. coli, insect cells) and purified.
-
Substrate: A suitable substrate for the enzymatic reaction is used, such as 11-deoxycorticosterone for aldosterone synthase or 11-deoxycortisol for cortisol synthase.
-
Assay Buffer: A buffer solution containing co-factors necessary for enzyme activity (e.g., NADPH) is prepared.
-
Incubation: The recombinant enzyme, substrate, and varying concentrations of the test compound (like this compound) are incubated together at a controlled temperature (typically 37°C).
-
Reaction Termination: The enzymatic reaction is stopped after a defined period by adding a quenching solution (e.g., a strong acid or organic solvent).
-
Product Quantification: The amount of product formed (aldosterone or cortisol) is quantified using a sensitive analytical method such as liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is calculated by fitting the data to a dose-response curve.
In Vivo Adrenocorticotropin (ACTH) Challenge Model in Cynomolgus Monkeys
Objective: To assess the in vivo selectivity of an aldosterone synthase inhibitor.
Methodology:
-
Animal Model: Male cynomolgus monkeys are used due to the high homology of their aldosterone and cortisol synthesis pathways to humans.
-
Acclimatization: Animals are acclimated to the experimental conditions to minimize stress-related hormonal fluctuations.
-
Compound Administration: this compound or a vehicle control is administered orally at a specified dose (e.g., 5 mg/kg).
-
ACTH Challenge: At the time of expected peak plasma concentration of the test compound, a synthetic ACTH analogue (e.g., Synacthen or Cortrosyn) is administered intramuscularly to stimulate both aldosterone and cortisol production.
-
Blood Sampling: Blood samples are collected at baseline (pre-dose and pre-ACTH) and at multiple time points after the ACTH challenge.
-
Hormone Analysis: Plasma concentrations of aldosterone, cortisol, and their precursors are measured using LC-MS.
-
Data Analysis: The extent of inhibition of ACTH-stimulated aldosterone production is compared to the effect on cortisol production to determine the in vivo selectivity. For this compound, it was found to be >20-fold more selective compared to FAD286 and LCI699 in this model.[1][2][5]
Signaling Pathways and Visualizations
This compound's therapeutic potential stems from its ability to modulate the signaling pathways downstream of aldosterone.
Aldosterone Synthesis Pathway and Inhibition by this compound
Excess aldosterone is a key driver of cardiometabolic disease. The following diagram illustrates the final steps in aldosterone synthesis and the point of intervention for this compound.
Caption: Aldosterone synthesis pathway and this compound inhibition.
Aldosterone-Mediated Pathological Signaling in Cardiomyocytes and Vascular Smooth Muscle Cells
Upon binding to the mineralocorticoid receptor (MR), aldosterone initiates a cascade of signaling events that contribute to cardiac fibrosis and vascular remodeling.
Caption: Aldosterone's downstream signaling in cardiometabolic disease.
Experimental Workflow for Preclinical Evaluation of an Aldosterone Synthase Inhibitor
The development and validation of a novel aldosterone synthase inhibitor like this compound follows a structured preclinical workflow.
Caption: Preclinical evaluation workflow for an aldosterone synthase inhibitor.
Conclusion
This compound represents a promising therapeutic candidate for cardiometabolic diseases due to its potent and highly selective inhibition of aldosterone synthase. The data presented in this guide underscores its potential to mitigate the deleterious effects of excess aldosterone. Further research utilizing the outlined experimental protocols will be crucial in fully elucidating its clinical utility in conditions such as resistant hypertension, heart failure, and chronic kidney disease.
References
- 1. ahajournals.org [ahajournals.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Selectivity of this compound, a Novel, Highly Selective Aldosterone Synthase Inhibitor: Comparison with FAD286 and LCI699 in Nonhuman Primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Impact of Aldosterone on the Failing Myocardium: Insights from Mitochondria and Adrenergic Receptors Signaling and Function [mdpi.com]
The Role of BI 689648 in Aldosterone Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Excess aldosterone is a key driver in the pathophysiology of various cardiometabolic diseases, contributing to vascular remodeling and tissue fibrosis. Direct inhibition of aldosterone synthase (AS), the enzyme responsible for the final step of aldosterone synthesis, presents a promising therapeutic alternative to mineralocorticoid receptor (MR) antagonists. However, the development of selective AS inhibitors has been hampered by the high sequence homology between aldosterone synthase (coded by the CYP11B2 gene) and cortisol synthase (coded by the CYP11B1 gene). Off-target inhibition of cortisol synthesis can lead to significant adverse effects. This technical guide details the preclinical profile of BI 689648, a novel and highly selective aldosterone synthase inhibitor, highlighting its potential for greater clinical success in cardiometabolic diseases.
Introduction: The Challenge of Aldosterone Synthase Inhibition
The renin-angiotensin-aldosterone system (RAAS) is a critical hormonal cascade that regulates blood pressure, fluid, and electrolyte balance.[1][2][3] Pathological activation of this system, leading to elevated aldosterone levels, is implicated in hypertension, heart failure, and chronic kidney disease. While MR antagonists are effective, they can lead to hyperkalemia and other side effects. Aldosterone synthase inhibitors (ASIs) offer a more direct approach by reducing aldosterone production.
Early ASIs, such as FAD286 and LCI699 (Osilodrostat), showed promise but were limited by their lack of selectivity for aldosterone synthase over cortisol synthase.[1] This is due to the 93% sequence identity shared between the two enzymes.[1][3] Inhibition of cortisol synthesis can disrupt the hypothalamic-pituitary-adrenal (HPA) axis, leading to a compensatory rise in adrenocorticotropic hormone (ACTH) and an accumulation of precursor steroids, some of which have mineralocorticoid activity, potentially negating the blood pressure-lowering effects.[4] this compound was developed to overcome this selectivity challenge.
This compound: Mechanism of Action
This compound is a potent and highly selective, orally active inhibitor of aldosterone synthase (CYP11B2).[2] It directly binds to the active site of the enzyme, preventing the conversion of 11-deoxycorticosterone to aldosterone. This leads to a dose-dependent reduction in plasma and tissue aldosterone levels.
Signaling Pathway of Aldosterone Synthesis and Inhibition by this compound
The following diagram illustrates the final steps of steroidogenesis in the adrenal cortex, highlighting the points of action for aldosterone synthase and cortisol synthase, and the inhibitory effect of this compound.
Caption: Aldosterone synthesis pathway and the inhibitory action of this compound.
Quantitative Data
The selectivity and potency of this compound have been evaluated in both in vitro and in vivo models. The data consistently demonstrate its superiority over earlier generation aldosterone synthase inhibitors.
Table 1: In Vitro Potency and Selectivity of Aldosterone Synthase Inhibitors
| Compound | Aldosterone Synthase (AS) IC50 (nM) | Cortisol Synthase (CS) IC50 (nM) | Selectivity (CS IC50 / AS IC50) |
| This compound | 2 | 300 | 150-fold [1] |
| FAD286 | 3 | 90 | 40-fold[1] |
| LCI699 | 10 | 80 | 8-fold[1] |
IC50: Half maximal inhibitory concentration.
Table 2: In Vivo Pharmacokinetic and Pharmacodynamic Properties of this compound in Cynomolgus Monkeys
| Parameter | Value |
| Oral Dose | 5 mg/kg[1][3] |
| Peak Plasma Concentration (Cmax) | ~500 nM[1][3] |
| In Vivo Selectivity vs. FAD286 and LCI699 | >20-fold more selective[1][3] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following sections outline the key experimental protocols used to characterize this compound.
In Vitro Enzyme Inhibition Assay
Objective: To determine the in vitro potency and selectivity of this compound by measuring its inhibitory effect on aldosterone synthase and cortisol synthase.
Methodology:
-
Enzyme Source: Homogenized adrenal glands from cynomolgus monkeys are used as the source of aldosterone synthase (CYP11B2) and cortisol synthase (CYP11B1).
-
Assay Setup: The assay is conducted in a 96-well plate format.
-
Reaction Mixture: A mixture of the concentrated adrenal gland homogenate and a substrate (11-deoxycorticosterone for aldosterone synthase activity) is prepared in an appropriate buffer.
-
Compound Dilutions: this compound and other test compounds are serially diluted to a range of concentrations.
-
Incubation: The reaction is initiated by adding the enzyme/substrate mixture to the compound dilutions. The plates are incubated at 37°C for a specified period (e.g., 60 minutes).
-
Reaction Termination: The enzymatic reaction is stopped, typically by the addition of a strong acid or organic solvent.
-
Product Quantification: The amount of product formed (e.g., aldosterone) is quantified using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS) or a specific enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The concentration of the inhibitor required to reduce enzyme activity by 50% (IC50) is calculated by fitting the data to a four-parameter logistic dose-response curve.
In Vivo ACTH-Challenge Model in Cynomolgus Monkeys
Objective: To assess the in vivo efficacy and selectivity of this compound in a primate model that closely mimics human physiology.
Methodology:
-
Animal Model: Conscious, non-chaired male cynomolgus monkeys are used. A washout period of at least two weeks is allowed between studies.
-
Compound Administration: this compound or a vehicle control is administered orally at various doses.
-
ACTH Challenge: At a predetermined time point after compound administration, a bolus of adrenocorticotropic hormone (ACTH) is administered intravenously to stimulate the adrenal glands to produce aldosterone and cortisol.
-
Blood Sampling: Blood samples are collected at baseline (pre-dose and pre-ACTH) and at specific time points after the ACTH challenge (e.g., 15 minutes post-challenge, which corresponds to the peak steroid production).
-
Biomarker Analysis: Plasma concentrations of aldosterone, cortisol, and the test compound are measured using validated analytical methods (e.g., LC-MS/MS).
-
Data Analysis: The in vivo effective concentration required to inhibit aldosterone and cortisol production by 50% (EC50) is determined by curve-fitting the plasma drug concentrations against the corresponding steroid levels.
Experimental Workflow for In Vivo ACTH-Challenge Model
The following diagram outlines the workflow for the in vivo evaluation of this compound.
Caption: Experimental workflow for the in vivo ACTH-challenge model.
Conclusion and Future Directions
This compound is a novel, potent, and highly selective aldosterone synthase inhibitor that has demonstrated a superior preclinical profile compared to earlier-generation compounds. Its 150-fold in vitro selectivity for aldosterone synthase over cortisol synthase is a significant advancement, suggesting a lower risk of off-target effects on the HPA axis.[1] In vivo studies in non-human primates have confirmed this high selectivity and demonstrated its oral bioavailability and dose-dependent inhibition of aldosterone production.[1][3]
The development of highly selective aldosterone synthase inhibitors like this compound represents a critical step towards a new therapeutic class for managing cardiometabolic diseases where excess aldosterone is a key pathological driver. Further clinical investigation is warranted to establish the safety, tolerability, and efficacy of this compound in human populations. The data presented in this guide provide a strong rationale for its continued development as a potentially best-in-class aldosterone synthase inhibitor.
References
- 1. vetmed.tennessee.edu [vetmed.tennessee.edu]
- 2. Evaluating the role of aldosterone synthesis on adrenal cell fate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aldosterone synthase inhibition for the treatment of hypertension and the derived mechanistic requirements for a new therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. idexx.es [idexx.es]
BI 689648: A Preclinical Profile of a Highly Selective Aldosterone Synthase Inhibitor and its Impact on the Renin-Angiotensin System
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the preclinical data available for BI 689648, a novel and highly selective aldosterone synthase inhibitor. Aldosterone, a key mineralocorticoid hormone in the renin-angiotensin-aldosterone system (RAAS), is a critical regulator of blood pressure and electrolyte balance. However, excessive aldosterone levels are implicated in the pathophysiology of various cardiovascular and renal diseases, driving vascular remodeling and tissue fibrosis. This compound was developed to specifically inhibit aldosterone synthase (AS), also known as CYP11B2, the enzyme responsible for the final step of aldosterone synthesis. This document summarizes the available in vitro and in vivo data for this compound, details the experimental methodologies used in its preclinical evaluation, and visualizes its mechanism of action and experimental workflows. While this compound demonstrated high selectivity in preclinical models, it is important to note that publicly available information on its progression to human clinical trials is limited. Another compound from Boehringer Ingelheim, BI 690517 (vicadrostat), also an aldosterone synthase inhibitor, appears to have advanced further in clinical development.
Introduction to the Renin-Angiotensin-Aldosterone System (RAAS)
The renin-angiotensin-aldosterone system is a complex hormonal cascade that plays a central role in the regulation of blood pressure, fluid and electrolyte balance, and vascular tone.[1][2][3] The system is initiated by the release of renin from the kidneys in response to low blood pressure or decreased sodium concentration. Renin cleaves angiotensinogen, produced by the liver, to form angiotensin I. Angiotensin-converting enzyme (ACE), found predominantly in the lungs, then converts angiotensin I to the potent vasoconstrictor, angiotensin II.
Angiotensin II exerts its effects through multiple mechanisms, including direct vasoconstriction, stimulation of the sympathetic nervous system, and promoting the release of aldosterone from the adrenal cortex.[1][2] Aldosterone acts on the distal tubules and collecting ducts of the kidneys to increase sodium and water reabsorption, leading to an expansion of extracellular volume and a subsequent increase in blood pressure.[3] While essential for normal physiological function, chronic activation of the RAAS is a key contributor to the pathophysiology of hypertension, heart failure, and chronic kidney disease.[4]
This compound: A Selective Aldosterone Synthase Inhibitor
This compound is a potent and highly selective, orally active inhibitor of aldosterone synthase (CYP11B2).[5] Its mechanism of action is to directly block the synthesis of aldosterone, thereby reducing its downstream pathological effects.[6] A critical aspect in the development of aldosterone synthase inhibitors is their selectivity over the closely related enzyme cortisol synthase (CYP11B1), which is responsible for the final step of cortisol production. Off-target inhibition of cortisol synthase can lead to adrenal insufficiency, a serious side effect.[7] this compound was specifically designed to have a high selectivity margin for aldosterone synthase over cortisol synthase.[7][8]
Signaling Pathway of the Renin-Angiotensin-Aldosterone System and the Point of Intervention for this compound
The following diagram illustrates the classical RAAS pathway and highlights the specific point of intervention for this compound.
Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of this compound.
Preclinical Data for this compound
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Potency and Selectivity of this compound[5][7][8][9]
| Compound | Aldosterone Synthase (AS/CYP11B2) IC50 (nM) | Cortisol Synthase (CS/CYP11B1) IC50 (nM) | Selectivity (CS IC50 / AS IC50) |
| This compound | 2 | 300 | 150-fold |
| FAD286 | 3 | 90 | 30-fold |
| LCI699 | 10 | 80 | 8-fold |
IC50: Half-maximal inhibitory concentration
Table 2: In Vivo Pharmacokinetics of this compound in Cynomolgus Monkeys[7][8]
| Compound | Dose (oral) | Peak Plasma Concentration (Cmax) |
| This compound | 5 mg/kg | ~500 nM |
Experimental Protocols
In Vitro Enzyme Inhibition Assay
The in vitro potency and selectivity of this compound were determined using enzyme inhibition assays for aldosterone synthase (CYP11B2) and cortisol synthase (CYP11B1). While the specific details of the assays used for this compound are not publicly available, a general methodology for such assays is as follows:
-
Enzyme Source: Recombinant human CYP11B2 and CYP11B1 enzymes expressed in a suitable host system (e.g., insect or mammalian cells).
-
Substrate: A specific substrate for each enzyme is used. For CYP11B2, this is typically 11-deoxycorticosterone, and for CYP11B1, it is 11-deoxycortisol.
-
Incubation: The enzymes are incubated with their respective substrates in the presence of varying concentrations of the inhibitor (this compound).
-
Detection: The product of the enzymatic reaction (aldosterone or cortisol) is quantified using a sensitive analytical method, such as liquid chromatography-mass spectrometry (LC-MS) or a specific immunoassay.
-
Data Analysis: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is calculated by fitting the dose-response data to a suitable pharmacological model.
In Vivo Adrenocorticotropin (ACTH)-Challenge Model in Cynomolgus Monkeys
The in vivo selectivity of this compound was assessed in an ACTH-challenge model in cynomolgus monkeys. This model is designed to stimulate the adrenal production of both aldosterone and cortisol, allowing for the evaluation of the inhibitor's differential effects on the two pathways.
-
Animal Model: Cynomolgus monkeys are used as they have a similar adrenal steroidogenesis pathway to humans.
-
Drug Administration: this compound is administered orally at a specified dose (e.g., 5 mg/kg).
-
ACTH Challenge: After a predetermined time to allow for drug absorption, a bolus of ACTH is administered to stimulate the adrenal glands.
-
Blood Sampling: Blood samples are collected at various time points before and after the ACTH challenge.
-
Hormone Analysis: Plasma concentrations of aldosterone and cortisol are measured using validated analytical methods (e.g., LC-MS/MS).
-
Data Analysis: The percentage inhibition of the ACTH-stimulated rise in aldosterone and cortisol is calculated for each dose of the inhibitor. This allows for the determination of the in vivo selectivity.
The following diagram illustrates the general workflow of the in vivo ACTH-challenge model.
Caption: Workflow for the in vivo ACTH-challenge model in non-human primates.
Discussion and Future Perspectives
The preclinical data for this compound demonstrate its high potency and, critically, its high selectivity for aldosterone synthase over cortisol synthase.[7][8] The 150-fold in vitro selectivity is a significant improvement over earlier aldosterone synthase inhibitors like FAD286 and LCI699.[7][8] This high selectivity is crucial for minimizing the risk of off-target effects on cortisol production, which has been a challenge in the development of this class of drugs.[7] The in vivo data from the ACTH-challenge model in cynomolgus monkeys further support the selective action of this compound.[8]
Despite these promising preclinical findings, there is a lack of publicly available information regarding the advancement of this compound into human clinical trials. Boehringer Ingelheim's focus appears to have shifted to another aldosterone synthase inhibitor, BI 690517 (vicadrostat), which is currently in later-stage clinical development for chronic kidney disease and heart failure.[1][9][10] It is possible that this compound was a lead compound in the discovery process that was ultimately superseded by a candidate with a more favorable overall profile for clinical development.
References
- 1. Boehringer Ingelheim achieves major milestone in chronic kidney disease: aldosterone synthase inhibitor on top of empagliflozin delivers promising results in Phase II trial [prnewswire.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. Aldosterone synthase inhibitor shows promise in CKD trial: Boehringer Ingelheim [medicaldialogues.in]
- 4. Discovery and development of angiotensin receptor blockers - Wikipedia [en.wikipedia.org]
- 5. This compound | CYP11B2 inhibitor | Probechem Biochemicals [probechem.com]
- 6. medkoo.com [medkoo.com]
- 7. researchgate.net [researchgate.net]
- 8. Selectivity of this compound, a Novel, Highly Selective Aldosterone Synthase Inhibitor: Comparison with FAD286 and LCI699 in Nonhuman Primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pardon Our Interruption [boehringer-ingelheim.com]
- 10. Vicadrostat | MedPath [trial.medpath.com]
Methodological & Application
Application Notes and Protocols for In Vivo Studies of BI 689648
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI 689648 is a novel and highly selective inhibitor of aldosterone synthase (cytochrome P450 11B2, CYP11B2), a key enzyme in the biosynthesis of aldosterone.[1][2] Due to its high selectivity for aldosterone synthase over cortisol synthase (cytochrome P450 11B1, CYP11B1), this compound presents a promising therapeutic agent for cardiovascular and metabolic diseases where aldosterone plays a detrimental role.[1][2] These application notes provide detailed experimental protocols for the in vivo evaluation of this compound, based on preclinical studies in nonhuman primates.
Signaling Pathway of Aldosterone Synthesis and Inhibition by this compound
Aldosterone synthesis occurs in the zona glomerulosa of the adrenal cortex. The final and rate-limiting step, the conversion of 11-deoxycorticosterone to aldosterone, is catalyzed by aldosterone synthase. This compound selectively inhibits this enzyme, thereby reducing aldosterone production without significantly affecting cortisol synthesis.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo pharmacological data for this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | IC50 (nM) | Selectivity (over CYP11B1) | Reference |
| Aldosterone Synthase (CYP11B2) | 2.1 | ~149-fold | [3] |
| Cortisol Synthase (CYP11B1) | 310 | - | [3] |
Table 2: In Vivo Efficacy of this compound in Cynomolgus Monkeys
| Parameter | Value | Reference |
| Aldosterone EC50 | 1.5 nM | [4] |
| Cortisol EC50 | > 11,000 nM | [4] |
Table 3: Pharmacokinetic and Pharmacodynamic Parameters of this compound in Cynomolgus Monkeys
| Dose (oral) | Peak Plasma Concentration (Cmax) | Time to Cmax | Reference |
| 5 mg/kg | ~500 nM | Not specified | [1][2] |
Table 4: Baseline and ACTH-Stimulated Hormone Levels in Vehicle-Treated Cynomolgus Monkeys
| Hormone | Baseline (ng/mL) | ACTH-Stimulated (ng/mL) | Reference |
| Aldosterone | 0.139 | Not specified | [4] |
| Cortisol | 50 | Not specified | [4] |
Experimental Protocols
In Vivo Adrenocorticotropic Hormone (ACTH) Challenge Model in Cynomolgus Monkeys
This protocol is designed to assess the in vivo efficacy and selectivity of aldosterone synthase inhibitors.
Experimental Workflow:
Materials:
-
This compound
-
Vehicle control (e.g., appropriate solvent for this compound)
-
Adrenocorticotropic hormone (ACTH), synthetic (e.g., Cosyntropin)
-
Conscious, non-chaired cynomolgus monkeys
-
Blood collection tubes (e.g., containing EDTA)
-
Centrifuge
-
Pipettes and tips
-
LC-MS/MS system
Procedure:
-
Animal Acclimatization: Acclimatize conscious, non-chaired male or female cynomolgus monkeys to the experimental conditions to minimize stress-related hormonal fluctuations.
-
Dosing:
-
Administer this compound orally at doses ranging from 0.003 to 10 mg/kg.[3]
-
Administer the vehicle control to a separate group of animals.
-
-
ACTH Challenge:
-
At a specified time post-dose (e.g., corresponding to the expected Tmax of this compound), administer a synthetic ACTH challenge. A typical dose is 5 µg/kg administered intravenously (IV) or intramuscularly (IM).
-
-
Blood Sampling:
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Hormone and Compound Analysis:
Data Analysis:
-
Calculate the percent inhibition of aldosterone and cortisol production at each dose of this compound relative to the vehicle-treated, ACTH-stimulated group.
-
Determine the in vivo EC50 values for aldosterone and cortisol inhibition by fitting the dose-response data to a suitable pharmacological model.
Analytical Methods
For the accurate quantification of aldosterone and cortisol in plasma, highly specific and sensitive methods are required.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
LC-MS/MS is the recommended method for the simultaneous measurement of aldosterone and cortisol in plasma due to its high specificity and sensitivity, which minimizes cross-reactivity with other steroids.[5][6][7] The method typically involves:
-
Sample Preparation: Protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering substances from the plasma matrix.
-
Chromatographic Separation: Separation of aldosterone, cortisol, and an internal standard on a reverse-phase HPLC column.
-
Mass Spectrometric Detection: Detection and quantification using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
Conclusion
The provided protocols and data offer a comprehensive guide for the in vivo evaluation of this compound. The ACTH-challenge model in cynomolgus monkeys is a robust method for assessing the potency and selectivity of aldosterone synthase inhibitors. Adherence to these detailed methodologies will enable researchers to generate reliable and reproducible data to further characterize the pharmacological profile of this compound and similar compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Selectivity of this compound, a Novel, Highly Selective Aldosterone Synthase Inhibitor: Comparison with FAD286 and LCI699 in Nonhuman Primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. file.glpbio.com [file.glpbio.com]
- 4. | BioWorld [bioworld.com]
- 5. researchgate.net [researchgate.net]
- 6. Measurement of aldosterone in human plasma by semiautomated HPLC-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
Application Notes and Protocols for the Use of BI 689648 in Cynomolgus Monkey Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI 689648 is a novel and highly selective aldosterone synthase (AS) inhibitor, demonstrating significant potential for the treatment of cardiometabolic diseases.[1][2] Aldosterone, a mineralocorticoid hormone, plays a crucial role in regulating blood pressure and electrolyte balance; however, excessive levels can lead to detrimental cardiovascular and renal effects.[1][2] this compound acts by specifically inhibiting the CYP11B2 enzyme, which is responsible for the final step of aldosterone synthesis.[1][2] Due to the high homology between aldosterone synthase and cortisol synthase (CS; CYP11B1), developing selective inhibitors has been a significant challenge.[1][2] this compound exhibits remarkable selectivity for AS over CS, minimizing the risk of off-target effects on cortisol production.[1][2] The cynomolgus monkey is a highly relevant preclinical model for evaluating the efficacy and safety of aldosterone synthase inhibitors due to the closer homology of its steroidogenesis enzymes to humans compared to rodents.[1][2] These application notes provide detailed protocols for the use of this compound in cynomolgus monkey models, focusing on an adrenocorticotropic hormone (ACTH) challenge model to assess in vivo efficacy and selectivity.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and comparator compounds from in vitro and in vivo studies in cynomolgus monkeys.
Table 1: In Vitro Inhibitory Activity of Aldosterone Synthase Inhibitors [1][2]
| Compound | Aldosterone Synthase (AS) IC50 (nM) | Cortisol Synthase (CS) IC50 (nM) | Selectivity (CS IC50 / AS IC50) |
| This compound | 2 | 300 | 150-fold |
| FAD286 | 3 | 90 | 30-fold |
| LCI699 | 10 | 80 | 8-fold |
Table 2: In Vivo Pharmacokinetic and Pharmacodynamic Profile of this compound in Cynomolgus Monkeys [1][2]
| Parameter | Value | Conditions |
| Peak Plasma Concentration (Cmax) | ~500 nM | Following a 5 mg/kg oral dose |
| In Vivo Selectivity | >20-fold more selective than FAD286 and LCI699 | Based on an ACTH-challenge model |
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound in the context of the steroidogenesis pathway.
Caption: Mechanism of this compound action.
Experimental Protocols
Protocol 1: In Vivo Assessment of this compound Efficacy and Selectivity using an ACTH-Challenge Model in Cynomolgus Monkeys
This protocol is designed to evaluate the in vivo potency and selectivity of this compound in conscious cynomolgus monkeys by measuring its effect on ACTH-stimulated aldosterone and cortisol levels.
1. Animal Model:
-
Species: Cynomolgus monkeys (Macaca fascicularis)
-
Housing: Animals should be housed in accordance with institutional guidelines, with access to food and water.
-
Acclimation: Allow for an adequate acclimation period before the study begins.
2. Materials:
-
This compound
-
Vehicle for oral administration (e.g., a suitable aqueous-based vehicle)
-
Adrenocorticotropic hormone (ACTH) analog (e.g., Synacthen or Cortrosyn)
-
Anesthetic (if required for catheter placement)
-
Blood collection tubes (e.g., containing EDTA)
-
Centrifuge
-
Freezer (-80°C) for plasma storage
-
LC-MS/MS system for hormone analysis
3. Experimental Workflow Diagram:
Caption: ACTH-challenge experimental workflow.
4. Procedure:
-
Fasting: Animals should be fasted overnight prior to dosing.
-
Dosing:
-
Administer this compound orally (e.g., via gavage) at the desired dose (e.g., 5 mg/kg).
-
A vehicle control group should be included.
-
-
Blood Sampling:
-
Collect a baseline (pre-dose) blood sample.
-
At a specified time post-dosing with this compound (e.g., 2 hours), collect a pre-ACTH blood sample.
-
Administer a single intramuscular injection of an ACTH analog (e.g., 1 µg/kg).
-
Collect blood samples at various time points after the ACTH challenge (e.g., 15, 30, 60, and 120 minutes) to capture the peak hormone response.
-
-
Sample Processing:
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
5. Data Analysis:
-
Quantify the concentrations of aldosterone and cortisol in the plasma samples using a validated LC-MS/MS method.
-
Calculate the percentage inhibition of the ACTH-stimulated aldosterone and cortisol response by this compound compared to the vehicle control group.
-
Assess the in vivo selectivity by comparing the inhibition of aldosterone synthesis to the inhibition of cortisol synthesis.
Protocol 2: Pharmacokinetic Assessment of this compound in Cynomolgus Monkeys
This protocol outlines the procedure for determining the pharmacokinetic profile of this compound.
1. Animal Model and Materials:
-
As described in Protocol 1.
2. Experimental Workflow Diagram:
Caption: Pharmacokinetic study workflow.
3. Procedure:
-
Fasting: Animals should be fasted overnight.
-
Dosing:
-
Administer a single oral dose of this compound (e.g., 5 mg/kg).
-
-
Blood Sampling:
-
Collect blood samples at multiple time points post-dose (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours).
-
-
Sample Processing:
-
Process blood samples to obtain plasma as described in Protocol 1.
-
Store plasma samples at -80°C until analysis.
-
4. Data Analysis:
-
Quantify the plasma concentrations of this compound at each time point using a validated LC-MS/MS method.
-
Calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2).
Conclusion
The use of this compound in cynomolgus monkey models provides a robust platform for the preclinical evaluation of this promising aldosterone synthase inhibitor. The ACTH-challenge model is a critical tool for assessing in vivo efficacy and, importantly, selectivity against cortisol synthesis. The detailed protocols provided herein offer a framework for researchers to conduct these studies in a standardized and effective manner, contributing to the further development of this therapeutic agent for cardiometabolic diseases.
References
Application Notes and Protocols: BI 689648 in the Adrenocorticotropin (ACTH) Challenge Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI 689648 is a novel and highly selective inhibitor of aldosterone synthase (AS), also known as CYP11B2. This enzyme is responsible for the final step in the biosynthesis of aldosterone, a key mineralocorticoid involved in the regulation of blood pressure and electrolyte balance. Due to the high sequence homology between aldosterone synthase and cortisol synthase (CS), or CYP11B1, developing selective inhibitors has been a significant challenge. The adrenocorticotropin (ACTH) challenge model is a critical in vivo assay used to assess the potency and selectivity of aldosterone synthase inhibitors like this compound. By stimulating the adrenal glands with exogenous ACTH, this model allows for the simultaneous measurement of aldosterone and cortisol production, providing a clear window into the inhibitor's effects on both pathways.
These application notes provide a detailed overview of this compound and the experimental protocols for its evaluation using the ACTH challenge model, primarily based on preclinical studies in nonhuman primates (cynomolgus monkeys).
Data Presentation
In Vitro Enzyme Inhibitory Activity
The in vitro selectivity of an aldosterone synthase inhibitor is a key predictor of its in vivo performance. The following table summarizes the 50% inhibitory concentrations (IC50) of this compound and other less selective aldosterone synthase inhibitors against aldosterone synthase (AS) and cortisol synthase (CS).
| Compound | Aldosterone Synthase (CYP11B2) IC50 (nM) | Cortisol Synthase (CYP11B1) IC50 (nM) | Selectivity Ratio (CS IC50 / AS IC50) |
| This compound | 2.1 | 310 | 149 |
| FAD286 | 2.5 | 94 | 38 |
| LCI699 | Not explicitly stated, but less selective than FAD286 | Not explicitly stated, but less selective than FAD286 | Not explicitly stated, but less selective than FAD286 |
Data derived from in vitro studies using homogenized adrenal glands.
In Vivo Pharmacodynamic Effects in the ACTH Challenge Model
The ACTH challenge model in conscious, non-chaired cynomolgus monkeys is utilized to determine the in vivo efficacy and selectivity of aldosterone synthase inhibitors. While the specific quantitative data on plasma aldosterone and cortisol concentrations from the seminal study by Weldon et al. (2016) are not publicly available, the study reported that this compound demonstrated a greater than 20-fold in vivo selectivity for aldosterone synthase over cortisol synthase, a significant improvement compared to FAD286 and LCI699.[1]
The following tables are structured to present the expected data from such a study.
Table 1: Effect of this compound on ACTH-Stimulated Plasma Aldosterone Levels (ng/dL)
| Treatment Group (Dose) | Pre-ACTH Challenge | Post-ACTH Challenge | % Inhibition of Aldosterone Response |
| Vehicle Control | [Baseline Value] | [Stimulated Value] | 0% |
| This compound (Low Dose) | [Baseline Value] | [Stimulated Value] | [Calculated Value] |
| This compound (Mid Dose) | [Baseline Value] | [Stimulated Value] | [Calculated Value] |
| This compound (High Dose) | [Baseline Value] | [Stimulated Value] | [Calculated Value] |
Note: Specific numerical data from the primary reference is not publicly available.
Table 2: Effect of this compound on ACTH-Stimulated Plasma Cortisol Levels (µg/dL)
| Treatment Group (Dose) | Pre-ACTH Challenge | Post-ACTH Challenge | % Effect on Cortisol Response |
| Vehicle Control | [Baseline Value] | [Stimulated Value] | 0% |
| This compound (Low Dose) | [Baseline Value] | [Stimulated Value] | [Calculated Value] |
| This compound (Mid Dose) | [Baseline Value] | [Stimulated Value] | [Calculated Value] |
| This compound (High Dose) | [Baseline Value] | [Stimulated Value] | [Calculated Value] |
Note: Specific numerical data from the primary reference is not publicly available. A highly selective inhibitor like this compound is expected to have a minimal effect on cortisol response.
Experimental Protocols
In Vitro Enzyme Inhibition Assay
Objective: To determine the IC50 values of test compounds against aldosterone synthase (CYP11B2) and cortisol synthase (CYP11B1).
Methodology:
-
Tissue Preparation: Adrenal glands from a relevant species (e.g., cynomolgus monkey) are homogenized in a suitable buffer to prepare a crude enzyme extract containing both aldosterone synthase and cortisol synthase.
-
Compound Dilution: Test compounds, including this compound, are serially diluted to a range of concentrations.
-
Incubation: The adrenal gland homogenate is incubated with a specific substrate (e.g., 11-deoxycorticosterone for aldosterone synthase or 11-deoxycortisol for cortisol synthase) in the presence of the various concentrations of the test compound.
-
Reaction Termination: The enzymatic reaction is stopped after a defined period.
-
Product Quantification: The amount of product formed (aldosterone or cortisol) is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The percentage of enzyme inhibition at each compound concentration is calculated relative to a vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.
In Vivo ACTH Challenge Model in Cynomolgus Monkeys
Objective: To assess the in vivo potency and selectivity of this compound in inhibiting ACTH-stimulated aldosterone production while sparing cortisol production.
Methodology:
-
Animal Model: Conscious, non-chaired male cynomolgus monkeys are used. Animals are acclimated to the study procedures to minimize stress.
-
Dosing: Animals are randomized to receive either vehicle control or this compound at various doses via oral gavage.
-
Baseline Blood Sample: A baseline blood sample is collected prior to the administration of the test compound and ACTH.
-
ACTH Administration: At a specified time post-dosing with the test compound, a bolus of ACTH (e.g., Cortrosyn) is administered intravenously or intramuscularly to stimulate the adrenal glands.
-
Post-ACTH Blood Sampling: Blood samples are collected at specific time points after the ACTH challenge (e.g., 15, 30, 60 minutes) to capture the peak hormonal response.
-
Hormone Analysis: Plasma concentrations of aldosterone and cortisol are measured using a validated LC-MS/MS method.
-
Data Analysis: The change in aldosterone and cortisol levels from baseline in response to the ACTH challenge is calculated for each treatment group. The percentage of inhibition of the aldosterone response and the effect on the cortisol response are determined by comparing the compound-treated groups to the vehicle control group.
Visualizations
Adrenal Steroidogenesis Signaling Pathway
This diagram illustrates the key steps in the synthesis of aldosterone and cortisol in the adrenal cortex, highlighting the points of action for ACTH and aldosterone synthase inhibitors.
Caption: Adrenal steroidogenesis pathway showing ACTH stimulation and the selective inhibition of aldosterone synthase by this compound.
Experimental Workflow for the ACTH Challenge Model
This diagram outlines the sequential steps involved in conducting the in vivo ACTH challenge experiment.
Caption: Workflow of the in vivo ACTH challenge model for evaluating aldosterone synthase inhibitors.
Logical Relationship of this compound's Selectivity
This diagram illustrates the concept of this compound's high selectivity for aldosterone synthase over cortisol synthase.
References
Application Note: In Vitro Assessment of Aldosterone Synthase (CYP11B2) Inhibition by BI 689648 using Homogenized Adrenal Glands
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aldosterone is a mineralocorticoid hormone that plays a critical role in regulating blood pressure, electrolyte balance, and water volume.[1][2][3] However, excessive aldosterone production can lead to vascular remodeling and tissue fibrosis, contributing to cardiometabolic diseases.[1][2][3] Aldosterone synthase (AS), encoded by the CYP11B2 gene, is the key enzyme responsible for the final steps of aldosterone biosynthesis in the zona glomerulosa of the adrenal cortex.[4][5][6] This makes it a prime therapeutic target for diseases associated with hyperaldosteronism.[7][8] The development of selective AS inhibitors (ASIs) has been challenging due to the high sequence homology (93%) with cortisol synthase (CS), also known as 11β-hydroxylase and encoded by the CYP11B1 gene.[1][3] BI 689648 is a novel and highly selective ASI.[1][2][3] This application note provides a detailed protocol for an in vitro assay using homogenized adrenal glands to determine the potency and selectivity of this compound.
Signaling Pathway of Aldosterone and Cortisol Synthesis
The final steps in the synthesis of aldosterone and cortisol occur in the adrenal cortex. Aldosterone synthase (CYP11B2) catalyzes the conversion of 11-deoxycorticosterone to aldosterone, while cortisol synthase (CYP11B1) converts 11-deoxycortisol to cortisol. This compound selectively inhibits CYP11B2, thereby blocking aldosterone production with minimal impact on the cortisol pathway.
Caption: Aldosterone and cortisol synthesis pathways with the inhibitory action of this compound.
Quantitative Data Summary
This compound demonstrates high potency for Aldosterone Synthase (CYP11B2) and significant selectivity over Cortisol Synthase (CYP11B1) when compared to other inhibitors.[1][2]
| Compound | Aldosterone Synthase (CYP11B2) IC50 (nM) | Cortisol Synthase (CYP11B1) IC50 (nM) | Selectivity (CYP11B1/CYP11B2) |
| This compound | 2.1 | 310 | 149-fold |
| FAD286 | 2.5 - 3.0 | 90 - 94 | 38 to 40-fold |
| LCI699 | 10 | 80 | 8-fold |
| Data sourced from in vitro assays using cynomolgus monkey-based models.[1][2][9] |
Experimental Protocol: In Vitro Inhibition Assay
This protocol details the methodology for assessing the inhibitory activity of compounds like this compound on aldosterone synthase using homogenized adrenal glands.[9] The principle involves quantifying the enzymatic conversion of a substrate (e.g., deoxycorticosterone) to aldosterone in the presence of various concentrations of the inhibitor.[7][10]
1. Materials and Reagents
-
Biological Material: Fresh or frozen adrenal glands (e.g., from cynomolgus monkey, rat, or bovine).
-
Buffers:
-
Homogenization Buffer (e.g., Tris-HCl buffer, pH 7.4, containing sucrose and EDTA).
-
Assay Buffer (e.g., Phosphate buffer, pH 7.4).
-
-
Substrate: 11-Deoxycorticosterone (DOC).
-
Cofactor: NADPH (β-Nicotinamide adenine dinucleotide 2'-phosphate reduced tetrasodium salt).
-
Test Compound: this compound, dissolved in DMSO.
-
Reaction Stop Solution: e.g., Acetonitrile or a strong acid like HCl.
-
Equipment & Consumables:
-
96-well microplates.
-
Tissue homogenizer (e.g., Dounce or Potter-Elvehjem).
-
Refrigerated centrifuge.
-
Incubator (37°C).
-
Microplate reader or LC-MS/MS system for detection.
-
Standard laboratory glassware and pipettes.
-
2. Preparation of Adrenal Gland Homogenate
-
Thaw frozen adrenal glands on ice.
-
Weigh the tissue and place it in a pre-chilled beaker with ice-cold Homogenization Buffer (e.g., 1:4 w/v).
-
Mince the tissue thoroughly with scissors.
-
Homogenize the tissue using a Dounce or Potter-Elvehjem homogenizer until a uniform suspension is achieved. Perform all steps on ice to prevent enzyme degradation.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and unbroken cells.
-
Collect the supernatant (containing the mitochondrial fraction where CYP11B2 is located) and determine its protein concentration using a standard method (e.g., Bradford or BCA assay).
-
The supernatant can be used immediately or aliquoted and stored at -80°C.
3. In Vitro Inhibition Assay Protocol
This assay is typically performed in a 96-well plate format.[9]
-
Compound Dilution: Prepare a serial dilution of this compound in Assay Buffer containing a fixed, low percentage of DMSO. Include a vehicle control (DMSO only) and a positive control inhibitor if available.
-
Assay Plate Setup: To each well of a 96-well plate, add the following in order:
-
Assay Buffer.
-
Test compound dilutions (this compound) or vehicle control.
-
Adrenal gland homogenate (supernatant), diluted in Assay Buffer to the desired protein concentration.
-
-
Pre-incubation: Pre-incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of the substrate (11-Deoxycorticosterone) and the cofactor (NADPH) to each well.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
-
Reaction Termination: Stop the reaction by adding the Stop Solution to each well.
-
Product Quantification: Quantify the amount of aldosterone produced. This is typically done using a sensitive method such as a competitive ELISA or, for higher specificity and accuracy, LC-MS/MS.
4. Data Analysis
-
Subtract the background signal (wells with no enzyme or no substrate) from all data points.
-
Normalize the data by setting the vehicle control (no inhibitor) as 100% enzyme activity.
-
Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism, R).[9]
Experimental Workflow
The following diagram outlines the key steps of the in vitro assay workflow.
Caption: Workflow for the in vitro assessment of aldosterone synthase inhibition.
The homogenized adrenal gland assay is a robust method for evaluating the potency and selectivity of aldosterone synthase inhibitors. The data presented demonstrates that this compound is a highly potent and selective inhibitor of CYP11B2 in vitro.[1][9] Its superior selectivity profile compared to earlier compounds like FAD286 and LCI699 suggests a lower potential for off-target effects on cortisol synthesis, making it a promising candidate for further development in treating cardiometabolic diseases.[1][3]
References
- 1. Selectivity of this compound, a Novel, Highly Selective Aldosterone Synthase Inhibitor: Comparison with FAD286 and LCI699 in Nonhuman Primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. researchgate.net [researchgate.net]
- 4. Aldosterone synthase - Wikipedia [en.wikipedia.org]
- 5. Immunohistochemistry of aldosterone synthase leads the way to the pathogenesis of primary aldosteronism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluating the role of aldosterone synthesis on adrenal cell fate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective aldosterone synthase inhibitors reduce aldosterone formation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. file.glpbio.com [file.glpbio.com]
- 10. Intestinal aldosterone synthase activity and aldosterone synthesis in mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: BI 689648 H295R Cell-Based Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI 689648 is a novel and highly selective inhibitor of aldosterone synthase (CYP11B2), a key enzyme in the steroidogenesis pathway responsible for the synthesis of aldosterone.[1][2] Excess aldosterone is implicated in various cardiovascular diseases, making aldosterone synthase a promising therapeutic target.[1][2] The human H295R adrenocortical carcinoma cell line is an established in vitro model for studying steroidogenesis as it expresses all the key enzymes required for the synthesis of corticosteroids and sex steroids.[3][4][5] This document provides a detailed protocol for a cell-based assay using H295R cells to evaluate the inhibitory activity of this compound on aldosterone production.
Mechanism of Action
This compound selectively inhibits aldosterone synthase (CYP11B2), which catalyzes the final step in aldosterone biosynthesis. Due to the high homology between aldosterone synthase and cortisol synthase (CYP11B1), developing selective inhibitors has been challenging.[1][2] this compound demonstrates significantly higher selectivity for aldosterone synthase over cortisol synthase, minimizing off-target effects on cortisol production.[1][2]
Signaling Pathway
The steroidogenesis pathway in H295R cells leading to aldosterone and cortisol production is a complex cascade of enzymatic reactions. The following diagram illustrates the key steps and the point of inhibition by this compound.
Caption: Simplified steroidogenesis pathway and this compound inhibition.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory potency of this compound against aldosterone synthase and cortisol synthase.
| Compound | Target | IC50 (nM) | Selectivity (fold) |
| This compound | Aldosterone Synthase (CYP11B2) | 2 | 150 |
| Cortisol Synthase (CYP11B1) | 300 |
Data sourced from in vitro studies.[1]
Experimental Protocol: H295R Cell-Based Assay for this compound
This protocol is based on the OECD 456 guideline for the H295R steroidogenesis assay and has been adapted for the specific evaluation of this compound.[3][6]
Materials
-
H295R cells (ATCC® CRL-2128™)
-
DMEM/F-12 medium supplemented with bovine serum albumin and other necessary supplements
-
Fetal Bovine Serum (FBS)
-
This compound
-
Forskolin (positive control, optional)
-
Fadrozole (positive control for aromatase inhibition, optional)
-
24-well cell culture plates
-
Aldosterone ELISA kit
-
Cell viability assay kit (e.g., MTT, LDH)
-
Dimethyl sulfoxide (DMSO)
Cell Culture and Seeding
-
Culture H295R cells in DMEM/F-12 medium supplemented with FBS according to standard protocols.
-
For the assay, seed H295R cells into 24-well plates at a density that allows for optimal hormone production and response to stimuli. This density should be determined empirically but is typically in the range of 200,000 to 300,000 cells/mL.
-
Allow cells to attach and grow for 24 hours before treatment.
Treatment with this compound
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations. It is recommended to test a wide range of concentrations (e.g., 0.1 nM to 10 µM) to generate a dose-response curve. The final DMSO concentration in the medium should be kept constant across all wells and should not exceed 0.1%.
-
Include the following controls:
-
Vehicle control (medium with the same concentration of DMSO as the test wells).
-
Positive control (e.g., a known inhibitor of steroidogenesis).
-
Optional: A stimulant of steroidogenesis like forskolin can be used to increase basal aldosterone production.
-
-
Remove the culture medium from the wells and replace it with the medium containing the different concentrations of this compound or controls.
-
Incubate the plates for 24 to 48 hours at 37°C in a humidified atmosphere of 5% CO2. The optimal incubation time should be determined by the user.
Sample Collection and Analysis
-
After the incubation period, collect the cell culture supernatant from each well.
-
Centrifuge the supernatant to remove any cellular debris and store at -20°C or below until analysis.
-
Measure the concentration of aldosterone in the supernatant using a validated aldosterone ELISA kit, following the manufacturer's instructions.
-
Assess cell viability in each well using a standard method like MTT or LDH assay to ensure that the observed effects on hormone production are not due to cytotoxicity.
Data Analysis
-
Calculate the percentage of aldosterone inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve.
-
Calculate the IC50 value, which is the concentration of this compound that causes 50% inhibition of aldosterone production.
Experimental Workflow
The following diagram outlines the major steps of the H295R cell-based assay.
Caption: H295R assay workflow for this compound evaluation.
Conclusion
The H295R cell-based assay provides a robust and reliable method for evaluating the in vitro potency and selectivity of aldosterone synthase inhibitors like this compound. This protocol offers a framework for researchers to conduct these studies, with the flexibility to optimize conditions for their specific experimental needs. The high selectivity of this compound makes it a valuable tool for studying the role of aldosterone in health and disease.
References
- 1. Selectivity of this compound, a Novel, Highly Selective Aldosterone Synthase Inhibitor: Comparison with FAD286 and LCI699 in Nonhuman Primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. catalog.labcorp.com [catalog.labcorp.com]
- 4. researchgate.net [researchgate.net]
- 5. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Application Notes and Protocols for Oral Administration of BI 689648 in Nonhuman Primates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the oral administration of BI 689648, a highly selective aldosterone synthase inhibitor, in nonhuman primates, specifically cynomolgus monkeys (Macaca fascicularis). The information is compiled from preclinical studies and is intended to guide researchers in designing and executing similar experiments.
Introduction
This compound is a potent and selective inhibitor of aldosterone synthase (AS), also known as CYP11B2. This enzyme is responsible for the final steps in the biosynthesis of aldosterone, a key mineralocorticoid involved in blood pressure regulation and electrolyte balance.[1][2][3] By selectively inhibiting aldosterone synthase, this compound reduces aldosterone levels, offering a promising therapeutic approach for cardiovascular and renal diseases.[1][3] Nonhuman primates, particularly cynomolgus monkeys, are a relevant preclinical model for studying the pharmacology of aldosterone synthase inhibitors due to the high homology between human and primate CYP11B2.[4]
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacokinetic and pharmacodynamic parameters of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | IC50 (nM) | Selectivity (fold) vs. Cortisol Synthase |
| Aldosterone Synthase (CYP11B2) | 2 | 150 |
| Cortisol Synthase (CYP11B1) | 300 | - |
Data sourced from Weldon et al., 2016.
Table 2: Pharmacokinetic Profile of Oral this compound in Cynomolgus Monkeys
| Dose (Oral) | Peak Plasma Concentration (Cmax) |
| 5 mg/kg | ~500 nM |
Data sourced from Weldon et al., 2016.
Signaling Pathway
The diagram below illustrates the adrenal steroidogenesis pathway and the mechanism of action of this compound.
Caption: Aldosterone Synthesis Pathway and Inhibition by this compound
Experimental Protocols
The following are detailed protocols for the oral administration of this compound and the subsequent in vivo assessment of its activity in cynomolgus monkeys. These protocols are based on published studies with aldosterone synthase inhibitors and general best practices for nonhuman primate research.
Protocol 1: Single-Dose Oral Administration of this compound
Objective: To administer a single oral dose of this compound to cynomolgus monkeys for pharmacokinetic and pharmacodynamic evaluation.
Materials:
-
This compound
-
Vehicle for suspension (e.g., 0.5% methylcellulose in sterile water)
-
Nasogastric (NG) feeding tube (appropriate size for cynomolgus monkeys, e.g., 5-8 French)
-
Syringes
-
Sterile water
-
Anesthetic agent (e.g., ketamine) for restraint, if necessary
Procedure:
-
Animal Preparation:
-
Healthy, adult cynomolgus monkeys should be selected for the study.
-
Animals should be fasted overnight (approximately 12 hours) prior to dosing to ensure gastric emptying and minimize variability in absorption. Water should be available ad libitum.
-
-
Dose Formulation:
-
Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration (e.g., to deliver 5 mg/kg in a volume of 1-2 mL/kg).
-
The formulation should be prepared fresh on the day of dosing.
-
-
Dosing Procedure:
-
The animal should be gently restrained. If necessary, light sedation with an agent like ketamine can be used.
-
Measure the length of the NG tube from the tip of the monkey's nose to the last rib to ensure proper placement in the stomach.
-
Lubricate the tip of the NG tube with sterile water.
-
Gently pass the NG tube through the nostril, down the esophagus, and into the stomach. Confirm proper placement to avoid accidental administration into the lungs.
-
Administer the this compound suspension through the NG tube using a syringe.
-
Flush the tube with a small volume of sterile water (e.g., 5 mL) to ensure the full dose is delivered.
-
Carefully remove the NG tube.
-
Monitor the animal for any signs of distress post-administration.
-
-
Post-Dosing:
-
Return the animal to its cage.
-
Food can be returned approximately 2-4 hours after dosing.
-
Follow the blood sampling schedule as outlined in the pharmacokinetic/pharmacodynamic protocol.
-
Protocol 2: In Vivo Pharmacodynamic Assessment using ACTH Challenge
Objective: To evaluate the in vivo efficacy of this compound in inhibiting aldosterone synthesis following an adrenocorticotropic hormone (ACTH) challenge.
Materials:
-
Cosyntropin (synthetic ACTH, e.g., Cortrosyn® or Synacthen®)
-
Sterile saline for reconstitution
-
Blood collection tubes (e.g., EDTA-coated tubes)
-
Centrifuge
-
Materials for plasma separation and storage
Procedure:
-
Timing:
-
The ACTH challenge should be performed at a time point corresponding to the anticipated peak plasma concentration (Tmax) of this compound, or at various time points to characterize the duration of action. Based on available data, this is often performed 1-2 hours post-oral administration.
-
-
ACTH Preparation:
-
Reconstitute the lyophilized cosyntropin in sterile saline according to the manufacturer's instructions to a known concentration.
-
-
Pre-Challenge Blood Sample:
-
Just prior to the ACTH administration, collect a baseline blood sample (e.g., 1-2 mL) from a peripheral vein.
-
-
ACTH Administration:
-
Administer a bolus dose of cosyntropin. A typical dose for cynomolgus monkeys is 1 µg/kg, administered intravenously (IV).
-
-
Post-Challenge Blood Sampling:
-
Collect blood samples at specific time points after the ACTH injection to measure the stimulated levels of aldosterone, cortisol, and precursor steroids. A common and critical time point for peak aldosterone and cortisol response is 15-30 minutes post-challenge. A more detailed sampling schedule could include 15, 30, 60, and 120 minutes post-challenge.
-
-
Sample Processing:
-
Immediately place the collected blood samples on ice.
-
Centrifuge the blood at 4°C to separate the plasma.
-
Harvest the plasma and store it at -80°C until analysis.
-
-
Biochemical Analysis:
-
Analyze plasma samples for concentrations of aldosterone, cortisol, and this compound using validated analytical methods (e.g., LC-MS/MS).
-
Experimental Workflow
The following diagram outlines the logical flow of an in vivo study to assess the oral pharmacokinetics and pharmacodynamics of this compound in nonhuman primates.
Caption: Experimental Workflow for Oral this compound Study in NHP
Safety and Toxicology Considerations
Currently, there is limited publicly available information specifically detailing the safety and toxicology profile of this compound in nonhuman primates. As with any aldosterone synthase inhibitor, potential on-target and off-target effects should be carefully monitored. These may include:
-
Electrolyte Imbalance: Due to the reduction in aldosterone, monitoring of serum sodium and potassium levels is crucial.
-
Effects on the Renin-Angiotensin-Aldosterone System (RAAS): Inhibition of aldosterone synthesis can lead to a compensatory increase in renin and angiotensin II levels.
-
Adrenal Gland Morphology: Long-term administration of aldosterone synthase inhibitors has been associated with changes in the adrenal cortex in preclinical models.
-
Off-Target Inhibition of Cortisol Synthesis: Although this compound is highly selective, at higher doses, inhibition of cortisol synthesis should be monitored, particularly under stressed (e.g., ACTH-stimulated) conditions.
Standard nonclinical safety studies in nonhuman primates would typically include repeat-dose toxicology studies with comprehensive monitoring of clinical signs, body weight, food consumption, hematology, clinical chemistry, and histopathological evaluation of tissues.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. The Emerging Role of Aldosterone Synthase Inhibitors in Overcoming Renin–Angiotensin–Aldosterone System Therapy Limitations: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aldosterone synthase inhibition: a novel bullet to fight cardiovascular-kidney-metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacodynamic effects of highly selective aldosterone synthase inhibitor vicadrostat in cynomolgus monkeys: Contrasting effects of once versus twice daily dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of BI 689648 using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI 689648 is a novel and highly selective aldosterone synthase (CYP11B2) inhibitor. Aldosterone synthase is a critical enzyme in the renin-angiotensin-aldosterone system (RAAS), responsible for the final step in aldosterone biosynthesis.[1][2] Dysregulation of this system can lead to various cardiovascular and renal diseases.[3] Therefore, the accurate quantification of this compound in biological matrices is essential for pharmacokinetic, pharmacodynamic, and toxicological studies during drug development. This document provides a detailed protocol for the sensitive and selective quantification of this compound in plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Signaling Pathway of Aldosterone Synthesis and Inhibition by this compound
Aldosterone synthesis occurs in the zona glomerulosa of the adrenal cortex. The process is initiated by the conversion of cholesterol to pregnenolone and proceeds through a series of enzymatic reactions. The final and rate-limiting step, the conversion of 11-deoxycorticosterone to aldosterone, is catalyzed by aldosterone synthase (CYP11B2).[1][4][5][6] this compound exerts its therapeutic effect by selectively inhibiting CYP11B2, thereby reducing aldosterone production.[3][7]
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound based on available literature.
| Parameter | Value | Matrix/System | Reference |
| In Vitro IC50 (CYP11B2) | 2.1 nM | Cynomolgus Monkey Adrenal Homogenates | [8] |
| In Vitro IC50 (CYP11B1) | 310 nM | Cynomolgus Monkey Adrenal Homogenates | [8] |
| Selectivity (CYP11B1/CYP11B2) | 149-fold | In Vitro | [8] |
| Peak Plasma Concentration (Cmax) | ~500 nM | Cynomolgus Monkey Plasma | [8] |
| Oral Dose for Cmax | 5 mg/kg | In Vivo (Cynomolgus Monkey) | [8] |
Experimental Protocol: LC-MS/MS Quantification of this compound in Plasma
This protocol outlines a method for the quantification of this compound in plasma samples.
Materials and Reagents
-
This compound reference standard
-
Stable isotope-labeled internal standard (SIL-IS) of this compound (e.g., D4-BI 689648)
-
LC-MS grade acetonitrile, methanol, water, and formic acid
-
Human or other relevant species plasma (K2EDTA as anticoagulant)
-
96-well protein precipitation plates or microcentrifuge tubes
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer
-
Analytical column (e.g., C18, 50 x 2.1 mm, 1.8 µm)
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and its SIL-IS in methanol.
-
Working Solutions: Serially dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water to prepare working solutions for calibration standards and QC samples.
-
Calibration Standards and QCs: Spike the appropriate working solutions into blank plasma to prepare calibration standards (e.g., 1-5000 ng/mL) and QC samples at low, medium, and high concentrations.
Sample Preparation (Protein Precipitation)
Protein precipitation is a simple and effective method for extracting small molecules from plasma.[9][10][11]
-
To 50 µL of plasma sample (calibrator, QC, or unknown), add 150 µL of acetonitrile containing the SIL-IS.
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.
LC-MS/MS Conditions
Chromatographic Conditions (Representative)
-
Column: C18, 50 x 2.1 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5% to 95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95% to 5% B
-
3.1-4.0 min: 5% B
-
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
Mass Spectrometric Conditions (Representative)
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Hypothetical):
-
This compound: Precursor ion (Q1) > Product ion (Q3)
-
SIL-IS: Precursor ion (Q1) > Product ion (Q3)
-
-
Key Parameters: Optimize declustering potential, collision energy, and cell exit potential for each analyte to maximize signal intensity.[12][13][14]
Data Analysis
-
Integrate the peak areas for this compound and its SIL-IS.
-
Calculate the peak area ratio (this compound / SIL-IS).
-
Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.
-
Determine the concentration of this compound in unknown samples by interpolating their peak area ratios from the calibration curve.
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the quantification of this compound in plasma samples.
References
- 1. Aldosterone - Wikipedia [en.wikipedia.org]
- 2. Aldosterone synthase - Wikipedia [en.wikipedia.org]
- 3. Development of Highly Selective Pyrimidine-Based Aldosterone Synthase (CYP11B2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Physiology, Aldosterone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Atractylenolide-I covalently binds to CYP11B2, selectively inhibits aldosterone synthesis, and improves hyperaldosteronism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. opentrons.com [opentrons.com]
- 9. spectroscopyeurope.com [spectroscopyeurope.com]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. uab.edu [uab.edu]
- 13. Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application of BI 689648 in Hypertension Research Models: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI 689648 is a novel and highly selective aldosterone synthase inhibitor (ASI). Aldosterone, a mineralocorticoid hormone, plays a crucial role in the regulation of blood pressure and electrolyte balance.[1] Its excessive production can lead to hypertension, cardiovascular, and renal diseases. This compound directly inhibits the synthesis of aldosterone, offering a targeted therapeutic approach to mitigate the deleterious effects of aldosterone excess. This document provides detailed application notes and protocols for the use of this compound in preclinical hypertension research, primarily focusing on the non-human primate model in which it has been characterized.
Mechanism of Action
This compound is a potent inhibitor of aldosterone synthase (AS), also known as CYP11B2, the key enzyme responsible for the final steps of aldosterone biosynthesis. The selectivity of an ASI is critical to avoid the inhibition of cortisol synthase (CS), or CYP11B1, which shares a high degree of sequence homology with AS.[1] Inhibition of cortisol synthesis can lead to undesirable side effects. This compound has demonstrated high selectivity for AS over CS.
Signaling Pathway of Aldosterone Synthase Inhibition
The following diagram illustrates the renin-angiotensin-aldosterone system (RAAS) and the point of intervention for this compound.
Caption: Signaling pathway of the RAAS and inhibition by this compound.
Quantitative Data
The following tables summarize the in vitro potency and in vivo efficacy of this compound in comparison to other aldosterone synthase inhibitors.
Table 1: In Vitro Inhibitory Potency of Aldosterone Synthase Inhibitors [1]
| Compound | Aldosterone Synthase (AS) IC50 (nM) | Cortisol Synthase (CS) IC50 (nM) | Selectivity (CS IC50 / AS IC50) |
| This compound | 2 | 300 | 150-fold |
| FAD286 | 3 | 90 | 30-fold |
| LCI699 | 10 | 80 | 8-fold |
Table 2: In Vivo Effects of this compound in Cynomolgus Monkeys [1]
| Parameter | Value |
| Oral Dose | 5 mg/kg |
| Peak Plasma Concentration (Cmax) | ~500 nM |
| In Vivo Selectivity vs. FAD286 & LCI699 | >20-fold more selective |
Experimental Protocols
In Vitro Aldosterone Synthase Inhibition Assay
This protocol is a representative method for determining the IC50 of this compound against aldosterone synthase and cortisol synthase.
Objective: To determine the in vitro potency and selectivity of this compound.
Materials:
-
This compound
-
Reference compounds (e.g., FAD286, LCI699)
-
Cynomolgus monkey adrenal homogenate (as a source of aldosterone synthase and cortisol synthase)
-
Substrates for AS and CS (e.g., 11-deoxycorticosterone for AS, 11-deoxycortisol for CS)
-
Cofactors (e.g., NADPH)
-
Assay buffer
-
96-well plates
-
LC-MS/MS or appropriate detection system to measure product formation (aldosterone or cortisol)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound and reference compounds in an appropriate solvent (e.g., DMSO).
-
Assay Reaction:
-
In a 96-well plate, add the cynomolgus adrenal homogenate.
-
Add the serially diluted compounds.
-
Pre-incubate for a defined period (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the substrate and cofactors.
-
-
Incubation: Incubate the reaction mixture for a specific time (e.g., 60 minutes) at 37°C.
-
Reaction Termination: Stop the reaction by adding a quenching solution (e.g., acetonitrile).
-
Detection: Analyze the formation of the product (aldosterone or cortisol) using a validated method such as LC-MS/MS.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value using a non-linear regression analysis.
-
Experimental Workflow:
Caption: In vitro aldosterone synthase inhibition assay workflow.
In Vivo Adrenocorticotropin (ACTH) Challenge in Cynomolgus Monkeys
This protocol is a representative method for evaluating the in vivo efficacy and selectivity of this compound.
Objective: To assess the in vivo effect of this compound on ACTH-stimulated aldosterone and cortisol production in a non-human primate model.
Animals:
-
Male or female cynomolgus monkeys (Macaca fascicularis)
Materials:
-
This compound
-
Vehicle control
-
Adrenocorticotropic hormone (ACTH)
-
Blood collection tubes (e.g., containing EDTA)
-
Centrifuge
-
ELISA or LC-MS/MS for aldosterone and cortisol quantification
Procedure:
-
Acclimation: Acclimate the animals to the experimental procedures to minimize stress.
-
Dosing: Administer a single oral dose of this compound (5 mg/kg) or vehicle to the monkeys.
-
Blood Sampling (Baseline): Collect a baseline blood sample prior to ACTH administration.
-
ACTH Challenge: At a specified time post-dose (e.g., when plasma concentrations of this compound are expected to be high), administer an ACTH challenge.
-
Blood Sampling (Post-ACTH): Collect blood samples at various time points after the ACTH challenge (e.g., 15, 30, 60, and 120 minutes) to measure the aldosterone and cortisol response. The study by Weldon et al. specifically measured plasma levels at 15 minutes post-ACTH administration.[2]
-
Sample Processing: Centrifuge the blood samples to separate plasma and store at -80°C until analysis.
-
Hormone Analysis: Quantify plasma aldosterone and cortisol concentrations using a validated method.
-
Data Analysis:
-
Compare the ACTH-stimulated aldosterone and cortisol levels in the this compound-treated group to the vehicle-treated group.
-
Calculate the percentage of inhibition of the ACTH-stimulated response.
-
Experimental Workflow:
Caption: In vivo ACTH challenge workflow in cynomolgus monkeys.
Application in Other Hypertension Models
Currently, there is no publicly available data on the application of this compound in other common hypertension research models, such as the Spontaneously Hypertensive Rat (SHR) or the Dahl Salt-Sensitive (DSS) rat. Research in these models could provide further insights into the antihypertensive efficacy and end-organ protection potential of this compound.
Conclusion
This compound is a highly potent and selective aldosterone synthase inhibitor with demonstrated in vitro and in vivo activity in non-human primate models. The provided protocols and data serve as a valuable resource for researchers investigating the therapeutic potential of aldosterone synthase inhibition in hypertension and related cardiovascular and renal diseases. Further studies are warranted to explore the efficacy of this compound in a broader range of hypertension models.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing BI 689648 Dosage for In Vivo Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of BI 689648, a selective aldosterone synthase inhibitor, for in vivo experiments. The information is presented in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel and highly selective inhibitor of aldosterone synthase (AS), also known as CYP11B2.[1][2] Its primary mechanism of action is to block the final step in the biosynthesis of aldosterone, a key hormone in the renin-angiotensin-aldosterone system (RAAS) that regulates blood pressure and electrolyte balance.[1][3] By inhibiting aldosterone production, this compound can be investigated for its therapeutic potential in various cardiovascular and renal diseases.[1][2]
Q2: What is the first step in determining the in vivo dosage of this compound for a new animal model?
The initial and most critical step is to conduct a Maximum Tolerated Dose (MTD) study.[4] The MTD is defined as the highest dose of a drug that can be administered to a test animal without causing unacceptable toxicity over a specified period.[4] This study is crucial for establishing a safe dose range for subsequent efficacy studies.[4]
Q3: How do I select a starting dose for an MTD study with this compound?
A common and practical approach is to extrapolate the starting dose from in vitro data. A good starting point is a dose that is expected to achieve a plasma concentration several times higher than the in vitro IC50 or EC50 value. For this compound, the reported in vitro IC50 against aldosterone synthase is approximately 2 nM.[1][2]
Q4: What are some key considerations when formulating this compound for oral administration?
Like many small molecule inhibitors, this compound may have poor aqueous solubility. Addressing this is critical for achieving adequate oral bioavailability. Common formulation strategies include:
-
pH modification: For compounds with ionizable groups, adjusting the pH of the vehicle can enhance solubility.
-
Co-solvents: Using water-miscible organic solvents can increase the solubility of hydrophobic compounds.
-
Surfactants: These can help to solubilize poorly soluble compounds by forming micelles.
-
Lipid-based formulations: These can enhance the absorption of lipophilic drugs.[5][6][7]
-
Particle size reduction: Micronization or nanocrystal formulations can improve the dissolution rate.[5][8]
Q5: How can I confirm that this compound is engaging its target in vivo?
To confirm target engagement, you should perform a pharmacodynamic (PD) study. This involves measuring a biomarker that reflects the biological activity of the drug. For an aldosterone synthase inhibitor like this compound, the most relevant pharmacodynamic biomarker is the level of aldosterone in plasma or urine.[9] A dose-dependent reduction in aldosterone levels following administration of this compound would confirm target engagement.
Troubleshooting Guide
| Issue | Question to Consider | Suggested Action |
| Unexpected Toxicity at a Presumed Safe Dose | Is the toxicity related to the compound or the vehicle? | Always include a vehicle-only control group in your studies to rule out toxicity from the formulation excipients. |
| Could there be off-target effects? | While this compound is highly selective, consider performing in vitro kinase profiling against a broad panel of kinases to identify potential off-target activities that might be responsible for in vivo toxicity. | |
| Lack of Efficacy at a High Dose | Is the compound reaching its target? | Conduct a pharmacokinetic (PK) study to measure the plasma concentration of this compound over time. This will help you determine if the lack of efficacy is due to poor absorption or rapid metabolism. |
| Is the compound engaging its target? | Perform a pharmacodynamic (PD) study to measure aldosterone levels. If aldosterone levels are not suppressed, it indicates a lack of target engagement, which could be due to insufficient dosage or formulation issues. | |
| High Variability in Animal Responses | Are you confident in the accuracy and consistency of your dosing? | Double-check your calculations for dose and formulation concentration. Ensure that your formulation is homogenous and that the compound has not precipitated. Use precise administration techniques, such as calibrated oral gavage needles. |
| Could there be differences in drug metabolism between individual animals? | While some inter-animal variability is expected, significant differences may warrant investigation into factors such as genetic background, gut microbiome, or underlying health status of the animals. |
Data Presentation
Table 1: In Vitro Potency of this compound and Other Aldosterone Synthase Inhibitors
| Compound | Aldosterone Synthase (AS) IC50 (nM) | Cortisol Synthase (CS) IC50 (nM) | Selectivity (CS IC50 / AS IC50) |
| This compound | 2 | 300 | 150-fold |
| FAD286 | 3 | 90 | 40-fold |
| LCI699 | 10 | 80 | 8-fold |
Data sourced from Weldon et al. (2016).[1]
Table 2: Example In Vivo Data for this compound in Cynomolgus Monkeys
| Dose (Oral) | Peak Plasma Concentration (Cmax) | Animal Model |
| 5 mg/kg | ~500 nM | Cynomolgus Monkey |
Data sourced from Weldon et al. (2016).[1]
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study for Oral Administration in Mice
This protocol provides a general framework for determining the MTD of a small molecule inhibitor like this compound in mice.
1. Animal Model:
-
Select a relevant mouse strain (e.g., C57BL/6 or BALB/c), typically 6-8 weeks old.
-
Acclimatize animals for at least one week before the study.
2. Dose Selection and Formulation:
-
Based on in vitro data and literature on similar compounds, select a starting dose and a range of escalating doses (e.g., 4-5 dose levels).
-
Prepare the formulation of this compound in a suitable vehicle. Ensure the formulation is homogenous and stable.
3. Study Design:
-
Randomly assign animals to dose groups, including a vehicle control group (n=3-5 per group).
-
Administer the compound or vehicle daily via oral gavage for a specified period (e.g., 5-14 days).[10][11]
4. Monitoring:
-
Monitor animals daily for clinical signs of toxicity (e.g., changes in body weight, food and water consumption, posture, activity level, and grooming).
-
Record body weights at least twice weekly.
5. Endpoint Determination:
-
The MTD is typically defined as the highest dose that does not cause:
-
Mortality.
-
More than a 10-20% loss of body weight.[4]
-
Significant clinical signs of toxicity.
-
-
At the end of the study, collect blood for hematology and serum biochemistry analysis.
-
Perform a gross necropsy and collect major organs for histopathological examination.
Protocol 2: Pharmacodynamic (PD) Assay - Aldosterone Measurement by ELISA
This protocol outlines the measurement of plasma aldosterone levels in mice to assess the in vivo target engagement of this compound.
1. Animal Treatment and Sample Collection:
-
Dose mice with this compound or vehicle at the desired dose levels and time points.
-
At the designated time, collect blood via a suitable method (e.g., cardiac puncture or retro-orbital bleeding) into EDTA-coated tubes.
-
Immediately place the blood on ice and centrifuge at 1,000-2,000 x g for 15 minutes at 4°C to separate the plasma.
-
Collect the plasma supernatant and store at -80°C until analysis.
2. Aldosterone ELISA:
-
Use a commercially available aldosterone ELISA kit.[8][12][13]
-
Thaw plasma samples on ice.
-
Follow the manufacturer's instructions for the ELISA procedure, which typically involves:
-
Preparation of standards and samples.
-
Addition of reagents to the antibody-coated microplate.
-
Incubation steps.
-
Washing steps.
-
Addition of substrate and stop solution.
-
Reading the absorbance on a microplate reader.[12]
-
3. Data Analysis:
-
Calculate the concentration of aldosterone in the samples by comparing their absorbance to the standard curve.
-
Analyze the data to determine the effect of this compound on plasma aldosterone levels compared to the vehicle control group.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 3. ndd.ucdavis.edu [ndd.ucdavis.edu]
- 4. researchgate.net [researchgate.net]
- 5. Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. teachmephysiology.com [teachmephysiology.com]
- 7. Frontiers | Application of Pharmacokinetic-Pharmacodynamic Modeling in Drug Delivery: Development and Challenges [frontiersin.org]
- 8. arborassays.com [arborassays.com]
- 9. Pharmacokinetic-Pharmacodynamic Models that Incorporate Drug-Target Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Maximum-Tolerated Dose and Pharmacokinetics of a Novel Chemically Modified Curcumin in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. abcam.co.jp [abcam.co.jp]
- 13. Aldosterone Competitive ELISA Kit (EIAALD) - Invitrogen [thermofisher.com]
BI 689648 solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility and stability issues encountered when working with the aldosterone synthase inhibitor, BI 689648.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and highly selective inhibitor of aldosterone synthase (CYP11B2)[1]. It functions by blocking the final step in the biosynthesis of aldosterone, a key hormone in the Renin-Angiotensin-Aldosterone System (RAAS) that regulates blood pressure and electrolyte balance[2][3][4][5][6]. By inhibiting CYP11B2, this compound reduces aldosterone levels, making it a valuable tool for research in cardiovascular and renal diseases.
Q2: What is the known solubility of this compound?
A2: this compound is readily soluble in dimethyl sulfoxide (DMSO)[7][8]. Specific solubility data is summarized in the table below. Information on its solubility in aqueous buffers like PBS or cell culture media is limited, suggesting it is likely a hydrophobic compound with poor aqueous solubility.
Q3: How should I prepare a stock solution of this compound?
A3: It is recommended to prepare a concentrated stock solution of this compound in anhydrous, sterile DMSO. For detailed steps, please refer to the Experimental Protocols section. To enhance dissolution, you can warm the solution to 37°C and use an ultrasonic bath for a short period[7].
Q4: I observed precipitation when I added my this compound stock solution to my aqueous experimental buffer or cell culture medium. What is the cause?
A4: This is a common issue with hydrophobic compounds like this compound. Precipitation, often appearing as cloudiness or visible particles, can occur due to several factors:
-
Exceeding Aqueous Solubility: The final concentration of this compound in your aqueous solution likely exceeds its solubility limit.
-
Solvent Shock: Rapidly diluting a concentrated DMSO stock into an aqueous solution can cause the compound to "crash out" of solution.
-
Temperature Differences: Adding a cold stock solution to warm media can decrease the solubility of the compound.
-
Media Components: Interactions with components in complex media, such as salts and proteins, can sometimes affect compound solubility.
Q5: How should I store my this compound stock solution and diluted solutions?
A5: Store the DMSO stock solution in tightly sealed vials at -20°C or -80°C for long-term storage[8]. It is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound. Aqueous working solutions should be prepared fresh for each experiment and used immediately, as the stability of this compound in aqueous solutions over time has not been well-documented.
Troubleshooting Guides
Issue: Precipitation or Cloudiness in Cell Culture Media
This guide provides a step-by-step approach to troubleshoot and prevent the precipitation of this compound in your cell culture experiments.
Troubleshooting Workflow for this compound Precipitation
Caption: A step-by-step workflow for troubleshooting precipitation of this compound.
-
Review Stock Solution Preparation:
-
Question: Was your stock solution completely dissolved in DMSO?
-
Guidance: Visually inspect your stock solution for any undissolved particles. If necessary, gently warm the solution to 37°C or briefly sonicate to ensure complete dissolution[7]. Always use high-purity, anhydrous DMSO.
-
-
Optimize Your Dilution Method:
-
Question: How are you diluting your this compound stock solution into the cell culture media?
-
Guidance: Avoid adding the concentrated DMSO stock directly to the full volume of your media. Instead, perform a serial dilution. First, create an intermediate dilution of this compound in a small volume of serum-free media or PBS. Then, add this intermediate dilution to your final volume of complete media. This gradual decrease in DMSO concentration can help maintain solubility.
-
-
Determine the Empirical Solubility Limit:
-
Question: What is the maximum soluble concentration of this compound in your specific cell culture medium?
-
Guidance: Perform a simple solubility test. Prepare a series of dilutions of this compound in your cell culture medium at the intended experimental temperature (e.g., 37°C). Visually inspect for precipitation after a relevant incubation time. This will help you determine the highest concentration that remains in solution under your experimental conditions.
-
-
Consider Experimental Adjustments:
-
Question: Can you modify your experimental conditions to improve solubility?
-
Guidance:
-
Reduce Final Concentration: If possible, lower the final concentration of this compound in your experiment.
-
Increase Serum Concentration: If your experiment allows, increasing the serum percentage in your media can sometimes aid in the solubilization of hydrophobic compounds.
-
Maintain pH: Ensure the pH of your cell culture medium is stable and within the optimal range (typically 7.2-7.4).
-
-
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration | Remarks | Reference |
| DMSO | 10 mM | - | [7] |
| DMSO | 30 mg/mL (approx. 100.56 mM) | - |
Table 2: Storage and Stability Recommendations for this compound
| Form | Storage Temperature | Duration | Recommendations | Reference |
| Solid Powder | -20°C | Long-term (months to years) | Store in a dry, dark environment. | [8] |
| 0-4°C | Short-term (days to weeks) | [8] | ||
| DMSO Stock Solution | -20°C or -80°C | Months | Aliquot into single-use vials to avoid freeze-thaw cycles. | |
| Aqueous Working Solution | Room Temperature or 37°C | Immediate Use | Prepare fresh before each experiment due to unknown stability. | General Best Practice |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder (Molecular Weight: 298.34 g/mol )
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
(Optional) Water bath or sonicator
Procedure:
-
Calculate the required mass of this compound. For example, to prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 298.34 g/mol * (1000 mg / 1 g) = 2.98 mg
-
-
Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add the corresponding volume of anhydrous, sterile DMSO to the tube.
-
Vortex the solution until the powder is completely dissolved.
-
If necessary, gently warm the tube to 37°C in a water bath or sonicate for a few minutes to aid dissolution[7].
-
Visually confirm that no particles are visible in the solution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution of this compound in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium (with or without serum, as required by the experiment)
-
Sterile conical tubes or microcentrifuge tubes
Procedure (for a final concentration of 10 µM):
-
Warm the required volume of complete cell culture medium to 37°C.
-
Prepare an intermediate dilution (optional but recommended):
-
In a sterile tube, add a small volume of the pre-warmed medium (e.g., 100 µL).
-
Add the required volume of the 10 mM this compound stock solution to create a 1:10 or 1:100 intermediate dilution (e.g., for a final 10 µM, you can make a 1 mM intermediate).
-
Gently mix by pipetting or brief vortexing.
-
-
Prepare the final working solution:
-
Add the intermediate dilution (or the stock solution if not making an intermediate) dropwise to the pre-warmed medium while gently swirling the tube. This gradual addition helps to prevent precipitation.
-
For a 1:1000 final dilution from a 10 mM stock to a 10 µM working solution, add 1 µL of the stock to 1 mL of medium.
-
-
Visually inspect the final working solution for any signs of precipitation or cloudiness before adding it to your cells.
-
Use the freshly prepared working solution immediately.
Mandatory Visualization
Aldosterone Synthesis Signaling Pathway
The production of aldosterone is primarily regulated by the Renin-Angiotensin-Aldosterone System (RAAS). This compound inhibits the final enzymatic step in this pathway, which is catalyzed by aldosterone synthase (CYP11B2).
Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of this compound.
References
- 1. This compound | CYP11B2 inhibitor | Probechem Biochemicals [probechem.com]
- 2. news-medical.net [news-medical.net]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 5. Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. CV Physiology | Renin-Angiotensin-Aldosterone System [cvphysiology.com]
- 7. file.glpbio.com [file.glpbio.com]
- 8. medkoo.com [medkoo.com]
Technical Support Center: BI 689648 Efficacy and Species-Specific Considerations
This technical support center provides troubleshooting guidance and frequently asked questions regarding the species-specific efficacy of BI 689648, a highly selective aldosterone synthase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and highly selective inhibitor of aldosterone synthase (AS), also known as CYP11B2. This enzyme is responsible for the final step in the biosynthesis of aldosterone. By inhibiting CYP11B2, this compound directly reduces the production of aldosterone. It shows significantly less activity against cortisol synthase (CS), or CYP11B1, the enzyme responsible for cortisol production, making it highly selective.
Q2: In which species has the efficacy of this compound been demonstrated?
A2: The primary species in which the efficacy and selectivity of this compound have been thoroughly evaluated is the cynomolgus monkey (Macaca fascicularis)[1][2][3]. Due to significant differences in the aldosterone synthase enzyme, rodent models are not considered suitable for evaluating the efficacy of this compound[1][2].
Q3: Why are rodent models not recommended for studying this compound efficacy?
A3: The low sequence identity (63%) of rodent aldosterone synthase (AS) compared to human AS makes rodent models poor predictors of efficacy and selectivity in humans[1][2]. In contrast, nonhuman primates, like the cynomolgus monkey, have a much higher degree of homology with human enzymes, providing a more relevant model for preclinical assessment[1].
Q4: What is the in vitro potency and selectivity of this compound in cynomolgus monkeys?
A4: In vitro studies using cynomolgus monkey adrenal gland homogenates have shown that this compound has an IC50 of 2.1 nM for aldosterone synthase (CYP11B2) and 310 nM for cortisol synthase (CYP11B1), demonstrating a high selectivity of approximately 149-fold[3][4].
Q5: What is the in vivo efficacy of this compound in cynomolgus monkeys?
A5: In an adrenocorticotropin (ACTH) challenge model in cynomolgus monkeys, this compound demonstrated potent and selective inhibition of aldosterone production. An oral dose of 5 mg/kg resulted in a peak plasma concentration of approximately 500 nM[1][2]. In this model, this compound was found to be over 20-fold more selective than other aldosterone synthase inhibitors like FAD286 and LCI699[1][2].
Troubleshooting Guide
Issue: Difficulty in observing the expected inhibitory effect of this compound on aldosterone production in our animal model.
-
Possible Cause 1: Inappropriate animal model.
-
Possible Cause 2: Suboptimal experimental conditions in an appropriate model.
-
Troubleshooting: Ensure that the experimental protocol is aligned with established methods. For in vivo studies in cynomolgus monkeys, an ACTH challenge model is recommended to stimulate steroid production and observe the inhibitory effects of this compound[3][4]. Refer to the detailed experimental protocols below.
-
Issue: Observing significant inhibition of cortisol levels in addition to aldosterone.
-
Possible Cause 1: Extremely high dosage of this compound.
-
Troubleshooting: While this compound is highly selective, at very high concentrations, it may begin to inhibit cortisol synthase (CYP11B1). Review the dose-response relationship for your specific experimental setup. In cynomolgus monkeys, a 5 mg/kg oral dose has been shown to be effective and selective[1][2].
-
-
Possible Cause 2: Issues with the specificity of the assay.
-
Troubleshooting: Verify the specificity and cross-reactivity of the immunoassays or other analytical methods used to measure aldosterone and cortisol to ensure accurate quantification.
-
Data Presentation
Table 1: In Vitro Efficacy and Selectivity of this compound and Comparator Compounds in Cynomolgus Monkey Adrenal Homogenates
| Compound | Aldosterone Synthase (CYP11B2) IC50 (nM) | Cortisol Synthase (CYP11B1) IC50 (nM) | Selectivity Factor (CYP11B1/CYP11B2) |
| This compound | 2.1 | 310 | 149 |
| FAD286 | 2.5 | 94 | 38 |
| LCI699 | 10 | 80 | 8 |
Data sourced from Weldon SM, et al. (2016)[3][4].
Table 2: In Vivo Pharmacokinetic and Efficacy Data for this compound in Cynomolgus Monkeys
| Parameter | Value | Conditions |
| Oral Dose | 5 mg/kg | Single administration |
| Peak Plasma Concentration (Cmax) | ~500 nM | - |
| In Vivo Aldosterone EC50 | 2 nM | ACTH-challenge model |
Data sourced from Weldon SM, et al. (2016)[1][2][4].
Experimental Protocols
1. In Vitro Aldosterone and Cortisol Synthase Inhibition Assay
-
Objective: To determine the in vitro IC50 values of test compounds against aldosterone synthase (CYP11B2) and cortisol synthase (CYP11B1).
-
Methodology:
-
Prepare adrenal gland homogenates from cynomolgus monkeys.
-
Dispense serial dilutions of this compound or other test compounds into a 96-well plate.
-
Add a mixture of the concentrated adrenal homogenate and the respective enzyme substrate to the wells.
-
Incubate the plates to allow the enzymatic reaction to proceed.
-
Terminate the reaction and quantify the production of aldosterone and cortisol using a suitable analytical method (e.g., LC-MS/MS).
-
Calculate the IC50 values by fitting the data to a dose-response curve[4].
-
2. In Vivo ACTH-Challenge Model in Cynomolgus Monkeys
-
Objective: To evaluate the in vivo efficacy and selectivity of aldosterone synthase inhibitors.
-
Methodology:
-
Use conscious, healthy male cynomolgus monkeys.
-
Administer the test compound (e.g., this compound) or vehicle control orally.
-
At the time of predicted maximum plasma concentration (Tmax) of the compound, administer an intravenous (IV) bolus of adrenocorticotropic hormone (ACTH) to stimulate steroidogenesis.
-
Collect blood samples approximately 15 minutes after the ACTH challenge, which is the time of maximal aldosterone and cortisol production[4][5].
-
Analyze plasma concentrations of the test compound, aldosterone, and cortisol.
-
Derive in vivo effective concentration (EC) values for aldosterone and cortisol by curve-fitting the data from multiple dose groups[4][5].
-
Visualizations
Caption: Simplified steroidogenesis pathway showing the inhibitory action of this compound on aldosterone synthase (CYP11B2).
Caption: Workflow for the in vivo ACTH-challenge experiment in cynomolgus monkeys.
References
- 1. researchgate.net [researchgate.net]
- 2. Selectivity of this compound, a Novel, Highly Selective Aldosterone Synthase Inhibitor: Comparison with FAD286 and LCI699 in Nonhuman Primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. file.glpbio.com [file.glpbio.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
minimizing BI 689648 impact on cortisol synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of BI 689648, a highly selective aldosterone synthase inhibitor. This resource offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to facilitate smooth and accurate experimentation while minimizing the impact on cortisol synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpectedly high cortisol inhibition | 1. High Concentration of this compound: Exceeding the optimal concentration range can lead to off-target inhibition of cortisol synthase (CYP11B1).[1][2] 2. Prolonged Incubation Time: Extended exposure to the inhibitor may increase its effect on cortisol synthesis. 3. Cell Health and Confluency: Unhealthy or overly confluent cell cultures may exhibit altered enzyme expression and sensitivity. 4. Assay Variability: Inconsistent assay conditions can lead to misleading results. | 1. Concentration Optimization: Perform a dose-response curve to determine the optimal concentration of this compound that effectively inhibits aldosterone synthesis with minimal impact on cortisol. Start with concentrations well below the reported IC50 for cortisol synthase (~300 nM).[1][2] 2. Time-Course Experiment: Conduct a time-course experiment to identify the shortest incubation time required to achieve the desired aldosterone inhibition. 3. Cell Culture Quality Control: Ensure cells are healthy, within a consistent passage number, and at an optimal confluency (typically 70-80%) before treatment. Regularly check for signs of stress or contamination. 4. Standardize Assay Protocol: Maintain consistent parameters such as incubation temperature, CO2 levels, and media composition. Include appropriate positive and negative controls in every experiment. |
| Inconsistent or variable results between experiments | 1. Reagent Inconsistency: Variations in the quality or preparation of reagents, including this compound stock solutions, can lead to variability. 2. Pipetting Errors: Inaccurate pipetting can result in incorrect final concentrations of the inhibitor. 3. Cell Passage Number: Using cells with high passage numbers can lead to genetic drift and altered phenotypes. | 1. Reagent Quality Control: Use high-purity this compound. Prepare fresh stock solutions regularly and store them under recommended conditions. Validate the activity of other critical reagents. 2. Pipetting Technique: Calibrate pipettes regularly and use proper pipetting techniques to ensure accuracy. 3. Consistent Cell Passage: Use cells within a defined, low passage number range for all experiments. |
| Low or no inhibition of aldosterone synthesis | 1. Inactive Compound: The this compound compound may have degraded due to improper storage or handling. 2. Incorrect Assay Conditions: The experimental setup may not be optimal for detecting aldosterone synthase activity or its inhibition. 3. Low Aldosterone Synthase Expression: The cell line or animal model used may have low endogenous expression of CYP11B2. | 1. Compound Integrity Check: Verify the integrity of the this compound stock through analytical methods if possible. Prepare a fresh stock solution from a new vial. 2. Assay Optimization: Ensure the assay is properly validated. For cell-based assays, consider stimulating aldosterone production with appropriate inducers (e.g., angiotensin II or forskolin). 3. Model Selection: Use a cell line known to express functional aldosterone synthase, such as H295R cells. For in vivo studies, select an appropriate animal model. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for in vitro experiments with this compound?
A1: For initial in vitro experiments, it is recommended to start with a concentration range that brackets the in vitro IC50 for aldosterone synthase (CYP11B2), which is approximately 2 nM.[1][2] A good starting point would be a concentration range from 0.1 nM to 100 nM. To minimize the impact on cortisol synthesis, it is crucial to stay well below the IC50 for cortisol synthase (CYP11B1), which is around 300 nM.[1][2] A full dose-response curve should be generated to determine the optimal concentration for your specific experimental system.
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is typically dissolved in a suitable solvent like dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution. It is important to consult the manufacturer's instructions for specific solubility information. Stock solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can lead to compound degradation. Before use, thaw the aliquot and dilute it to the final working concentration in the appropriate cell culture medium or vehicle for in vivo studies.
Q3: Can this compound be used in animal models other than cynomolgus monkeys?
A3: While this compound has been extensively characterized in cynomolgus monkeys, its use in other animal models should be approached with caution.[1][2] The homology of aldosterone synthase (CYP11B2) and cortisol synthase (CYP11B1) can vary between species. Therefore, the selectivity profile of this compound may differ in other species. It is recommended to perform preliminary studies to validate the efficacy and selectivity of this compound in the chosen animal model.
Q4: What are the expected upstream and downstream effects of this compound treatment in the steroidogenesis pathway?
A4: Treatment with this compound will specifically inhibit the conversion of 11-deoxycorticosterone to corticosterone, corticosterone to 18-hydroxycorticosterone, and 18-hydroxycorticosterone to aldosterone. This will lead to a decrease in aldosterone levels. Consequently, you may observe an accumulation of aldosterone precursors, such as 11-deoxycorticosterone. Due to the high selectivity of this compound, significant changes in the cortisol synthesis pathway, such as the accumulation of 11-deoxycortisol, should not be observed at optimal concentrations.
Q5: How can I confirm that the observed effects are specific to aldosterone synthase inhibition?
A5: To confirm the specificity of this compound's effects, you can include several controls in your experiments. A rescue experiment can be performed by adding exogenous aldosterone downstream of the inhibition to see if it reverses the observed phenotype. Additionally, using a less selective aldosterone synthase inhibitor as a comparator can help highlight the specific effects of this compound. Measuring the levels of various steroids in the pathway can also provide evidence for on-target versus off-target effects.
Data Presentation
In Vitro Selectivity of Aldosterone Synthase Inhibitors
| Compound | Aldosterone Synthase (CYP11B2) IC50 (nM) | Cortisol Synthase (CYP11B1) IC50 (nM) | Selectivity (CYP11B1 IC50 / CYP11B2 IC50) |
| This compound | ~2 [1][2] | ~300 [1][2] | ~150-fold [1][2] |
| FAD286 | ~3 | ~90 | ~30-fold |
| LCI699 | ~10 | ~80 | ~8-fold |
In Vivo Data for this compound in Cynomolgus Monkeys
| Parameter | Value |
| Oral Dose | 5 mg/kg[1][2] |
| Peak Plasma Concentration (Cmax) | ~500 nM[1][2] |
| In Vivo Selectivity vs. FAD286 and LCI699 | >20-fold more selective[1] |
Experimental Protocols
In Vitro H295R Cell-Based Assay for Aldosterone and Cortisol Measurement
This protocol outlines the use of the human adrenocortical carcinoma cell line H295R to assess the in vitro efficacy and selectivity of this compound.
Materials:
-
H295R cells
-
DMEM/F12 medium supplemented with appropriate serum and antibiotics
-
This compound
-
Angiotensin II or Forskolin (for stimulated conditions)
-
96-well cell culture plates
-
ELISA kits for aldosterone and cortisol detection
-
Cell viability assay kit (e.g., MTT or CellTiter-Glo)
Procedure:
-
Cell Seeding: Seed H295R cells in 96-well plates at a density of approximately 200,000 cells/well. Allow cells to adhere and grow for 24-48 hours until they reach about 80% confluency.
-
Compound Preparation: Prepare a serial dilution of this compound in the cell culture medium. The final DMSO concentration should be kept below 0.1% to avoid solvent toxicity.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. For stimulated conditions, co-treat with a known inducer of steroidogenesis like angiotensin II (for aldosterone) or forskolin (for both aldosterone and cortisol). Include vehicle control (DMSO) and positive control (a known non-selective inhibitor) wells.
-
Incubation: Incubate the plates for 24-48 hours at 37°C in a humidified incubator with 5% CO2.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant for hormone analysis.
-
Hormone Quantification: Measure the concentrations of aldosterone and cortisol in the supernatant using specific ELISA kits according to the manufacturer's instructions.
-
Cell Viability Assay: Assess the viability of the cells remaining in the plate using a suitable cell viability assay to ensure that the observed effects on hormone production are not due to cytotoxicity.
-
Data Analysis: Calculate the IC50 values for aldosterone and cortisol inhibition. The selectivity index is determined by dividing the IC50 for cortisol by the IC50 for aldosterone.
In Vivo ACTH Challenge Model in Non-Human Primates
This protocol describes a model to evaluate the in vivo efficacy and selectivity of this compound in cynomolgus monkeys.
Materials:
-
Cynomolgus monkeys
-
This compound formulated for oral or intravenous administration
-
Adrenocorticotropic hormone (ACTH)
-
Blood collection supplies
-
Analytical equipment for measuring plasma concentrations of this compound, aldosterone, and cortisol (e.g., LC-MS/MS)
Procedure:
-
Animal Acclimation and Baseline Sampling: Acclimate the animals to the experimental conditions. Collect a baseline blood sample to determine pre-dose hormone levels.
-
Compound Administration: Administer this compound to the animals at the desired dose via the chosen route (e.g., oral gavage).
-
ACTH Challenge: At a specified time point after this compound administration (e.g., at the expected Tmax), administer a bolus of ACTH to stimulate the adrenal glands.
-
Blood Sampling: Collect blood samples at various time points after the ACTH challenge (e.g., 0, 15, 30, 60, 120 minutes) to measure the plasma concentrations of aldosterone, cortisol, and this compound.
-
Sample Processing and Analysis: Process the blood samples to obtain plasma. Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to quantify the levels of the inhibitor and the hormones.
-
Data Analysis: Plot the time-course of aldosterone and cortisol concentrations in response to the ACTH challenge in the presence and absence of this compound. Calculate the extent of inhibition of aldosterone and cortisol synthesis at different doses of the compound to determine its in vivo efficacy and selectivity.
Visualizations
Caption: Steroidogenesis pathway showing the points of inhibition by this compound.
Caption: Experimental workflow for evaluating this compound in vitro and in vivo.
Caption: Troubleshooting logic for unexpected cortisol inhibition.
References
Technical Support Center: BI 689648 Assay Troubleshooting
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BI 689648, a highly selective aldosterone synthase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and highly selective inhibitor of aldosterone synthase (AS), also known as CYP11B2.[1][2] Its primary mechanism of action is to block the synthesis of aldosterone, a key hormone in the regulation of blood pressure and electrolyte balance.[1][2] By inhibiting aldosterone synthase, this compound reduces aldosterone levels, which can be beneficial in conditions associated with excess aldosterone.[1][2]
Q2: What makes this compound a "selective" inhibitor?
The selectivity of this compound refers to its ability to inhibit aldosterone synthase (CYP11B2) much more effectively than the closely related enzyme, cortisol synthase (CYP11B1). These two enzymes share a high degree of sequence identity, making the development of selective inhibitors challenging.[1][2] this compound demonstrates a high selectivity ratio, meaning it inhibits aldosterone production at much lower concentrations than those required to inhibit cortisol production.[1][2]
Q3: What types of assays are typically used to assess the activity of this compound?
The activity of this compound is often assessed using in vitro enzymatic assays that measure the inhibition of aldosterone synthase. These assays typically utilize recombinant human CYP11B2 and measure the conversion of a substrate to aldosterone. Additionally, cell-based assays using adrenal cortical cell homogenates can be employed.[1] For in vivo studies, an ACTH-challenge model is often used to evaluate the compound's effect on aldosterone and cortisol levels in plasma.[2]
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected IC50 values in an in vitro aldosterone synthase inhibition assay.
Possible Causes and Solutions:
-
Reagent Quality and Stability:
-
Question: Are the enzyme (CYP11B2), substrate, and co-factors fresh and properly stored?
-
Answer: Degradation of key reagents can significantly impact assay performance. Ensure all reagents are within their expiration dates and have been stored at the recommended temperatures. Prepare fresh dilutions of this compound and other critical reagents for each experiment.
-
-
Assay Conditions:
-
Question: Are the incubation times, temperature, and pH optimal and consistent across experiments?
-
Answer: Deviations from the optimal assay conditions can lead to variability. Review and standardize your protocol. Ensure consistent incubation times and temperature control. Verify the pH of your buffers.
-
-
Compound Solubility:
-
Question: Is this compound fully solubilized in the assay buffer?
-
Answer: Poor solubility can lead to an underestimation of potency. This compound is soluble in DMSO.[3] Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a level that affects enzyme activity.
-
-
Pipetting Errors:
-
Question: Are the pipettes calibrated and are you using appropriate pipetting techniques?
-
Answer: Inaccurate pipetting, especially of the inhibitor, can lead to significant errors in the calculated IC50 values. Use calibrated pipettes and follow best practices for pipetting to ensure accuracy and precision.
-
Issue 2: High background signal or false positives in a TR-FRET based assay.
Possible Causes and Solutions:
-
Incorrect Filter Selection:
-
Question: Are you using the recommended emission filters for your TR-FRET assay?
-
Answer: The choice of emission filters is critical in TR-FRET assays and using incorrect filters is a common reason for assay failure.[4] Consult your instrument's guide and the assay kit's protocol to ensure you are using the correct filter set.
-
-
Autofluorescence:
-
Question: Could the sample matrix or the compound itself be autofluorescent?
-
Answer: Autofluorescence from the sample can interfere with the assay signal. TR-FRET is designed to minimize this by using a time-delayed measurement.[5][6] However, highly fluorescent compounds can still cause issues. Running a control with the compound in the absence of one of the FRET partners can help identify this problem.
-
-
Light Scattering:
-
Question: Is there any precipitation in the assay wells?
-
Answer: Precipitated compound or other components can scatter light and interfere with the assay readout. Visually inspect the plate for any signs of precipitation. If observed, revisit the compound's solubility in the assay buffer.
-
Issue 3: Discrepancy between in vitro and in vivo results.
Possible Causes and Solutions:
-
Pharmacokinetics and Bioavailability:
-
Question: Does this compound have adequate oral bioavailability and exposure in the in vivo model?
-
Answer: Poor absorption or rapid metabolism can lead to lower-than-expected efficacy in vivo. Studies in cynomolgus monkeys have shown that this compound has good oral bioavailability.[1] However, this can vary between species. Ensure you are using an appropriate dose and formulation.
-
-
Species Differences:
-
Question: Are there significant differences in the aldosterone synthase enzyme between the species used for in vitro and in vivo studies?
-
Answer: There are known differences in aldosterone synthase between rodents and humans.[1] Non-human primates, such as cynomolgus monkeys, are often used for testing as their enzymes are more homologous to human enzymes.[1]
-
-
Target Engagement:
-
Question: Is the compound reaching the target tissue at a sufficient concentration to inhibit the enzyme?
-
Answer: It is crucial to measure the compound concentration in plasma or the target tissue to confirm adequate exposure and target engagement.
-
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound and Other Aldosterone Synthase Inhibitors. [1][2]
| Compound | Aldosterone Synthase (CYP11B2) IC50 (nM) | Cortisol Synthase (CYP11B1) IC50 (nM) | Selectivity (CYP11B1/CYP11B2) |
| This compound | 2 | 300 | 150-fold |
| FAD286 | 3 | 90 | 40-fold |
| LCI699 | 10 | 80 | 8-fold |
Experimental Protocols
Protocol 1: In Vitro Aldosterone Synthase (CYP11B2) Inhibition Assay
-
Reagents:
-
Recombinant human CYP11B2 enzyme
-
Substrate (e.g., 11-deoxycorticosterone)
-
NADPH
-
This compound (and other test compounds)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Stop solution
-
Detection reagents for aldosterone quantification (e.g., LC-MS/MS or a specific antibody for immunoassays).
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO, and then further dilute into the assay buffer to the final desired concentrations.
-
In a microplate, add the assay buffer, NADPH, and the diluted this compound or vehicle control.
-
Initiate the reaction by adding the CYP11B2 enzyme and the substrate.
-
Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes).
-
Stop the reaction by adding the stop solution.
-
Quantify the amount of aldosterone produced using a suitable detection method.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Selectivity of this compound, a Novel, Highly Selective Aldosterone Synthase Inhibitor: Comparison with FAD286 and LCI699 in Nonhuman Primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 5. dcreport.org [dcreport.org]
- 6. Considerations for Development of FRET Assays [drugdiscoveryonline.com]
Technical Support Center: BI 689648 Metabolic Stability and Half-Life Determination
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for determining the metabolic stability and half-life of compounds, with a special focus on BI 689648.
Executive Summary
This compound is a highly selective aldosterone synthase inhibitor. Early reports indicate that the compound exhibits poor metabolic stability in hepatocyte incubations. The primary metabolic pathway identified involves the reduction of the isoxazole ring. This document outlines standard experimental protocols to assess metabolic stability, provides troubleshooting guidance for common experimental issues, and presents this information in a clear question-and-answer format. Quantitative data for this compound's metabolic half-life and intrinsic clearance are not publicly available; the tables below are templates to be populated with experimental data.
Data Presentation
Summarize your experimental findings for this compound in the tables below.
Table 1: In Vitro Metabolic Stability of this compound in Liver Microsomes
| Parameter | Human Liver Microsomes | Rat Liver Microsomes | Cynomolgus Monkey Liver Microsomes |
| Half-Life (t½, min) | Enter Data | Enter Data | Enter Data |
| Intrinsic Clearance (CLint, µL/min/mg protein) | Enter Data | Enter Data | Enter Data |
| (Control Compound) | Enter Data | Enter Data | Enter Data |
Table 2: In Vitro Metabolic Stability of this compound in Hepatocytes
| Parameter | Human Hepatocytes | Rat Hepatocytes | Cynomolgus Monkey Hepatocytes |
| Half-Life (t½, min) | Enter Data | Enter Data | Enter Data |
| Intrinsic Clearance (CLint, µL/min/10^6 cells) | Enter Data | Enter Data | Enter Data |
| (Control Compound) | Enter Data | Enter Data | Enter Data |
Experimental Protocols
Detailed methodologies for conducting metabolic stability assays are provided below.
Protocol 1: Metabolic Stability Assessment in Liver Microsomes
This protocol is designed to evaluate the Phase I metabolic stability of a test compound.
Materials:
-
Test compound (e.g., this compound)
-
Liver microsomes (human, rat, etc.)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Positive control compounds (e.g., midazolam for CYP3A4, dextromethorphan for CYP2D6)
-
Quenching solution (e.g., cold acetonitrile with an internal standard)
-
96-well plates
-
Incubator shaker (37°C)
-
LC-MS/MS system
Methodology:
-
Preparation:
-
Prepare a stock solution of the test compound and positive controls in a suitable organic solvent (e.g., DMSO).
-
Dilute the stock solutions to the final desired concentration in phosphate buffer. The final organic solvent concentration should typically be less than 1%.
-
Thaw liver microsomes on ice and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add the diluted test compound and liver microsomes.
-
Pre-incubate the plate at 37°C for 5-10 minutes with shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
For negative controls, add buffer instead of the NADPH regenerating system to assess non-NADPH-dependent degradation.
-
-
Time Points and Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding cold quenching solution.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining against time.
-
The slope of the linear portion of the curve represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg protein/mL) .
-
Protocol 2: Metabolic Stability Assessment in Hepatocytes
This protocol evaluates both Phase I and Phase II metabolism.
Materials:
-
Test compound (e.g., this compound)
-
Cryopreserved hepatocytes (human, rat, etc.)
-
Hepatocyte culture medium
-
Positive control compounds (e.g., 7-hydroxycoumarin for Phase II metabolism)
-
Quenching solution (e.g., cold acetonitrile with an internal standard)
-
Collagen-coated 96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
LC-MS/MS system
Methodology:
-
Cell Preparation:
-
Thaw cryopreserved hepatocytes according to the supplier's instructions.
-
Determine cell viability and density.
-
Seed the hepatocytes onto collagen-coated plates and allow them to attach.
-
-
Incubation:
-
Prepare the test compound and positive controls in the culture medium.
-
Remove the seeding medium from the hepatocytes and add the medium containing the test compound.
-
Incubate the plate at 37°C in a CO2 incubator.
-
-
Time Points and Termination:
-
At specified time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), terminate the reaction by adding cold quenching solution to the wells.
-
-
Sample Processing and Analysis:
-
Follow the same sample processing and analysis steps as described in the microsomal stability protocol.
-
-
Data Analysis:
-
Calculate the half-life and intrinsic clearance as described in the microsomal stability protocol, normalizing the intrinsic clearance to the number of cells (e.g., µL/min/10^6 cells).
-
Troubleshooting Guides and FAQs
Frequently Asked Questions (FAQs)
Q1: What is the reported metabolic liability of this compound? A1: Published literature indicates that this compound exhibits poor metabolic stability in hepatocyte incubations, with the primary metabolic route being the reduction of its isoxazole ring.
Q2: Why is my compound showing rapid disappearance at time zero in the microsomal stability assay? A2: This could be due to several factors:
-
Non-enzymatic degradation: The compound may be unstable in the buffer. Run a control incubation without NADPH to check for this.
-
Binding to plasticware: The compound may be adsorbing to the plate. Using low-binding plates can mitigate this.
-
Matrix effects in analysis: The presence of microsomes may be suppressing the signal in your LC-MS/MS analysis. Ensure your analytical method is robust.
Q3: No metabolism is observed for my compound, even with the positive control working as expected. What does this mean? A3: If the positive control shows metabolism, your assay system is active. The lack of metabolism for your test compound suggests it is highly stable under the tested conditions. Consider extending the incubation time or using a system with higher metabolic activity if you still suspect metabolism occurs.
Q4: How do I choose between using liver microsomes and hepatocytes for my stability assay? A4:
-
Liver microsomes are suitable for assessing Phase I (CYP-mediated) metabolism and are cost-effective for high-throughput screening.
-
Hepatocytes contain both Phase I and Phase II enzymes and provide a more physiologically relevant system, but they are more expensive and have a shorter experimental window. For a compound like this compound, where reductive metabolism is suspected, hepatocytes are a more appropriate system.
Q5: What are common sources of variability in hepatocyte stability assays? A5:
-
Cell viability and density: Inconsistent cell numbers or poor viability can significantly impact results.
-
Lot-to-lot variability of hepatocytes: Different donors can have varying enzyme expression levels.
-
Inconsistent pipetting: Accurate and consistent pipetting of cells and reagents is crucial.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent pipetting, non-uniform cell suspension, temperature fluctuations. | Use calibrated pipettes, gently mix cell suspensions before aliquoting, and ensure the incubator maintains a stable temperature. |
| Positive control shows no or low metabolism | Inactive microsomes/hepatocytes, degraded NADPH/cofactors, incorrect buffer pH. | Use a new batch of cryopreserved cells/microsomes, prepare fresh cofactor solutions, and verify the pH of the buffer is 7.4. |
| Compound appears too stable | Low metabolic rate, insufficient enzyme concentration. | Extend the incubation time, increase the microsomal protein or hepatocyte concentration, or consider using hepatocytes from a more metabolically active species. |
| Compound degrades in the absence of NADPH | Chemical instability in the buffer, metabolism by non-NADPH dependent enzymes. | Run a control with heat-inactivated microsomes/hepatocytes to differentiate between chemical and enzymatic degradation. |
Mandatory Visualization
Technical Support Center: BI 689648 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with BI 689648, a highly selective aldosterone synthase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and highly selective inhibitor of aldosterone synthase (AS), also known as CYP11B2.[1][2] This enzyme is responsible for the final step in the biosynthesis of aldosterone.[2] By inhibiting aldosterone synthase, this compound directly reduces the production of aldosterone.[1][2] Aldosterone is a mineralocorticoid hormone that plays a crucial role in regulating blood pressure, electrolyte balance, and fluid volume.[1]
Q2: How does the selectivity of this compound compare to other aldosterone synthase inhibitors?
A2: this compound demonstrates significantly higher selectivity for aldosterone synthase (AS) over cortisol synthase (CS), also known as CYP11B1, compared to earlier-generation inhibitors like FAD286 and LCI699.[1][2] The in vitro IC50 of this compound for AS is 2 nM, while its IC50 for CS is 300 nM, resulting in a 150-fold selectivity.[1][2] This high selectivity is a key advantage, as it minimizes the potential for off-target effects on cortisol production, a critical glucocorticoid involved in various physiological processes.[2]
Q3: Has this compound been studied in humans?
A3: Based on the available scientific literature, this compound has been evaluated in nonhuman primates (cynomolgus monkeys).[1][2] There is no readily available information from the search results indicating that it has been studied in humans.
Q4: What is the rationale for using a nonhuman primate model for in vivo studies of this compound?
A4: The discovery of selective aldosterone synthase inhibitors has been challenging due to the high sequence identity (93%) between human aldosterone synthase and cortisol synthase.[1][2] Rodent models are less suitable because of the low identity of rodent aldosterone synthase compared to the human enzyme (63%).[1][2] Nonhuman primates, such as cynomolgus monkeys, provide a more predictive model for evaluating the efficacy and selectivity of aldosterone synthase inhibitors intended for human use.
Troubleshooting Guides
Scenario 1: Lower than Expected Aldosterone Suppression
Question: We are observing lower than expected suppression of aldosterone levels in our in vivo experiments with this compound. What are the potential causes and troubleshooting steps?
Possible Causes and Solutions:
-
Suboptimal Dosing: The administered dose of this compound may be insufficient to achieve the desired level of aldosterone synthase inhibition. After oral administration of 5 mg/kg in cynomolgus monkeys, this compound reaches a peak plasma concentration of approximately 500 nM.[1][2]
-
Recommendation: Review your dosing regimen and consider a dose-escalation study to determine the optimal concentration for your experimental model.
-
-
Pharmacokinetic Variability: Individual differences in drug absorption, distribution, metabolism, and excretion can lead to variable plasma concentrations of this compound.
-
Recommendation: Measure the plasma concentrations of this compound in your study subjects to correlate drug exposure with the observed pharmacodynamic effects.
-
-
Compensatory Up-regulation: Prolonged inhibition of aldosterone synthase can sometimes lead to a compensatory up-regulation of the renin-angiotensin-aldosterone system (RAAS), potentially counteracting the inhibitory effect.
-
Recommendation: Measure plasma renin activity and angiotensin II levels to assess the status of the RAAS in your model.
-
Scenario 2: Unexpected Changes in Cortisol Levels
Question: We have observed a slight but statistically significant change in cortisol levels at high doses of this compound. Is this expected?
Explanation and Recommendations:
-
Selectivity Profile: While this compound is highly selective for aldosterone synthase, it is not absolutely specific. At very high concentrations, some off-target inhibition of cortisol synthase (CYP11B1) may occur. The in vitro data shows a 150-fold selectivity for aldosterone synthase over cortisol synthase.[1][2]
-
Recommendation: Carefully evaluate the dose-response relationship for both aldosterone and cortisol. If the effect on cortisol is only observed at concentrations well above the IC50 for aldosterone synthase, it is likely an expected off-target effect at high exposures.
-
-
Experimental Stress: The experimental procedures themselves can induce a stress response, leading to an increase in cortisol levels.
-
Recommendation: Ensure that all experimental procedures are performed consistently and with minimal stress to the animals. Include a vehicle-treated control group to account for any procedure-related stress responses.
-
Scenario 3: Inconsistent Results Between Experiments
Question: We are seeing significant variability in the efficacy of this compound from one experiment to the next. What could be causing this?
Potential Factors and Solutions:
-
Compound Stability and Formulation: Ensure the stability of your this compound stock solutions and the consistency of your formulation.
-
Recommendation: Prepare fresh solutions for each experiment and validate your formulation to ensure consistent bioavailability.
-
-
Animal Health and Diet: The health status and diet of the animals can influence the RAAS and steroid hormone levels.
-
Recommendation: Monitor the health of your animals closely and maintain a consistent diet throughout the study period.
-
-
Assay Variability: Inconsistent results can arise from variability in the assays used to measure aldosterone and cortisol.
-
Recommendation: Validate your immunoassays or other analytical methods for accuracy, precision, and reproducibility. Include quality controls in each assay run.
-
Data Presentation
Table 1: In Vitro Inhibitory Potency and Selectivity of Aldosterone Synthase Inhibitors
| Compound | Aldosterone Synthase (AS) IC50 (nM) | Cortisol Synthase (CS) IC50 (nM) | Selectivity (CS IC50 / AS IC50) |
| This compound | 2 | 300 | 150-fold |
| FAD286 | 3 | 90 | 40-fold |
| LCI699 | 10 | 80 | 8-fold |
Data sourced from studies in cynomolgus monkey-based models.[1][2]
Experimental Protocols
Adrenocorticotropin (ACTH) Challenge Model in Cynomolgus Monkeys
This protocol is a generalized representation based on the methodologies described in the cited literature.[1]
Objective: To evaluate the in vivo efficacy and selectivity of aldosterone synthase inhibitors by measuring their ability to suppress ACTH-stimulated aldosterone production relative to cortisol production.
Materials:
-
This compound
-
Vehicle control
-
Adrenocorticotropin (ACTH)
-
Anesthesia (as appropriate for the institution's animal care and use guidelines)
-
Blood collection supplies
Procedure:
-
Animal Acclimation: Acclimate conscious, non-chaired cynomolgus monkeys to the experimental setting to minimize stress.
-
Dosing: Administer this compound or vehicle control orally at the desired dose.
-
ACTH Challenge: At a specified time point after dosing, administer an ACTH challenge to stimulate the adrenal glands.
-
Blood Sampling: Collect blood samples at baseline (pre-dose and pre-ACTH) and at various time points after the ACTH challenge.
-
Hormone Analysis: Separate plasma and analyze for aldosterone and cortisol concentrations using validated methods (e.g., LC-MS/MS or immunoassay).
-
Pharmacokinetic Analysis: Measure plasma concentrations of this compound to correlate drug exposure with the observed pharmacodynamic effects.
-
Data Analysis: Compare the aldosterone and cortisol responses to the ACTH challenge in the this compound-treated groups versus the vehicle control group.
Mandatory Visualizations
Caption: Mechanism of this compound in the steroidogenesis pathway.
Caption: Workflow for the in vivo ACTH challenge experiment.
Caption: A logical guide for troubleshooting common issues.
References
Technical Support Center: BI 689648 Treatment Protocols for Chronic Studies
This technical support center provides guidance for researchers utilizing BI 689648, a highly selective aldosterone synthase inhibitor, in chronic experimental studies. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and highly selective inhibitor of aldosterone synthase (AS), also known as CYP11B2.[1][2] Aldosterone synthase is a critical enzyme responsible for the final steps in the biosynthesis of aldosterone.[3] By inhibiting this enzyme, this compound directly reduces the production of aldosterone.[1][2] Excess aldosterone is implicated in various cardiometabolic diseases, including vascular remodeling and tissue fibrosis.[1][2]
Q2: What makes this compound a more suitable candidate for chronic studies compared to older aldosterone synthase inhibitors like FAD286 and LCI699?
A2: The key advantage of this compound lies in its superior selectivity for aldosterone synthase (AS) over cortisol synthase (CS), also known as CYP11B1.[1][2] These two enzymes share a high degree of sequence homology, making selective inhibition challenging.[1][2] Lack of selectivity can lead to the suppression of cortisol synthesis, a potentially life-threatening side effect.[2] this compound has demonstrated significantly higher selectivity in non-human primate models compared to FAD286 and LCI699, which failed to show adequate selectivity in patients.[1][2]
Q3: What is the recommended starting dose and route of administration for in vivo studies?
A3: In cynomolgus monkeys, a single oral dose of 5 mg/kg of this compound resulted in a peak plasma concentration of approximately 500 nM.[1][2] The specific dose for chronic studies will need to be optimized based on the animal model, the desired level of aldosterone suppression, and pharmacokinetic/pharmacodynamic (PK/PD) modeling. It is crucial to start with lower doses and titrate up while monitoring plasma drug concentrations and aldosterone levels.
Q4: How should I monitor the efficacy and potential side effects of this compound in a chronic study?
A4: Efficacy should be monitored by measuring plasma aldosterone levels. Potential side effects related to on-target activity include alterations in electrolyte balance (sodium and potassium). Off-target effects, although less likely with this compound's high selectivity, would primarily involve monitoring cortisol levels to ensure no significant inhibition of cortisol synthase. Regular monitoring of blood pressure, kidney function, and other relevant biomarkers for the specific disease model is also recommended.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Lack of Aldosterone Suppression | - Inadequate dosing- Poor oral bioavailability in the specific animal model- Issues with compound formulation or stability | - Increase the dose of this compound.- Perform pharmacokinetic studies to determine plasma concentrations.- Verify the integrity and proper formulation of the dosing solution. |
| Significant Decrease in Cortisol Levels | - Off-target inhibition of cortisol synthase (CYP11B1)- Incorrect compound identity or purity | - Reduce the dose of this compound.- Confirm the identity and purity of the compound using analytical methods.- Re-evaluate the selectivity of the compound in your experimental system. |
| Hyperkalemia (Elevated Potassium) | - Expected consequence of aldosterone suppression | - Monitor plasma potassium levels closely.- Consider dietary potassium restriction if necessary.- Adjust the dose of this compound if hyperkalemia becomes severe. |
| Alterations in Blood Pressure | - Expected pharmacodynamic effect of reduced aldosterone | - Continuously monitor blood pressure.- Adjust the dose based on the desired therapeutic window for blood pressure control. |
Quantitative Data Summary
The following table summarizes the in vitro and in vivo data for this compound and other aldosterone synthase inhibitors based on studies in cynomolgus monkeys.
| Compound | In Vitro IC50 vs. Aldosterone Synthase (AS) | In Vitro IC50 vs. Cortisol Synthase (CS) | In Vitro Selectivity (CS/AS) | In Vivo Selectivity (vs. FAD286 & LCI699) | Oral Dose (Cyno Monkey) | Peak Plasma Concentration (Cyno Monkey) |
| This compound | 2 nM[1][2] | 300 nM[1][2] | 150-fold[1][2] | >20-fold more selective[1][2] | 5 mg/kg[1][2] | ~500 nM[1][2] |
| FAD286 | 3 nM[1][2] | 90 nM[1][2] | 40-fold[1][2] | - | Not specified | Not specified |
| LCI699 | 10 nM[1][2] | 80 nM[1][2] | 8-fold[1][2] | - | Not specified | Not specified |
Experimental Protocols
In Vivo Adrenocorticotropin (ACTH) Challenge Model in Cynomolgus Monkeys
This protocol is adapted from the methodology used for in vivo profiling of this compound.[1][2]
Objective: To assess the in vivo efficacy and selectivity of this compound in suppressing ACTH-stimulated aldosterone production without affecting cortisol production.
Materials:
-
This compound
-
Vehicle control
-
Adrenocorticotropin (ACTH)
-
Conscious, chaired cynomolgus monkeys
-
Blood collection supplies (e.g., EDTA tubes)
-
Centrifuge
-
Assay kits for aldosterone and cortisol
Procedure:
-
Animal Acclimation: Acclimate conscious monkeys to the experimental setup.
-
Dosing: Administer this compound or vehicle control orally at the desired dose.
-
ACTH Challenge: At a predetermined time point post-dosing (e.g., at the expected Tmax), administer an ACTH challenge to stimulate adrenal steroidogenesis.
-
Blood Sampling: Collect blood samples at baseline (pre-dose and pre-ACTH) and at specific time points after the ACTH challenge.
-
Plasma Separation: Centrifuge the blood samples to separate plasma.
-
Hormone Analysis: Analyze plasma samples for aldosterone and cortisol concentrations using validated assay methods.
-
Data Analysis: Compare the aldosterone and cortisol responses to ACTH in the this compound-treated group versus the vehicle control group to determine the in vivo efficacy and selectivity.
Visualizations
Signaling Pathway of Aldosterone Synthesis and Inhibition by this compound
Caption: Aldosterone synthesis pathway and the inhibitory action of this compound on Aldosterone Synthase.
Experimental Workflow for Chronic this compound Studies
Caption: A generalized experimental workflow for conducting chronic in vivo studies with this compound.
Troubleshooting Logic for Lack of Efficacy
Caption: A troubleshooting decision tree for addressing a lack of aldosterone suppression.
References
Validation & Comparative
BI 689648 vs FAD286 selectivity and potency
An Objective Comparison of Aldosterone Synthase Inhibitors: BI 689648 vs. FAD286
This guide provides a detailed comparison of two prominent aldosterone synthase inhibitors (ASIs), this compound and FAD286, focusing on their relative potency and selectivity. The information is intended for researchers, scientists, and professionals in drug development engaged in the study of cardiovascular and metabolic diseases.
Aldosterone synthase (AS), encoded by the CYP11B2 gene, is the critical enzyme responsible for the final step in aldosterone synthesis.[1] Inhibiting this enzyme is a therapeutic strategy for conditions exacerbated by excess aldosterone, such as resistant hypertension and heart failure.[2][3] A significant challenge in developing ASIs is achieving high selectivity against the closely related 11β-hydroxylase (cortisol synthase or CS), encoded by the CYP11B1 gene, due to the high sequence homology (93%) between the two enzymes.[2][4] Lack of selectivity can lead to off-target inhibition of cortisol synthesis, a potentially serious side effect.[5][6]
Comparative Potency and Selectivity
This compound has emerged as a highly selective ASI, demonstrating a clear advantage over FAD286, particularly in its ability to spare cortisol synthesis. While both compounds exhibit potent inhibition of aldosterone synthase in vitro, this compound's lower affinity for cortisol synthase results in a significantly better selectivity profile.
In Vitro Data
In vitro studies using cynomolgus monkey adrenal homogenates highlight the superior selectivity of this compound. Although both compounds have similar low nanomolar potency for aldosterone synthase (CYP11B2), FAD286 is considerably more potent against cortisol synthase (CYP11B1), resulting in a selectivity factor that is approximately four times lower than that of this compound.[7][8]
| Compound | Target | IC50 (nM) | Selectivity (CYP11B1/CYP11B2) |
| This compound | CYP11B2 (Aldosterone Synthase) | 2.1 | ~149-fold |
| CYP11B1 (Cortisol Synthase) | 310 | ||
| FAD286 | CYP11B2 (Aldosterone Synthase) | 2.5 | ~38-fold |
| CYP11B1 (Cortisol Synthase) | 94 |
Data sourced from studies on cynomolgus monkey adrenal homogenates.[7][8]
In Vivo Data
The selectivity advantage of this compound is even more pronounced in in vivo models. In an adrenocorticotropin (ACTH) challenge model in cynomolgus monkeys, this compound was found to be over 20-fold more selective than FAD286.[2] One analysis showed that this compound achieves an in vivo selectivity for aldosterone over cortisol inhibition of over 11,000-fold, compared to just 530-fold for FAD286.[7] This superior in vivo performance is critical, as previous ASIs like FAD286 and LCI699 failed to provide adequate selectivity in clinical settings.[2][5]
Adrenal Steroidogenesis Pathway and Inhibitor Action
The diagram below illustrates the final steps of cortisol and aldosterone synthesis in the adrenal gland, highlighting the points of inhibition for this compound and FAD286. Both agents target CYP11B2 to block aldosterone production. However, the higher selectivity of this compound means it has a significantly lower impact on CYP11B1, the enzyme essential for cortisol production.
Experimental Protocols
The data presented in this guide were derived from established preclinical models designed to assess the potency and selectivity of aldosterone synthase inhibitors.
In Vitro: Cynomolgus Adrenal Homogenate (CAH) Assay
This assay is used to determine the half-maximal inhibitory concentration (IC50) of compounds against aldosterone synthase (CYP11B2) and 11β-hydroxylase (CYP11B1).
Methodology:
-
Homogenate Preparation: Adrenal glands from cynomolgus monkeys are homogenized to create a preparation containing the target enzymes.[7]
-
Assay Execution: The assay is conducted in a 96-well plate format. A mixture of the concentrated adrenal homogenate and a specific enzyme substrate is added to wells containing serial dilutions of the test compounds (this compound or FAD286).[8]
-
Data Analysis: The enzyme activity is measured, and the concentration of the test compound required to inhibit 50% of the enzyme's activity (IC50) is calculated for both CYP11B1 and CYP11B2.[9]
-
Selectivity Calculation: The selectivity factor is determined by dividing the IC50 value for CYP11B1 by the IC50 value for CYP11B2.
In Vivo: ACTH-Challenge Model in Cynomolgus Monkeys
This model assesses the in vivo efficacy and selectivity of ASIs by measuring their effect on aldosterone and cortisol production following hormonal stimulation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Selectivity of this compound, a Novel, Highly Selective Aldosterone Synthase Inhibitor: Comparison with FAD286 and LCI699 in Nonhuman Primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacodynamic and pharmacokinetic characterization of the aldosterone synthase inhibitor FAD286 in two rodent models of hyperaldosteronism: comparison with the 11beta-hydroxylase inhibitor metyrapone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical and Early Clinical Profile of a Highly Selective and Potent Oral Inhibitor of Aldosterone Synthase (CYP11B2) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. file.glpbio.com [file.glpbio.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
Comparative Analysis of Aldosterone Synthase Inhibitors: BI 689648 vs. LCI699 in Primate Models
A detailed guide for researchers and drug development professionals on the performance, selectivity, and experimental protocols of two prominent aldosterone synthase inhibitors, BI 689648 and LCI699, in non-human primate studies.
This guide provides a comprehensive comparison of this compound and LCI699, focusing on their activity and selectivity in primate models, which are crucial for predicting clinical outcomes in humans due to the high homology between human and non-human primate aldosterone synthase. The data presented is compiled from published research to facilitate an objective evaluation for researchers in cardiovascular and metabolic diseases.
Data Presentation: Quantitative Comparison
The following tables summarize the in vitro and in vivo performance of this compound and LCI699.
Table 1: In Vitro Enzyme Inhibition and Selectivity
| Compound | Aldosterone Synthase (AS) IC50 (nM) | Cortisol Synthase (CS) IC50 (nM) | Selectivity (CS IC50 / AS IC50) |
| This compound | 2 | 300 | 150-fold[1][2] |
| LCI699 | 10 | 80 | 8-fold[1][2] |
Table 2: In Vivo Performance in Cynomolgus Monkeys
| Compound | Key In Vivo Finding |
| This compound | >20-fold more selective compared to LCI699 in an adrenocorticotropin-challenge model[1][2]. |
| LCI699 | Demonstrated off-target inhibition of cortisol-producing CYP11B1 in clinical trials, leading to its repurposing for Cushing's disease[3][4]. |
Experimental Protocols
The primary experimental model cited for the in vivo comparison of this compound and LCI699 in non-human primates is the adrenocorticotropin (ACTH) challenge model in cynomolgus monkeys .
Adrenocorticotropin (ACTH) Challenge Model
This model is designed to stimulate the adrenal glands to produce aldosterone and cortisol, allowing for the assessment of the potency and selectivity of aldosterone synthase inhibitors.
Protocol Outline:
-
Animal Model: Conscious, non-chaired cynomolgus monkeys are used. A washout period of at least two weeks is allowed between studies if animals are reused[5].
-
Drug Administration: The test compounds (this compound, LCI699, or vehicle control) are administered orally at varying doses[5].
-
ACTH Challenge: Following drug administration, a maximal stimulatory dose of ACTH is administered to induce aldosterone and cortisol production[5].
-
Sample Collection: Blood samples are collected shortly after the ACTH challenge (e.g., within 15 minutes) to measure plasma concentrations of aldosterone, cortisol, and the test compound[5].
-
Data Analysis: The in vivo effective concentrations (EC) for aldosterone and cortisol inhibition are derived by curve-fitting the data aggregated across multiple studies[5]. This allows for a quantitative comparison of the compounds' in vivo selectivity.
The use of cynomolgus monkeys is critical because the rodent aldosterone synthase has a low sequence identity (63%) compared to the human enzyme, making rodent models less predictive of clinical efficacy and selectivity[1][2]. In contrast, non-human primates share a high degree of genetic and physiological similarity with humans in this context[6].
Signaling Pathways and Mechanism of Action
Both this compound and LCI699 target enzymes in the steroidogenesis pathway within the adrenal gland. Aldosterone and cortisol are synthesized from cholesterol through a series of enzymatic steps. The key enzymes targeted are Aldosterone Synthase (CYP11B2) and Cortisol Synthase (CYP11B1), which share a high degree of sequence identity (93%)[1][2].
Caption: Simplified steroidogenesis pathway showing the points of inhibition for this compound and LCI699.
The diagram above illustrates that this compound is a highly selective inhibitor of Aldosterone Synthase (AS). LCI699 also inhibits AS but has a more significant off-target inhibitory effect on Cortisol Synthase (CS)[1][2][3]. This lack of selectivity for LCI699 led to its investigation and eventual approval under the name Osilodrostat for the treatment of Cushing's disease, where cortisol overproduction is the primary pathology[3][7][8].
Experimental Workflow
The general workflow for comparing these inhibitors in primate models is depicted below.
Caption: A typical experimental workflow for evaluating aldosterone synthase inhibitors in primate models.
References
- 1. Selectivity of this compound, a Novel, Highly Selective Aldosterone Synthase Inhibitor: Comparison with FAD286 and LCI699 in Nonhuman Primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ahajournals.org [ahajournals.org]
- 4. ahajournals.org [ahajournals.org]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Primate models for cardiovascular drug research and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Osilodrostat | C13H10FN3 | CID 44139752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
A Comparative Guide to Aldosterone Synthase Inhibitors: BI 689648 in Focus
For Researchers, Scientists, and Drug Development Professionals
The quest for highly selective aldosterone synthase inhibitors (ASIs) represents a significant effort in the development of novel therapeutics for a range of cardiovascular and metabolic diseases. Excess aldosterone is a key driver of pathology in conditions such as resistant hypertension and heart failure.[1][2] While mineralocorticoid receptor (MR) antagonists have been a therapeutic option, direct inhibition of aldosterone synthesis offers a distinct mechanistic advantage.[3][4] This guide provides a comparative analysis of BI 689648, a novel ASI, alongside other prominent inhibitors, supported by available preclinical and clinical data.
Mechanism of Action of Aldosterone Synthase Inhibitors
Aldosterone synthase (AS), encoded by the CYP11B2 gene, is a critical enzyme in the adrenal cortex responsible for the final steps of aldosterone biosynthesis from 11-deoxycorticosterone.[5][6] ASIs act by selectively binding to and inhibiting this enzyme, thereby reducing the production of aldosterone. A major challenge in developing ASIs is achieving high selectivity for AS (CYP11B2) over the closely related 11β-hydroxylase (CYP11B1), which is essential for cortisol synthesis.[1][2] Lack of selectivity can lead to off-target inhibition of cortisol production, resulting in undesirable side effects.[7]
Below is a diagram illustrating the signaling pathway of aldosterone synthesis and the point of intervention for aldosterone synthase inhibitors.
Caption: Aldosterone synthesis pathway and the inhibitory action of ASIs.
Comparative In Vitro Efficacy and Selectivity
The in vitro potency and selectivity of ASIs are critical determinants of their potential therapeutic utility. The following table summarizes the 50% inhibitory concentrations (IC50) against aldosterone synthase (AS; CYP11B2) and cortisol synthase (CS; CYP11B1), and the resulting selectivity ratios.
| Compound | Aldosterone Synthase (CYP11B2) IC50 (nM) | Cortisol Synthase (CYP11B1) IC50 (nM) | Selectivity Ratio (CYP11B1 IC50 / CYP11B2 IC50) | Reference |
| This compound | 2.1 | 310 | 149 | [8][9] |
| FAD286 | 2.5 | 94 | 38 | [8] |
| LCI699 (Osilodrostat) | 10 | 80 | 8 | [1][2] |
| Baxdrostat (CIN-107) | 13 (Ki) | >100-fold selective | >100 | [10] |
| Lorundrostat | - | - | 374-fold selective | [11] |
Note: Data for Baxdrostat is presented as the inhibitory constant (Ki) and a selectivity fold, while Lorundrostat's specific IC50 values were not detailed in the reviewed sources, only its selectivity.
As the data indicates, this compound demonstrates high potency against aldosterone synthase with an IC50 of 2.1 nM and a superior in vitro selectivity of 149-fold over cortisol synthase compared to FAD286 and LCI699.[1][2][8] Baxdrostat and Lorundrostat also exhibit high selectivity.[10][11]
Preclinical In Vivo Comparison
Preclinical studies in nonhuman primates, which have a more similar adrenal steroid biology to humans than rodents, are crucial for evaluating the in vivo selectivity of ASIs.[12] An adrenocorticotropic hormone (ACTH) challenge model is often employed to stimulate both aldosterone and cortisol production, allowing for the assessment of an inhibitor's effect on both pathways.
| Compound | Animal Model | In Vivo Selectivity (Aldosterone vs. Cortisol Inhibition) | Key Findings | Reference |
| This compound | Cynomolgus Monkey | >20-fold more selective than FAD286 and LCI699 | Showed minimal to no effect on cortisol or other steroid pathway intermediates. | [1][2][13] |
| FAD286 | Cynomolgus Monkey | Less selective than this compound | - | [1][2] |
| LCI699 (Osilodrostat) | Cynomolgus Monkey | Less selective than this compound | Failed to provide adequate selectivity for cortisol synthase in patients.[1][2] | [1][2] |
| Baxdrostat (CIN-107) | Cynomolgus Monkey | Inhibited aldosterone synthesis without affecting the ACTH-induced rise in cortisol. | Confirmed in healthy human subjects. | [7] |
This compound demonstrated significantly greater in vivo selectivity in cynomolgus monkeys compared to FAD286 and LCI699.[1][2] This high selectivity is a promising characteristic for minimizing off-target effects on cortisol synthesis. Baxdrostat also showed a favorable selectivity profile in both preclinical models and early human trials.[7]
Clinical Development Status
The progression of ASIs into clinical trials provides valuable insights into their efficacy and safety in humans.
| Compound | Highest Phase of Development | Therapeutic Area | Key Clinical Findings | Reference |
| This compound | Preclinical | Cardiometabolic diseases | Not yet studied in humans.[1] | [1] |
| FAD286 | Preclinical/Early Clinical | Heart failure, atherosclerosis | Showed some beneficial effects in animal models.[10][11] | [10][11] |
| LCI699 (Osilodrostat) | Approved | Cushing's disease | Due to its potent inhibition of cortisol synthesis, it was repurposed and approved for Cushing's disease.[14] | [14] |
| Baxdrostat (CIN-107) | Phase III | Resistant Hypertension, Primary Aldosteronism | Phase 2 trials showed significant blood pressure reduction in patients with resistant hypertension.[7][15][16] | [7][15][16] |
| Lorundrostat | Phase III | Uncontrolled/Resistant Hypertension | Phase 2 trials demonstrated significant blood pressure lowering in patients with uncontrolled hypertension.[17][18] | [17][18] |
While this compound has shown promise in preclinical studies, it has not yet entered human clinical trials.[1] In contrast, Baxdrostat and Lorundrostat are in late-stage clinical development for hypertension, demonstrating the potential of highly selective ASIs in this therapeutic area.[16][17][18] The clinical journey of LCI699 (Osilodrostat) highlights the critical importance of selectivity, as its potent cortisol-lowering effects led to its development for Cushing's disease rather than for conditions requiring selective aldosterone inhibition.[14]
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. While specific, step-by-step protocols for the assays cited in this guide are proprietary to the conducting research institutions, the general methodologies are described below.
In Vitro IC50 Determination for Aldosterone and Cortisol Synthase
A common method for determining the IC50 of an inhibitor against CYP11B2 and CYP11B1 involves the use of homogenized adrenal glands or recombinant enzymes.
References
- 1. researchgate.net [researchgate.net]
- 2. Regulation of aldosterone synthesis and secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Emerging Role of Aldosterone Synthase Inhibitors in Overcoming Renin–Angiotensin–Aldosterone System Therapy Limitations: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Aldosterone - Wikipedia [en.wikipedia.org]
- 6. Frontiers | Evaluating the role of aldosterone synthesis on adrenal cell fate [frontiersin.org]
- 7. The selective aldosterone synthase inhibitor Baxdrostat significantly lowers blood pressure in patients with resistant hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.unipd.it [research.unipd.it]
- 9. file.glpbio.com [file.glpbio.com]
- 10. researchgate.net [researchgate.net]
- 11. Mineralys Therapeutics Announces Late-Breaking Data from Advance-HTN Pivotal Trial of Lorundrostat in Uncontrolled and Resistant Hypertension Presented at the American College of Cardiology’s Annual Scientific Session & Expo (ACC.25) :: Mineralys Therapeutics, Inc. (MLYS) [ir.mineralystx.com]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Selectivity of this compound, a Novel, Highly Selective Aldosterone Synthase Inhibitor: Comparison with FAD286 and LCI699 in Nonhuman Primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
- 15. Aldosterone synthesis and secretion - Endocrine system - Immunoway [immunoway.com]
- 16. Baxdrostat: An Aldosterone Synthase Inhibitor for the Treatment of Systemic Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. sochob.cl [sochob.cl]
Head-to-Head Comparison: BI 689648 and Vicadrostat (BI 690517) in Aldosterone Synthase Inhibition
In the landscape of therapeutic agents targeting the renin-angiotensin-aldosterone system (RAAS), aldosterone synthase inhibitors (ASIs) represent a promising class of drugs for managing cardiorenal diseases. This guide provides a head-to-head comparison of two such inhibitors developed by Boehringer Ingelheim: BI 689648 and vicadrostat (BI 690517). While direct comparative clinical trials are not publicly available, this document synthesizes existing preclinical and clinical data to offer an objective overview for researchers, scientists, and drug development professionals.
Mechanism of Action and Signaling Pathway
Both this compound and vicadrostat are potent and selective inhibitors of aldosterone synthase (encoded by the CYP11B2 gene), the key enzyme responsible for the final step of aldosterone synthesis in the adrenal glands. By blocking this enzyme, these compounds reduce circulating levels of aldosterone, a hormone implicated in blood pressure regulation, electrolyte balance, inflammation, and fibrosis. Excessive aldosterone is a known contributor to the pathophysiology of chronic kidney disease (CKD) and heart failure.[1][2] The selectivity against the highly homologous cortisol synthase (CYP11B1) is a critical attribute for minimizing off-target effects on cortisol production.[3][4][5]
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. Vicadrostat | MedPath [trial.medpath.com]
- 3. Selectivity of this compound, a Novel, Highly Selective Aldosterone Synthase Inhibitor: Comparison with FAD286 and LCI699 in Nonhuman Primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Vicadrostat (BI 690517) [benchchem.com]
Validating BI 689648's Effect on Aldosterone Levels: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the aldosterone synthase inhibitor BI 689648 with other alternatives, supported by experimental data. The information is presented to facilitate a clear understanding of its performance and methodologies for evaluation.
This compound is a novel and highly selective aldosterone synthase (CYP11B2) inhibitor.[1][2] Aldosterone synthase is a critical enzyme in the synthesis of aldosterone, a mineralocorticoid hormone that plays a key role in regulating blood pressure and electrolyte balance.[1][2] Excessive aldosterone levels are associated with various cardiovascular and renal diseases.[1] By selectively inhibiting aldosterone synthase, this compound offers a targeted therapeutic approach to reduce aldosterone production.[1][2]
Comparative Efficacy of Aldosterone Synthase Inhibitors
The following tables summarize the in vitro and in vivo efficacy of this compound in comparison to other aldosterone synthase inhibitors, FAD286 and LCI699.
In Vitro Potency and Selectivity
The in vitro inhibitory activity of the compounds was assessed using homogenized adrenal glands. The IC50 values, representing the concentration required to inhibit 50% of the enzyme activity, are presented below.
| Compound | Aldosterone Synthase (CYP11B2) IC50 (nM) | Cortisol Synthase (CYP11B1) IC50 (nM) | Selectivity (CYP11B1 IC50 / CYP11B2 IC50) |
| This compound | 2.1[3] | 310[3] | 149[4] |
| FAD286 | 2.5[4] | 94[4] | 38[4] |
| LCI699 | Not explicitly stated, but less selective than FAD286 | Not explicitly stated | ~8[2] |
In Vivo Efficacy in a Non-Human Primate Model
The in vivo efficacy of these inhibitors was evaluated in an adrenocorticotropic hormone (ACTH)-challenge model using cynomolgus monkeys. This model stimulates the production of aldosterone and cortisol, allowing for the assessment of the inhibitors' effects.
| Compound | Aldosterone Inhibition EC50 (nM) | Cortisol Inhibition EC50 (nM) | In Vivo Selectivity (Cortisol EC50 / Aldosterone EC50) |
| This compound | 2 | >2000[3][5] | >1000[3][5] |
| FAD286 | Not explicitly stated | Not explicitly stated | ~100-fold window[3][5] |
| LCI699 | Not explicitly stated | Not explicitly stated | >20-fold less selective than this compound[1][2] |
Experimental Protocols
In Vitro Enzyme Inhibition Assay
Objective: To determine the in vitro potency and selectivity of test compounds against aldosterone synthase (CYP11B2) and cortisol synthase (CYP11B1).
Methodology:
-
Homogenized adrenal glands are used as the source of the enzymes.[5]
-
The assay is conducted in a 96-well plate format.[5]
-
A mixture of the concentrated adrenal gland homogenate and a suitable substrate is prepared.[5]
-
The test compounds (including this compound, FAD286, and LCI699) are serially diluted and added to the enzyme-substrate mixture.[5]
-
The reaction is incubated, and the enzyme activity is measured.
-
The concentration of the compound required to inhibit 50% of the enzyme activity (IC50) for both CYP11B2 and CYP11B1 is calculated from the dose-response curves.[5]
In Vivo ACTH-Challenge Model in Cynomolgus Monkeys
Objective: To evaluate the in vivo efficacy and selectivity of aldosterone synthase inhibitors.
Methodology:
-
Conscious, non-chaired cynomolgus monkeys are used for the study.[3][4]
-
Animals are administered the test compounds (this compound, FAD286, or LCI699) or a vehicle control orally.[3][4] Doses can range from 0.003 mg/kg to 10 mg/kg.[3][4]
-
An adrenocorticotropic hormone (ACTH) challenge is administered to stimulate aldosterone and cortisol production.
-
Blood samples are collected 15 minutes after the ACTH challenge, which corresponds to the time of maximal aldosterone and cortisol production.[3][4]
-
Plasma concentrations of aldosterone, cortisol, and the test compound are measured.
-
The in vivo effective concentration (EC50) values for aldosterone and cortisol inhibition are determined by analyzing the relationship between the plasma concentration of the inhibitor and the hormone levels.[3][4]
Visualizing the Mechanism and Workflow
To further elucidate the context of this compound's action, the following diagrams illustrate the aldosterone synthesis pathway and the experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Selectivity of this compound, a Novel, Highly Selective Aldosterone Synthase Inhibitor: Comparison with FAD286 and LCI699 in Nonhuman Primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. file.glpbio.com [file.glpbio.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. ahajournals.org [ahajournals.org]
BI 689648: A Comparative Analysis of Cortisol and 11-Deoxycorticosterone Measurement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the aldosterone synthase inhibitor BI 689648 with other alternatives, focusing on its effects on cortisol and 11-deoxycorticosterone levels. The information is supported by experimental data to aid in the evaluation of this compound for research and development purposes.
Executive Summary
This compound is a potent and highly selective inhibitor of aldosterone synthase (AS), also known as CYP11B2. Its high selectivity for AS over the closely related cortisol synthase (CS), or CYP11B1, is a key characteristic that minimizes its impact on cortisol production. This contrasts with less selective inhibitors that can lead to a clinically significant reduction in cortisol and an accumulation of its precursor, 11-deoxycortisol. Measurement of cortisol and 11-deoxycorticosterone (11-DOC), a precursor in the aldosterone synthesis pathway, is crucial for assessing the selectivity and potential off-target effects of aldosterone synthase inhibitors.
Comparative In Vitro Inhibitory Activity
The in vitro inhibitory potency and selectivity of this compound against aldosterone synthase (CYP11B2) and cortisol synthase (CYP11B1) have been compared with other known inhibitors, FAD286 and LCI699.[1]
| Compound | Aldosterone Synthase (CYP11B2) IC50 (nM) | Cortisol Synthase (CYP11B1) IC50 (nM) | Selectivity Ratio (CYP11B1/CYP11B2) |
| This compound | 2 | 300 | 150 |
| FAD286 | 3 | 90 | 30 |
| LCI699 | 10 | 80 | 8 |
IC50: Half maximal inhibitory concentration. A lower IC50 value indicates a higher potency. Selectivity Ratio: A higher ratio indicates greater selectivity for aldosterone synthase over cortisol synthase.
In Vivo Effects on Cortisol and 11-Deoxycorticosterone
In vivo studies in cynomolgus monkeys using an adrenocorticotropic hormone (ACTH) challenge model have been instrumental in evaluating the selectivity of this compound.
For comparative context, studies with another selective aldosterone synthase inhibitor, RO6836191, showed that increases in 11-deoxycorticosterone and 11-deoxycortisol were only observed at doses of 90 mg and higher in humans, while aldosterone was suppressed at a dose of 10 mg.[3][4] This further highlights the profile of a selective inhibitor where the primary intended pharmacological effect (aldosterone suppression) is achieved at concentrations well below those that cause significant precursor accumulation.
Due to its high selectivity, this compound is expected to have a minimal impact on cortisol levels at therapeutic doses.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the steroidogenesis pathway with the point of action of this compound and a typical experimental workflow for measuring cortisol and 11-deoxycorticosterone.
Caption: Steroidogenesis pathway showing the inhibitory action of this compound.
Caption: Experimental workflow for steroid measurement after drug administration.
Experimental Protocols
In Vivo ACTH Challenge in Cynomolgus Monkeys
This protocol is based on methodologies described for evaluating aldosterone synthase inhibitors.
-
Animal Model: Naive, male cynomolgus monkeys are typically used.
-
Acclimation: Animals are acclimated to the study conditions to minimize stress-related hormonal fluctuations.
-
Dosing: this compound or a vehicle control is administered orally at various doses.
-
ACTH Stimulation: At a specified time post-dosing (e.g., 1-2 hours), a bolus of synthetic ACTH (e.g., 1 µg/kg) is administered intravenously to stimulate the adrenal glands.
-
Blood Sampling: Blood samples are collected at baseline (pre-ACTH) and at multiple time points post-ACTH administration (e.g., 15, 30, 60, and 120 minutes).
-
Sample Processing: Blood is collected in tubes containing an anticoagulant (e.g., EDTA) and immediately placed on ice. Plasma is separated by centrifugation and stored at -80°C until analysis.
Measurement of Cortisol and 11-Deoxycorticosterone by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the specific and sensitive quantification of steroids.
-
Sample Preparation:
-
Internal Standard Spiking: A known amount of a stable isotope-labeled internal standard for cortisol (e.g., d4-Cortisol) and 11-deoxycorticosterone (e.g., d8-11-Deoxycorticosterone) is added to each plasma sample to account for extraction variability.
-
Protein Precipitation: Proteins in the plasma are precipitated by adding a solvent like acetonitrile, followed by vortexing and centrifugation.
-
Extraction: The steroids are extracted from the supernatant using either liquid-liquid extraction (LLE) with a solvent such as methyl tert-butyl ether (MTBE) or solid-phase extraction (SPE) with a suitable cartridge.
-
Reconstitution: The extracted sample is dried down under a stream of nitrogen and reconstituted in a mobile phase-compatible solvent.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: The reconstituted sample is injected into a liquid chromatography system. A reverse-phase column (e.g., C18) is used to separate cortisol and 11-deoxycorticosterone from other endogenous compounds based on their hydrophobicity. A gradient elution with solvents like water and methanol/acetonitrile containing a modifier (e.g., formic acid) is typically employed.
-
Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer. The steroids are ionized (e.g., by electrospray ionization - ESI) and detected using multiple reaction monitoring (MRM). Specific precursor-to-product ion transitions for cortisol, 11-deoxycorticosterone, and their respective internal standards are monitored for quantification.
-
-
Data Analysis:
-
The concentration of each analyte is determined by comparing the peak area ratio of the analyte to its internal standard against a calibration curve prepared with known concentrations of the steroids.
-
This detailed approach ensures accurate and precise measurement of cortisol and 11-deoxycorticosterone, enabling a thorough assessment of the in vivo effects of this compound.
References
- 1. Selectivity of this compound, a Novel, Highly Selective Aldosterone Synthase Inhibitor: Comparison with FAD286 and LCI699 in Nonhuman Primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aldosterone synthase inhibition in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical and Early Clinical Profile of a Highly Selective and Potent Oral Inhibitor of Aldosterone Synthase (CYP11B2) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Biomarker Analysis Confirms Superior Selectivity of BI 689648 in Aldosterone Synthase Inhibition
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the aldosterone synthase inhibitor BI 689648 with other alternatives, supported by experimental data. The focus is on biomarker analysis to confirm the potent and selective activity of this compound, offering valuable insights for researchers in cardiovascular and renal disease.
Superior In Vitro and In Vivo Selectivity of this compound
This compound is a novel, highly selective aldosterone synthase (AS) inhibitor. Aldosterone synthase (coded by the CYP11B2 gene) is a critical enzyme in the synthesis of aldosterone, a hormone implicated in various cardiovascular diseases. The high degree of homology between aldosterone synthase and cortisol synthase (CYP11B1) has been a significant hurdle in developing selective inhibitors.[1] Non-selective inhibition can lead to adrenal insufficiency by suppressing cortisol production.
This compound demonstrates superior selectivity for aldosterone synthase over cortisol synthase when compared to other inhibitors such as FAD286 and LCI699. This selectivity is evident in both in vitro and in vivo studies.
Data Presentation: In Vitro and In Vivo Efficacy
The following tables summarize the in vitro inhibitory activity and in vivo potency of this compound compared to FAD286 and LCI699.
Table 1: In Vitro Inhibitory Activity (IC50, nM) against Aldosterone Synthase (CYP11B2) and Cortisol Synthase (CYP11B1)
| Compound | CYP11B2 IC50 (nM) | CYP11B1 IC50 (nM) | Selectivity (CYP11B1/CYP11B2) |
| This compound | 2.1 | 310 | 149-fold |
| FAD286 | 2.5 | 94 | 38-fold |
| LCI699 | 10 | 80 | 8-fold |
Data sourced from studies in cynomolgus monkey adrenal homogenates.[2][3]
Table 2: In Vivo Potency (EC50, nM) in ACTH-Challenged Cynomolgus Monkeys
| Compound | Aldosterone EC50 (nM) | Cortisol EC50 (nM) | In Vivo Selectivity (Cortisol/Aldosterone) |
| This compound | ~2 | >22,000 | >11,000-fold |
| FAD286 | ~10 | ~5,300 | 530-fold |
| LCI699 | ~15 | ~4,635 | 309-fold |
EC50 values were derived from curve-fitting of data from multiple in vivo studies.[1]
Signaling Pathway and Experimental Workflow
To understand the mechanism of action of this compound and the experimental approach to its evaluation, the following diagrams illustrate the aldosterone synthesis signaling pathway and the workflow for biomarker analysis.
Key Biomarkers for Assessing this compound Activity
The primary pharmacodynamic biomarkers for evaluating the activity and selectivity of aldosterone synthase inhibitors are the plasma concentrations of aldosterone and cortisol. A significant decrease in aldosterone with minimal or no change in cortisol levels indicates high selectivity.
Furthermore, monitoring the levels of steroid precursors provides deeper insight into the specific point of enzymatic inhibition.
-
11-Deoxycorticosterone (DOC): As the immediate precursor to corticosterone in the aldosterone synthesis pathway, an increase in DOC levels is expected with aldosterone synthase inhibition. However, a highly selective inhibitor like this compound is expected to cause a less pronounced accumulation of DOC at therapeutic doses compared to less selective compounds. Studies show that for this compound, significant changes in DOC are only observed at plasma concentrations more than 1000-fold its aldosterone EC50, whereas for FAD286, this window is approximately 100-fold.[4]
-
11-Deoxycortisol (11-DC): This is a precursor in the cortisol synthesis pathway. A lack of change in 11-DC levels further confirms the selectivity of the inhibitor for aldosterone synthase over cortisol synthase. This compound has been shown to have a minimal impact on 11-DC, even at very high plasma concentrations.[4]
-
Plasma Renin Activity (PRA): Inhibition of aldosterone production leads to a compensatory increase in plasma renin activity. This can serve as a downstream biomarker of target engagement.
Experimental Protocols
In Vivo Adrenocorticotropin (ACTH) Challenge in Cynomolgus Monkeys
This model is used to stimulate the adrenal production of steroids, allowing for the evaluation of inhibitor potency and selectivity in a dynamic system.
-
Animal Model: Conscious, non-chaired cynomolgus monkeys are used.
-
Dosing: Animals receive a single oral dose of the test compound (this compound, FAD286, LCI699) or vehicle.
-
ACTH Challenge: At a specified time post-dosing, a bolus of ACTH (e.g., 1 µg/kg) is administered intravenously.
-
Blood Sampling: Blood samples are collected 15 minutes after the ACTH challenge for the analysis of plasma concentrations of the test compound and steroid hormones.[1][5]
Quantification of Plasma Steroids by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate and sensitive quantification of steroid hormones in plasma.
-
Sample Preparation:
-
Plasma is separated from whole blood by centrifugation.
-
An internal standard (e.g., a deuterated version of the analyte) is added to the plasma sample.
-
Proteins are precipitated using a suitable agent (e.g., acetonitrile or zinc sulfate).
-
The supernatant is subjected to solid-phase extraction (SPE) to isolate and concentrate the steroid hormones.
-
-
LC-MS/MS Analysis:
-
Chromatography: The extracted sample is injected into a liquid chromatography system equipped with a C18 reverse-phase column. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile) with a modifier (e.g., formic acid or ammonium fluoride) is used to separate the different steroid hormones.
-
Mass Spectrometry: The eluent from the LC system is introduced into a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for each analyte and internal standard are monitored for highly selective and sensitive quantification.
-
-
Data Analysis:
-
A calibration curve is generated using standards of known concentrations.
-
The concentration of each steroid hormone in the plasma samples is determined by comparing its peak area ratio to the internal standard against the calibration curve.
-
Conclusion
The biomarker data presented in this guide unequivocally demonstrates the superior selectivity of this compound as an aldosterone synthase inhibitor compared to FAD286 and LCI699. Its high in vitro and in vivo selectivity for aldosterone synthase over cortisol synthase, confirmed by the minimal impact on cortisol and its precursors, positions this compound as a promising therapeutic agent for diseases driven by excess aldosterone, with a potentially wider therapeutic window and a lower risk of off-target effects. The detailed experimental protocols provide a robust framework for researchers to further investigate the pharmacodynamic properties of this compound and other aldosterone synthase inhibitors.
References
- 1. Selectivity of this compound, a Novel, Highly Selective Aldosterone Synthase Inhibitor: Comparison with FAD286 and LCI699 in Nonhuman Primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. researchgate.net [researchgate.net]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. researchgate.net [researchgate.net]
Comparative Analysis of BI 689648: A Selective Aldosterone Synthase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of BI 689648, a novel and highly selective aldosterone synthase inhibitor, with other relevant alternatives, FAD286 and LCI699. The information presented is based on preclinical data from various animal models, with a focus on mechanism of action, in vitro and in vivo potency, and selectivity.
Introduction to this compound
This compound is a potent and highly selective, orally active inhibitor of aldosterone synthase (AS), the enzyme responsible for the final steps of aldosterone biosynthesis.[1][2] Excess aldosterone is a key driver in the pathophysiology of various cardiovascular and metabolic diseases, making AS a promising therapeutic target. The development of selective AS inhibitors has been challenging due to the high sequence homology between aldosterone synthase (CYP11B2) and cortisol synthase (CYP11B1).[1] this compound has been specifically engineered to overcome this challenge, offering a significant improvement in selectivity over previous generations of AS inhibitors.
Mechanism of Action: The Renin-Angiotensin-Aldosterone System
This compound exerts its pharmacological effect by inhibiting aldosterone synthase within the renin-angiotensin-aldosterone system (RAAS). The RAAS is a critical hormonal cascade that regulates blood pressure and fluid and electrolyte balance.
References
BI-689648 Demonstrates Superior In Vivo Selectivity for Aldosterone Synthase
For researchers, scientists, and drug development professionals, a comprehensive analysis of experimental data confirms the high in vivo selectivity of BI-689648, a novel aldosterone synthase inhibitor. This guide provides a comparative overview of BI-689648 against other inhibitors, supported by detailed experimental protocols and data visualizations.
BI-689648 is a potent and highly selective inhibitor of aldosterone synthase (AS), also known as CYP11B2.[1][2][3][4] This enzyme is a critical component in the biosynthesis of aldosterone, a mineralocorticoid hormone that plays a key role in regulating blood pressure and electrolyte balance.[1][3] The therapeutic potential of aldosterone synthase inhibitors (ASIs) lies in their ability to directly reduce aldosterone production, offering an alternative to mineralocorticoid receptor antagonists for managing conditions associated with excess aldosterone, such as cardiometabolic diseases.[1][3]
A significant challenge in developing ASIs is achieving selectivity over cortisol synthase (CS), or CYP11B1, due to the high sequence homology (93%) between the two enzymes.[1][4] Lack of selectivity can lead to undesirable side effects related to cortisol suppression. Experimental data, both in vitro and in vivo, demonstrates that BI-689648 possesses a superior selectivity profile compared to earlier ASIs like FAD286 and LCI699.[1][3][4]
Comparative In Vitro and In Vivo Selectivity
BI-689648 exhibits a high degree of selectivity for aldosterone synthase over cortisol synthase in both laboratory and living organism models. This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window of the compound.
In Vitro Selectivity
In vitro studies using cynomolgus monkey-based models have shown that BI-689648 has a 150-fold selectivity for aldosterone synthase over cortisol synthase.[1][4] This is significantly higher than that of FAD286 and LCI699.
| Compound | Aldosterone Synthase (AS/CYP11B2) IC50 (nM) | Cortisol Synthase (CS/CYP11B1) IC50 (nM) | Selectivity (CS/AS) |
| BI-689648 | 2.1[5] | 310[5] | 149-fold[5] |
| FAD286 | 2.5[5] | 94[5] | 38-fold[5] |
| LCI699 | 10[1][4] | 80[1][4] | 8-fold[1][4] |
In Vivo Selectivity
The superior selectivity of BI-689648 was further confirmed in an in vivo adrenocorticotropin (ACTH)-challenge model in cynomolgus monkeys. In this model, BI-689648 was found to be more than 20-fold more selective than FAD286 and LCI699.[1][2][3][4] Following oral administration of a 5 mg/kg dose in cynomolgus monkeys, BI-689648 reached a peak plasma concentration of approximately 500 nM.[1][3][4]
Experimental Protocols
The in vivo selectivity of BI-689648 was evaluated using a well-defined experimental protocol in a non-human primate model, which is considered more predictive of human outcomes due to the low identity of rodent aldosterone synthase compared to the human enzyme.[1]
Adrenocorticotropin (ACTH)-Challenge Model in Cynomolgus Monkeys
This model is designed to stimulate the adrenal glands to produce aldosterone and cortisol, allowing for the assessment of the inhibitory effects of the test compounds.
-
Animal Model: Healthy, conscious, and non-chaired cynomolgus monkeys were used for the study. A cohort of 66 animals was utilized, with a minimum 2-week washout period between studies for reused animals.[5]
-
Dosing: On each study day, 12 monkeys were randomized to receive either the vehicle control or various doses of the aldosterone synthase inhibitors (BI-689648, FAD286, or LCI699), with doses ranging from 0.003 mg/kg to 10 mg/kg.[5]
-
ACTH Challenge: An ACTH challenge was administered to stimulate the production of aldosterone and cortisol.
-
Sample Collection: Blood samples were collected 15 minutes after the ACTH challenge, which corresponds to the time of maximal aldosterone and cortisol production.[5]
-
Analysis: Plasma concentrations of aldosterone, cortisol, and the administered test compounds were measured to determine the in vivo effective concentrations (EC) for aldosterone and cortisol inhibition.[5]
Signaling Pathway and Mechanism of Action
BI-689648 exerts its effect by inhibiting aldosterone synthase, a key enzyme in the renin-angiotensin-aldosterone system (RAAS). This pathway plays a crucial role in regulating blood pressure and fluid balance.
Caption: Aldosterone biosynthesis pathway and the inhibitory action of BI-689648.
Experimental Workflow
The process for evaluating the in vivo selectivity of aldosterone synthase inhibitors involves a series of well-defined steps, from compound administration to data analysis.
Caption: Workflow for in vivo evaluation of aldosterone synthase inhibitors.
References
- 1. Selectivity of BI 689648, a Novel, Highly Selective Aldosterone Synthase Inhibitor: Comparison with FAD286 and LCI699 in Nonhuman Primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BI-689648 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. researchgate.net [researchgate.net]
- 5. file.glpbio.com [file.glpbio.com]
Measuring Aldosterone Suppression by BI 689648: A Comparative Guide to ELISA and Mass Spectrometry
For researchers, scientists, and drug development professionals engaged in the study of aldosterone synthase inhibitors, the accurate quantification of aldosterone is paramount. This guide provides a detailed comparison of two common analytical methods—ELISA and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—for measuring aldosterone levels following administration of BI 689648, a novel and highly selective aldosterone synthase inhibitor.
This compound is a potent inhibitor of CYP11B2, the enzyme responsible for the final steps of aldosterone synthesis.[1][2][3][4][5] By selectively targeting this enzyme, this compound effectively decreases the production of aldosterone, a key hormone in the regulation of blood pressure and electrolyte balance. The robust and precise measurement of this pharmacological effect is critical for both preclinical and clinical evaluation. This guide will delve into the principles, protocols, and performance characteristics of ELISA and LC-MS/MS for this application.
Method Comparison: ELISA vs. LC-MS/MS for Aldosterone Quantification
The choice of analytical method can significantly impact the interpretation of study results. While ELISA offers a convenient and high-throughput solution, LC-MS/MS provides superior specificity and accuracy.
| Feature | Enzyme-Linked Immunosorbent Assay (ELISA) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Competitive binding of labeled and unlabeled aldosterone to a limited number of specific antibodies.[6] | Separation of aldosterone from other sample components by liquid chromatography followed by detection and quantification based on its unique mass-to-charge ratio.[7] |
| Specificity | Can be prone to cross-reactivity with other structurally similar steroids, potentially leading to overestimated aldosterone concentrations.[8][9] | High specificity due to the separation by chromatography and detection by mass, minimizing interference from other molecules.[7][10] |
| Sensitivity | Generally good, with detection limits typically in the low pg/mL range.[11] | Excellent sensitivity, often reaching sub-pg/mL levels, allowing for precise measurement of low aldosterone concentrations.[7] |
| Accuracy & Precision | Can be affected by matrix effects and antibody cross-reactivity, potentially leading to a positive bias in results.[8][12] | Considered the gold standard for accuracy and precision in steroid hormone analysis, with high reproducibility.[7][10] |
| Throughput | High-throughput, suitable for analyzing a large number of samples simultaneously in 96-well plate format.[11] | Lower throughput compared to ELISA, with each sample analyzed sequentially. |
| Cost & Complexity | Relatively inexpensive and requires standard laboratory equipment. The procedure is generally less complex. | Higher initial instrument cost and requires specialized expertise for operation and data analysis. |
| Sample Volume | Typically requires a small sample volume (e.g., 50-100 µL). | Sample volume requirements are also generally low, often in the range of 100-500 µL. |
Quantitative Data Insights
While direct comparative data for aldosterone measurement post-BI 689648 administration is not publicly available, numerous studies have compared ELISA (or other immunoassays) and LC-MS/MS for general aldosterone quantification. A consistent finding is that immunoassays tend to report higher aldosterone concentrations than LC-MS/MS.
A study comparing a radioimmunoassay (RIA) with LC-MS/MS found that median serum aldosterone concentrations measured by LC-MS/MS were 27.8% lower than those measured by RIA.[8][13] Another study reported that aldosterone measurements are substantially lower by LC-MS/MS than by immunoassay across the full physiological range, with the most notable discrepancies at lower concentrations.[12][14] Specifically, in the range of less than 20 ng/dL, immunoassay results were significantly higher than LC-MS/MS results.[12][14]
These findings are critical in the context of studying an aldosterone synthase inhibitor like this compound, where a significant reduction in aldosterone levels is expected. The higher specificity of LC-MS/MS would provide a more accurate assessment of the inhibitor's efficacy, particularly when measuring residual, low levels of aldosterone.
Experimental Protocols
Below are generalized experimental protocols for the quantification of aldosterone using ELISA and LC-MS/MS. It is important to note that specific kit instructions and instrument parameters should always be followed.
Aldosterone ELISA Protocol (Competitive Assay)
This protocol is based on a typical competitive ELISA format.
-
Standard and Sample Preparation: Prepare a standard curve by serially diluting an aldosterone standard. Samples (e.g., plasma, serum) may require extraction to remove interfering substances.[15][16]
-
Coating: Microtiter plates are pre-coated with a capture antibody (e.g., anti-sheep IgG).[11]
-
Competitive Binding: Add standards, controls, and samples to the wells, followed by the addition of an aldosterone-horseradish peroxidase (HRP) conjugate and a specific anti-aldosterone antibody.[6] During incubation, the aldosterone in the sample and the aldosterone-HRP conjugate compete for binding to the limited number of anti-aldosterone antibody sites.[6]
-
Washing: After incubation, wash the wells to remove any unbound components.
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB). The HRP enzyme on the bound conjugate will catalyze a color change.[11]
-
Stopping the Reaction: Stop the reaction by adding a stop solution.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at a specific wavelength (e.g., 450 nm).[11] The intensity of the color is inversely proportional to the concentration of aldosterone in the sample.
-
Data Analysis: Calculate the aldosterone concentration in the samples by interpolating their absorbance values from the standard curve.
Aldosterone LC-MS/MS Protocol
This protocol outlines a general workflow for aldosterone measurement by LC-MS/MS.
-
Sample Preparation:
-
Internal Standard Addition: Add a stable isotope-labeled internal standard (e.g., d4-aldosterone) to all samples, calibrators, and quality controls. This is crucial for accurate quantification, as it corrects for variations during sample processing and analysis.
-
Extraction: Perform a liquid-liquid extraction or solid-phase extraction to isolate aldosterone and the internal standard from the sample matrix (e.g., plasma, serum) and remove interfering substances.[7]
-
Evaporation and Reconstitution: Evaporate the extraction solvent and reconstitute the dried extract in the mobile phase used for the LC separation.[7]
-
-
Liquid Chromatography (LC) Separation:
-
Inject the reconstituted sample into an LC system equipped with a suitable analytical column (e.g., C18).
-
Use a specific gradient of mobile phases to separate aldosterone from other endogenous compounds based on its physicochemical properties.
-
-
Tandem Mass Spectrometry (MS/MS) Detection:
-
The eluent from the LC column is introduced into the mass spectrometer's ion source (e.g., electrospray ionization - ESI).
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both aldosterone and the internal standard are monitored for highly selective and sensitive detection.
-
-
Data Analysis:
-
Integrate the chromatographic peaks for aldosterone and the internal standard.
-
Calculate the ratio of the peak area of aldosterone to the peak area of the internal standard.
-
Quantify the aldosterone concentration in the samples by comparing their peak area ratios to a calibration curve constructed using known concentrations of aldosterone standards.
-
Visualizing the Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the aldosterone synthesis pathway and the experimental workflows for both ELISA and LC-MS/MS.
References
- 1. research.unipd.it [research.unipd.it]
- 2. Aldosterone synthase inhibitors in hypertension: current status and future possibilities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selectivity of this compound, a Novel, Highly Selective Aldosterone Synthase Inhibitor: Comparison with FAD286 and LCI699 in Nonhuman Primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. resources.bio-techne.com [resources.bio-techne.com]
- 7. Quantitation of Aldosterone in Serum or Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Comparative Analysis of Liquid Chromatography-Tandem Mass Spectrometry and Radioimmunoassay in Determining Plasma Aldosterone Concentration and Plasma Renin Activity for Primary Aldosteronism Screening [e-enm.org]
- 10. SAT-012 Urinary Aldosterone Assay Using LC-MS/MS Could Improve Primary Aldosteronism Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. arborassays.com [arborassays.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Recalibrating Interpretations of Aldosterone Assays Across the Physiologic Range: Immunoassay and Liquid Chromatography–Tandem Mass Spectrometry Measurements Under Multiple Controlled Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. abcam.co.jp [abcam.co.jp]
Safety Operating Guide
Navigating the Safe Disposal of BI 689648: A Procedural Guide
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory operations. This guide provides essential, step-by-step information for the proper disposal of BI 689648, a potent and selective aldosterone synthase inhibitor. While specific Safety Data Sheets (SDS) for this compound from various suppliers indicate it is not classified as a hazardous substance, adherence to standard laboratory chemical waste procedures is imperative to maintain a safe working environment and ensure regulatory compliance.[1][2]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[1][2]
Step-by-Step Disposal Protocol for this compound
The proper disposal of this compound should be managed as a standard chemical waste stream. The following procedure outlines the necessary steps from initial waste generation to final disposal.
-
Waste Identification and Segregation:
-
All materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., vials, pipette tips, gloves), and cleaning materials, should be treated as chemical waste.
-
Segregate this compound waste from other laboratory waste streams, such as biological or radioactive waste, at the point of generation.
-
-
Waste Collection and Containment:
-
Solid Waste: Collect solid this compound and contaminated materials in a designated, leak-proof, and sealable container. The container should be clearly labeled as "Hazardous Waste" or "Chemical Waste" in accordance with your institution's guidelines.[3]
-
Liquid Waste: For solutions containing this compound, use a designated, sealed, and leak-proof container. If necessary, absorb liquid waste with a non-reactive absorbent material like diatomite or universal binders before placing it in the solid waste container.[2]
-
Labeling: The waste container must be clearly labeled with the full chemical name ("this compound") and any other components of the waste mixture. Avoid using abbreviations or chemical formulas.[3]
-
-
Storage of Chemical Waste:
-
Store the sealed waste container in a designated, secure, and well-ventilated area away from incompatible materials.
-
Ensure that the storage area is compliant with all institutional and local regulations for hazardous waste storage.
-
-
Disposal of Empty Containers:
-
Empty containers that previously held this compound should be triple-rinsed with a suitable solvent (e.g., water or another appropriate solvent).[3][4][5]
-
The rinsate from this process must be collected and disposed of as hazardous chemical waste.[3][5]
-
After triple-rinsing and allowing the container to air dry, deface or remove the original label before disposing of it as regular laboratory trash or recycling, in accordance with institutional policies.[4][5]
-
-
Final Disposal:
-
The final disposal of this compound waste must be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[6]
-
Never dispose of this compound or its solutions down the drain.[6]
-
Provide the waste disposal contractor with a complete characterization of the waste, including the information from the Safety Data Sheet if available.
-
Quantitative Data Summary
At present, publicly available information and Safety Data Sheets for this compound do not provide specific quantitative data for disposal procedures, such as concentration limits for drain disposal or specific chemical neutralization protocols. Therefore, all waste containing this compound should be treated as chemical waste regardless of concentration.
| Parameter | Guideline |
| Disposal Method | Collection for incineration by a licensed hazardous waste facility. |
| Drain Disposal | Prohibited. |
| Empty Container Rinsing | Triple-rinse with a suitable solvent; collect rinsate as hazardous waste.[3][4][5] |
Experimental Protocols
There are no specific experimental protocols cited for the disposal of this compound. The recommended procedure is based on standard best practices for the management of laboratory chemical waste.
Disposal Workflow for this compound
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.
References
- 1. combi-blocks.com [combi-blocks.com]
- 2. file.glpbio.com [file.glpbio.com]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 5. vumc.org [vumc.org]
- 6. Molecular Biology Products - Laboratory Products Supplier [mbpinc.net]
Personal protective equipment for handling BI 689648
Essential Safety and Handling Guide for BI 689648
Disclaimer: This document provides essential safety and logistical information for handling this compound based on general best practices for potent research compounds. As a specific Safety Data Sheet (SDS) is not publicly available, this guidance should be supplemented by a thorough risk assessment conducted by qualified personnel within your institution. Always consult with your institution's Environmental Health and Safety (EHS) department for specific protocols and requirements.
Hazard Identification and Risk Assessment
This compound is a potent and highly selective aldosterone synthase (CYP11B2) inhibitor. Due to its high potency, it should be handled as a hazardous compound with the potential for pharmacological effects at low doses. A comprehensive risk assessment is mandatory before any handling of this compound.
Key Considerations for Risk Assessment:
-
Quantity of substance: The amount of this compound to be handled will influence the required containment measures.
-
Frequency and duration of handling: Repeated or prolonged handling may increase the risk of exposure.
-
Physical form: Handling the solid form may pose a risk of inhalation of dust particles. Solutions may pose a risk of skin contact or aerosol formation.
-
Experimental procedures: Certain procedures, such as weighing, dissolving, and transferring, have a higher potential for generating dust or aerosols.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound. All PPE should be donned before entering the designated handling area and doffed in a manner that prevents contamination of the user and the surrounding environment.
| PPE Category | Item | Specifications |
| Hand Protection | Nitrile Gloves | Double-gloving is recommended. Change gloves immediately if contaminated. |
| Eye Protection | Safety Goggles | Must provide a complete seal around the eyes to protect against splashes and dust. |
| Body Protection | Laboratory Coat | Disposable, solid-front, and back-closing gown is preferred. |
| Respiratory Protection | N95 Respirator or higher | Required when handling the solid compound or when there is a risk of aerosol generation. |
Safe Handling Procedures
3.1. Designated Handling Area
-
All handling of this compound should be conducted in a designated area, such as a chemical fume hood or a glove box, to minimize exposure.
-
The work area should be clearly labeled with a warning sign indicating the presence of a potent compound.
3.2. Weighing and Reconstitution
-
Preparation: Before starting, ensure all necessary equipment (spatulas, weigh boats, vials, solvents) and waste containers are inside the containment area (e.g., fume hood).
-
Weighing: Carefully weigh the solid compound in a disposable weigh boat. Use anti-static equipment if available to prevent dispersal of the powder.
-
Reconstitution: Add the solvent to the vial containing the weighed compound slowly and carefully to avoid splashing. Cap the vial securely and mix by gentle inversion or vortexing until fully dissolved.
3.3. General Handling
-
Avoid skin contact and inhalation.
-
Use disposable equipment whenever possible to minimize the need for cleaning and the risk of cross-contamination.
-
Keep containers of this compound tightly sealed when not in use.
Disposal Plan
All waste generated from handling this compound is considered hazardous waste. Follow your institution's EHS guidelines for chemical waste disposal.
-
Solid Waste: All disposable items that have come into contact with this compound (e.g., gloves, weigh boats, pipette tips, paper towels) must be placed in a designated, sealed hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and any solvents used for rinsing contaminated glassware should be collected in a clearly labeled, sealed hazardous waste container.
-
Decontamination: The work area and any non-disposable equipment should be decontaminated after each use with an appropriate solvent (e.g., 70% ethanol), and the cleaning materials disposed of as hazardous waste.
Emergency Procedures
In the event of an emergency, follow these procedures and report the incident to your supervisor and EHS department immediately.
| Emergency Situation | Procedure |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention. |
| Eye Contact | Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the immediate area. Alert others in the vicinity. If the spill is small and you are trained to handle it, wear appropriate PPE and contain the spill with an absorbent material. Clean the area with a suitable decontaminating agent. All cleanup materials must be disposed of as hazardous waste. For large spills, evacuate the area and contact your institution's emergency response team. |
Visualized Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
